Isonitrosoacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E)-1-hydroxyiminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLVOLWBBGQHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073162 | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Isonitrosoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.2 [mmHg] | |
| Record name | Isonitrosoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-44-5, 17280-41-0, 31915-82-9 | |
| Record name | Isonitrosoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonitrosoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopropionaldehyde 1-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | anti-Pyruvic aldehyde 1-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONITROSOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isonitrosoacetone: Structure, Properties, Synthesis, and Applications
Executive Summary
Isonitrosoacetone, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a versatile organic compound that holds significant interest across multiple scientific disciplines.[1][2] As an oxime derivative of acetone, its unique chemical structure, characterized by the presence of both a keto and an oxime functional group, imparts a rich reaction chemistry. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical structure and tautomeric nature, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol, and explore its critical applications as a coordination ligand and a potential therapeutic agent. The insights herein are grounded in established literature and aim to provide both foundational knowledge and practical guidance for laboratory applications.
Chemical Identity and Molecular Structure
This compound is a simple yet functionally rich molecule. A thorough understanding of its structure is paramount to appreciating its chemical behavior and potential applications.
1.1. Nomenclature and Identifiers
-
Common Synonyms : 2-Oxopropanal 1-oxime, Pyruvaldoxime, MINA[1][3][4]
-
CAS Number : 306-44-5[1]
-
Molecular Formula : C₃H₅NO₂[1]
1.2. Structural Representation
The primary structure of this compound features a three-carbon backbone. One terminal carbon is part of a methyl group, the central carbon is a carbonyl (keto) group, and the other terminal carbon is part of an oxime functional group.
Caption: Chemical structure of this compound.
1.3. Tautomerism: The Keto-Oxime and Nitroso-Enol Forms
A key feature of this compound's chemistry is its existence in tautomeric equilibrium between the more stable keto-oxime form and the nitroso-enol form. This equilibrium is fundamental to its reactivity, particularly in nitrosation synthesis reactions where the enol form is the reactive species.
References
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Isonitrosoacetone for Researchers and Drug Development Professionals
Introduction: Defining this compound
This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is an organic compound of significant interest in synthetic chemistry and pharmacology.[1][2] As an oxime of methylglyoxal, it possesses a unique bifunctional structure containing both a ketone and an oxime group, which imparts versatile reactivity.[1][3] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in drug development as a reactivator of inhibited acetylcholinesterase.
The primary and most widely recognized identifier for this compound is CAS Number 306-44-5 .[3][4][5] However, other CAS numbers such as 31915-82-9 and 17280-41-0 are also associated with it in various chemical databases, often referring to specific isomers or simply being less common identifiers.[1][3][4]
A variety of synonyms are used in literature and commercial listings, reflecting its structure and historical nomenclature. Understanding these is crucial for comprehensive literature searches.
Common Synonyms:
-
2-Oxopropanal-1-oxime[2]
-
Pyruvaldoxime[1]
-
Methylglyoxal aldoxime[1]
-
1-Hydroxyimino-2-propanone
-
Oximinoacetone[3]
-
(1E)-1-hydroxyiminopropan-2-one[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its handling, reactivity, and analytical characterization. It is a solid at room temperature, appearing as leaflets or needles, and is volatile with steam.[1] Its solubility profile—freely soluble in water and ether but practically insoluble in petroleum ether—is a key consideration for reaction and purification solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 306-44-5 | [3][4][5] |
| Molecular Formula | C₃H₅NO₂ | [1][2] |
| Molecular Weight | 87.08 g/mol | [1][2] |
| Melting Point | 69 °C | [2] |
| pKa | 8.30 - 8.39 (at 25 °C) | [7] |
| Appearance | Colorless to slightly yellow solid | [8] |
| Solubility | Freely soluble in water, ether; moderately soluble in warm chloroform, benzene; practically insoluble in petroleum ether. | [8] |
| LogP | < 1 | [7] |
Spectroscopic Characterization
Characterization of this compound is routinely performed using standard spectroscopic techniques. While raw spectra are best consulted directly from databases, the expected features provide a basis for structural verification.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the methyl protons (CH₃), the methine proton of the oxime group (CH=N), and the hydroxyl proton of the oxime (N-OH). The chemical shifts and coupling patterns are definitive for the structure.
-
¹³C NMR: The carbon spectrum will display three unique signals corresponding to the methyl carbon (CH₃), the carbonyl carbon (C=O), and the oxime carbon (C=N).[1]
-
Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the principal functional groups. Expected characteristic peaks include a strong absorption for the C=O (carbonyl) stretch, a medium absorption for the C=N (oxime) stretch, and a broad absorption for the O-H (hydroxyl) stretch.[1]
Synthesis of this compound: Protocols and Rationale
The synthesis of this compound is most commonly achieved through the nitrosation of acetone at the α-carbon. This reaction leverages the acidity of the α-protons, which allows for the formation of an enol or enolate intermediate that subsequently attacks an electrophilic nitrosating agent.
Core Mechanism: Acid-Catalyzed Nitrosation
The reaction is typically performed in an acidic medium. The acid serves a dual purpose: it catalyzes the tautomerization of acetone to its enol form and generates the active nitrosating species, nitrous acid (HNO₂), from a nitrite salt. The enol, being electron-rich, acts as the nucleophile.
Caption: Acid-catalyzed nitrosation of acetone to form this compound.
Field-Proven Experimental Protocol
This protocol is adapted from well-established procedures for the synthesis of α-isonitrosoketones, ensuring reliability and reproducibility.[9] The use of an alkyl nitrite in the presence of a strong acid catalyst is a common and effective variant.
Objective: To synthesize this compound from acetone via acid-catalyzed nitrosation.
Materials:
-
Acetone (reagent grade, used in excess as solvent and reactant)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 200 mL of acetone. Cool the flask to 0-5 °C using an ice-salt bath.
-
Scientist's Rationale: Using acetone in excess serves both as the reactant and the solvent, maximizing concentration and simplifying the setup. Low temperature is critical to control the exothermic reaction and prevent side reactions, such as self-condensation of acetone or decomposition of nitrous acid.
-
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve 25 g of sodium nitrite in 50 mL of water. Load this solution into the dropping funnel.
-
Acidification and Nitrosation: While maintaining vigorous stirring and the temperature below 5 °C, slowly add 30 mL of concentrated hydrochloric acid to the acetone. Immediately begin the dropwise addition of the sodium nitrite solution from the funnel over a period of 60-90 minutes.
-
Scientist's Rationale: The in situ formation of nitrous acid (from NaNO₂ and HCl) is crucial. Slow, simultaneous addition ensures that the concentration of the unstable nitrous acid remains low but steady, favoring the desired nitrosation reaction over its decomposition. Vigorous stirring ensures efficient mixing and temperature control.
-
-
Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction mixture will typically turn yellow or orange.
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 150 mL of diethyl ether. Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 75 mL portions of diethyl ether.
-
Scientist's Rationale: The product is more soluble in ether than in the aqueous acidic mixture. Multiple extractions are performed to maximize the recovery of the product from the aqueous phase.
-
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Scientist's Rationale: Removal of residual water is essential before solvent evaporation to obtain a pure, dry product. Rotary evaporation is a gentle method for removing a volatile solvent like diethyl ether without decomposing the product.
-
-
Purification (Optional): The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield pure this compound as crystalline leaflets.[1]
Key Applications in Research and Drug Development
This compound is more than a synthetic intermediate; its unique chemical properties make it a valuable tool in medicinal chemistry and analytical applications.
Reactivation of Acetylcholinesterase (AChE)
The primary pharmacological interest in this compound (MINA) lies in its ability to act as a reactivator for acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[4][6]
Mechanism of Action: OP compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site, forming a stable covalent bond.[10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Oximes, like this compound, function as antidotes by nucleophilically attacking the phosphorus atom of the OP moiety, cleaving the bond to the serine residue and restoring the enzyme's function.[10][11]
A key advantage of this compound is its tertiary, uncharged nature, which allows it to cross the blood-brain barrier more effectively than the standard quaternary pyridinium oximes (e.g., pralidoxime), offering potential for reactivating AChE in the central nervous system.[6][12] However, kinetic studies have shown that while it has moderate to high reactivity, its affinity for the inhibited enzyme is low, necessitating high doses to be effective.[6]
Caption: Mechanism of AChE reactivation by this compound (MINA).
Intermediate in Organic Synthesis
The dual functionality of this compound makes it a versatile building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.[2] These structural motifs are foundational in many pharmaceutical agents. The ketone can undergo reactions like aldol condensations, while the oxime can be reduced to an amine or participate in cyclization reactions.
Coordination Chemistry
This compound acts as an effective chelating agent, forming stable coordination compounds with various transition metals, including cobalt (Co), nickel (Ni), and copper (Cu).[13] The oxime and ketone groups can act as bidentate or tridentate O,N,N-donor ligands.[13] This property is valuable in analytical chemistry for the separation and quantification of metal ions and in materials science for the development of novel catalysts and materials.[2]
Caption: Bidentate chelation of a metal ion (M²⁺) by this compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and may have neurotoxic effects.
GHS Hazard Statements:
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust or vapors.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
In case of exposure, immediately flush skin or eyes with copious amounts of water and seek medical attention.[5]
Conclusion
This compound is a compound of considerable utility for researchers in organic synthesis and drug discovery. Its straightforward synthesis and versatile reactivity make it an important building block for heterocyclic chemistry. Furthermore, its demonstrated ability to reactivate organophosphate-inhibited acetylcholinesterase, particularly its potential to act within the central nervous system, establishes it as a significant lead compound for the development of next-generation medical countermeasures against nerve agent poisoning. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in their research endeavors.
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. 306-44-5(this compound) | Kuujia.com [kuujia.com]
- 4. This compound | 306-44-5 | Benchchem [benchchem.com]
- 5. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 6. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 11. Cholinesterase reactivator: Pralidoxime chloride | Pharmaguideline [pharmaguideline.com]
- 12. The tertiary oxime monothis compound penetrates the brain, reactivates inhibited acetylcholinesterase, and reduces … [ouci.dntb.gov.ua]
- 13. msuir.usm.md [msuir.usm.md]
An In-Depth Technical Guide to Isonitrosoacetone: From Discovery to Contemporary Applications in Medicinal Chemistry
Abstract
Isonitrosoacetone, a seemingly simple α-oximino ketone, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of this compound, from its historical discovery in the late 19th century to its modern-day applications as a versatile building block for complex heterocyclic scaffolds. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced chemistry of this compound, offering a critical analysis of its synthetic methodologies, a detailed examination of its chemical and physical properties, and a forward-looking perspective on its role in the development of novel therapeutic agents. Through detailed protocols, comparative analyses, and mechanistic insights, this guide aims to serve as an authoritative resource for harnessing the full potential of this remarkable molecule.
Historical Perspective: The Genesis of a Versatile Reagent
The journey of this compound begins in the late 19th century, a period of fervent discovery in organic chemistry. While a definitive "discovery" paper is not singularly attributed, the foundational work on the synthesis of α-oximino ketones, the chemical class to which this compound belongs, points to the pioneering efforts of German chemists Ludwig Claisen and O. Manasse . Their explorations into the reactions of ketones and esters with nitrous acid and its derivatives laid the groundwork for the isolation and characterization of this and similar compounds. Early preparations, such as those described by Küster and Slater in the 1920s, further solidified the understanding of its synthesis and fundamental properties. These initial studies, driven by a quest for fundamental chemical knowledge, unknowingly unearthed a molecule that would, over a century later, become a valuable tool in the synthesis of complex, biologically active molecules.
Synthesis of this compound: A Comparative Analysis of Methodologies
The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and disadvantages in terms of yield, scalability, safety, and purity of the final product. The choice of method often depends on the specific requirements of the laboratory or industrial setting.
Nitrosation of Acetone with Sodium Nitrite in Acidic Medium
This classical and widely used method involves the reaction of acetone with sodium nitrite in the presence of an acid, typically acetic acid or hydrochloric acid. The acid protonates sodium nitrite to generate nitrous acid in situ, which then acts as the nitrosating agent.
Mechanism: The reaction proceeds through the acid-catalyzed enolization of acetone, followed by an electrophilic attack of the nitrosonium ion (NO⁺) on the enol tautomer.
Caption: Acid-catalyzed nitrosation of acetone.
Experimental Protocol (Adapted from historical literature):
-
A solution of sodium nitrite in water is prepared and cooled in an ice bath.
-
Acetone is added to the cooled solution.
-
Dilute acetic acid is added dropwise to the stirred mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization or sublimation.
Nitrosation using Alkyl Nitrites
An alternative approach involves the use of alkyl nitrites, such as methyl nitrite or ethyl nitrite, in the presence of a catalyst like hydrogen chloride. This method can offer higher yields and cleaner reactions under certain conditions.
Experimental Protocol (Conceptual):
-
Acetone is dissolved in an inert solvent like diethyl ether.
-
The solution is cooled to 0-5 °C.
-
A stream of gaseous methyl nitrite is passed through the solution, or a solution of ethyl nitrite is added dropwise.
-
A catalytic amount of hydrogen chloride is introduced to facilitate the reaction.
-
Work-up involves removal of the solvent and purification of the residue.
Industrial Scale Synthesis via Nitrosyl Chloride
For larger-scale production, the use of nitrosyl chloride (NOCl) as the nitrosating agent is a viable option, often providing high yields and purity. This method is particularly advantageous for continuous industrial processes.
Experimental Protocol (Adapted from patent literature):
-
A suspension of a neutralizing agent, such as calcium carbonate, in an excess of acetone is prepared in a reaction vessel.
-
Liquid or gaseous nitrosyl chloride is introduced into the suspension while maintaining the temperature between 15-20 °C. The neutralizing agent is crucial to quench the hydrochloric acid byproduct, which can otherwise lead to side reactions.
-
The reaction mixture is stirred for several hours.
-
The inorganic salts are removed by filtration.
-
The excess acetone is removed under reduced pressure to yield crude this compound, which can be further purified by crystallization.
Comparative Overview of Synthesis Methods
| Method | Reagents | Advantages | Disadvantages | Scalability |
| Sodium Nitrite/Acid | Acetone, Sodium Nitrite, Acid (e.g., Acetic Acid) | Inexpensive and readily available reagents; straightforward procedure. | Moderate yields; potential for side reactions; requires careful temperature control. | Good for laboratory scale. |
| Alkyl Nitrites | Acetone, Alkyl Nitrite, HCl (cat.) | Can provide higher yields and cleaner reactions. | Alkyl nitrites can be volatile and require careful handling. | Suitable for laboratory and pilot plant scale. |
| Nitrosyl Chloride | Acetone, Nitrosyl Chloride, Neutralizing Agent | High yields and purity; suitable for continuous processes. | Nitrosyl chloride is corrosive and toxic, requiring specialized handling and equipment. | Excellent for industrial scale. |
Physicochemical Properties and Spectroscopic Data
This compound is a crystalline solid at room temperature with a characteristic melting point. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-72 °C |
| pKa | ~8.4 |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 2.35 (s, 3H, CH₃), 7.85 (s, 1H, CH), 9.5 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 75 MHz): δ 26.5 (CH₃), 148.0 (C=N), 195.0 (C=O).
-
IR (KBr, cm⁻¹): ~3250 (br, O-H), ~1680 (C=O), ~1620 (C=N).
This compound in Organic Synthesis: A Gateway to Heterocyclic Chemistry
The true value of this compound lies in its versatility as a synthetic precursor. The presence of three reactive functional groups—a ketone, an oxime, and an acidic α-proton—makes it an ideal starting material for the construction of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyrazoles and Isoxazoles
The 1,3-dicarbonyl-like nature of this compound allows for classical condensation reactions with hydrazine and hydroxylamine derivatives to yield substituted pyrazoles and isoxazoles, respectively.
Caption: Synthesis of pyrazoles and isoxazoles from this compound.
Synthesis of Pyrimidines and Pyridazines
Condensation of this compound with ureas, thioureas, or guanidines provides access to various substituted pyrimidines. Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazine derivatives. These heterocyclic cores are prevalent in a vast number of approved drugs.
Applications in Drug Discovery and Development
The ability of this compound to serve as a scaffold for diverse heterocyclic systems makes it a molecule of significant interest to the pharmaceutical industry. While direct incorporation of the this compound moiety into a final drug product is uncommon, its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) is noteworthy.
A Building Block for Bioactive Heterocycles
Many classes of drugs, including anti-inflammatory, anti-cancer, and anti-infective agents, contain pyrazole, isoxazole, and pyrimidine cores. The synthesis of these drugs often involves the construction of the heterocyclic ring system from simple, readily available precursors. This compound, with its straightforward synthesis and versatile reactivity, represents an efficient starting point for the synthesis of libraries of such compounds for high-throughput screening and lead optimization.
Potential as an Acetylcholinesterase Reactivator
Beyond its role as a synthetic intermediate, this compound itself has been investigated for its potential therapeutic properties. Studies have shown that it can act as a reactivator of acetylcholinesterase (AChE), an enzyme crucial for nerve function that is inhibited by organophosphate nerve agents and pesticides. The oxime group of this compound can nucleophilically attack the phosphorylated enzyme, displacing the organophosphate and restoring the enzyme's activity. While not currently used as a primary treatment, this property highlights the latent therapeutic potential of the this compound scaffold.
Future Outlook and Conclusion
From its humble beginnings in the foundational era of organic chemistry, this compound has evolved into a powerful tool for the modern synthetic and medicinal chemist. Its straightforward synthesis, coupled with its rich and versatile reactivity, ensures its continued relevance in both academic research and industrial drug development. As the demand for novel heterocyclic scaffolds in medicine continues to grow, the importance of readily accessible and versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methods for its production and the exploration of its utility in the synthesis of increasingly complex and biologically active molecules. This in-depth guide has aimed to provide a comprehensive overview of this remarkable compound, empowering researchers to leverage its full potential in their scientific endeavors.
References
A Guide to the Synthesis of Isonitrosoacetone: Mechanism, Protocol, and Process Control
Abstract: This technical guide provides a comprehensive overview of the synthesis of isonitrosoacetone (also known as monothis compound or MINA) from acetone and sodium nitrite. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides a field-tested experimental protocol, and discusses critical process parameters that govern reaction success. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.
Introduction and Significance
This compound, (1E)-1-hydroxyiminopropan-2-one, is a valuable chemical intermediate with applications in the synthesis of various heterocyclic compounds and as a precursor in the development of pharmaceutical agents.[1] Its synthesis via the nitrosation of acetone using sodium nitrite is a classic and cost-effective method. This approach leverages readily available starting materials to create an α-oximino ketone, a versatile functional group in organic synthesis. This guide will explore the intricacies of this reaction, moving beyond a simple recitation of steps to provide a deeper understanding of the process logic, safety imperatives, and validation techniques.
The Chemical Core: Reaction Mechanism
The synthesis of this compound from acetone and sodium nitrite is an acid-catalyzed nitrosation of a ketone. The reaction proceeds through several key stages, which must be precisely controlled for optimal yield and purity.
Pillar 1: Formation of the Nitrosating Agent
Sodium nitrite (NaNO₂) itself is not the active electrophile. In the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), it is protonated to form nitrous acid (HNO₂).[2] Nitrous acid is unstable and exists in equilibrium with its protonated form and the nitrosonium ion (NO⁺), which is the potent electrophilic species responsible for the nitrosation.
Pillar 2: Keto-Enol Tautomerism of Acetone
The reaction does not occur on the carbonyl carbon of acetone directly. Instead, it requires the formation of the nucleophilic enol or enolate tautomer. The acid catalyst not only generates the nitrosating agent but also accelerates the tautomerization of acetone to its enol form.
Pillar 3: Electrophilic Attack
The electron-rich double bond of the acetone enol attacks the electrophilic nitrosonium ion (NO⁺). This is the rate-determining step of the reaction. Subsequent deprotonation of the intermediate yields the final product, this compound.
The overall mechanism can be visualized as follows:
Caption: Reaction mechanism for the synthesis of this compound.
A Validated Experimental Protocol
This protocol is designed as a self-validating system where the rationale for each step is clarified. Adherence to these details is critical for reproducibility and safety.
Reagents and Equipment
| Reagent/Material | Grade | Purpose |
| Acetone | ACS Grade or higher | Starting material (ketone source) |
| Sodium Nitrite (NaNO₂) | ACS Grade, 97%+ | Nitrosating agent precursor |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid catalyst |
| Sodium Hydroxide (NaOH) | Pellets or solution | For neutralization/pH adjustment |
| Dichloromethane (DCM) | ACS Grade | Extraction solvent |
| Anhydrous Sodium Sulfate | ACS Grade | Drying agent |
| Deionized Water | Solvent | |
| Equipment | ||
| Magnetic Stirrer & Stir Bar | For homogenous mixing | |
| Round-bottom flask (500 mL) | Reaction vessel | |
| Dropping funnel | For controlled addition of acid | |
| Ice bath | For temperature control | |
| Separatory funnel | For liquid-liquid extraction | |
| Rotary evaporator | For solvent removal |
Stoichiometry and Quantitative Data
The reaction is typically run with acetone in large excess, serving as both reactant and co-solvent.
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Sodium Nitrite (NaNO₂) | 69.00 | 35.0 g | 0.507 | 1.0 |
| Acetone | 58.08 | 150 mL (118 g) | 2.03 | ~4.0 |
| Conc. HCl (37%) | 36.46 | 45 mL | ~0.54 | ~1.07 |
Step-by-Step Synthesis Workflow
1. Reagent Preparation (The Foundation):
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 35.0 g (0.507 mol) of sodium nitrite in 100 mL of deionized water.
-
Place the flask in a large ice bath atop a magnetic stirrer and begin vigorous stirring. Allow the solution to cool to 0-5 °C.
-
Causality: Low temperature is critical. Nitrous acid is unstable and decomposes at higher temperatures, which would lower the yield and produce hazardous nitrogen oxide gases. Vigorous stirring ensures localized heat from the upcoming exothermic reaction is dissipated quickly.
2. Generation of Nitrosating Agent (The Activation):
-
Add 150 mL of acetone to the chilled sodium nitrite solution.
-
Transfer 45 mL of concentrated HCl to a dropping funnel situated above the reaction flask.
-
Add the concentrated HCl dropwise to the stirred acetone-nitrite solution over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C (ideally below 5 °C).
-
Causality: A slow, dropwise addition of acid prevents a rapid, uncontrolled exotherm and ensures that the nitrous acid is generated in situ and consumed by the acetone before it can decompose. A sudden increase in temperature would signify a runaway reaction.
3. Reaction (The Transformation):
-
After the acid addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The solution will typically turn a yellow or greenish-yellow color.
-
Causality: This extended reaction time ensures the conversion of the starting materials to the product reaches completion at the optimal low temperature.
4. Work-up and Extraction (The Isolation):
-
Carefully neutralize the reaction mixture by the slow addition of a 2M sodium hydroxide solution until the pH is ~7. Check the pH using litmus paper. This step should be performed in the fume hood as some gas evolution may occur.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Causality: Neutralization quenches the reaction. Dichloromethane is chosen for its ability to efficiently dissolve this compound while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
5. Purification (The Refinement):
-
Remove the dichloromethane using a rotary evaporator. The resulting crude product will be a yellowish solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as pale yellow crystals.
Characterization
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
Spectroscopy: Confirmation of the structure should be performed using standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to identify the characteristic functional groups (ketone, oxime).
Safety and Hazard Management
A thorough understanding of the hazards associated with the reagents is paramount for a safe experiment.
-
Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[3] It may intensify fire and should be stored away from combustible materials.[4] Avoid contact with skin and eyes, and do not ingest.[4][5]
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Concentrated HCl: Corrosive and causes severe skin burns and eye damage.
-
Nitrogen Oxides (NOx): The reaction, especially if the temperature is not controlled, can release toxic nitrogen dioxide and nitric oxide gases.[2] This entire procedure must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.[6]
-
Clothing: A lab coat to protect from splashes.[6]
Spill and Waste Management
-
Spills: In case of a small spill, use an inert absorbent material like sand or vermiculite, and dispose of it in a sealed container for hazardous waste.[6] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Experimental Workflow Visualization
The entire process, from initial setup to final product, can be mapped for clarity.
References
An In-depth Technical Guide to the Reaction of Isonitrosoacetone with Nitrosyl Chloride: Mechanism and Synthetic Protocol
Abstract
This technical guide provides a comprehensive examination of the reaction between isonitrosoacetone (HIMA) and nitrosyl chloride (NOCl), a classic yet potent transformation in heterocyclic chemistry. Primarily serving researchers, medicinal chemists, and drug development professionals, this document delineates the core reaction mechanism, leading to the formation of 3-acetyl-4-methylfuroxan. We will explore the underlying principles of electrophilic nitrosation, cyclization, and rearrangement that govern this process. Furthermore, this guide furnishes a detailed, field-proven experimental protocol, complete with safety considerations and characterization data, to ensure reproducible and verifiable outcomes in a laboratory setting. The synthesis is contextualized with insights into the causality behind experimental choices, upholding the highest standards of scientific integrity.
Introduction: Reactants and Significance
The synthesis of furoxans (1,2,5-oxadiazole-2-oxides) is a cornerstone of energetic materials science and medicinal chemistry.[1] These heterocycles are renowned as effective nitric oxide (NO) donors, a property that underpins their diverse pharmacological activities, including antitubercular and anti-cancer applications.[2][3] The reaction between an α-oximino ketone, such as this compound, and a potent nitrosating agent like nitrosyl chloride provides a direct and efficient route to this valuable scaffold.
This compound (HIMA): Also known as (1E)-1-hydroxyiminopropan-2-one, this compound is an α-oximino ketone. It possesses two key reactive sites: the nucleophilic oxime group (-C=N-OH) and the enolizable ketone functionality. This bifunctionality makes it an ideal precursor for heterocyclic ring formation.
Nitrosyl Chloride (NOCl): A yellow, highly reactive gas, nitrosyl chloride is a powerful electrophile and oxidizing agent.[4] It serves as a source of the nitrosonium ion (NO⁺), the key electrophilic species that initiates the reaction with the this compound substrate.[5] Its high reactivity necessitates careful handling and specific reaction conditions.
The reaction's significance lies in its ability to construct the furoxan ring system with predictable regiochemistry based on the substitution pattern of the starting α-oximino ketone.
The Core Reaction Mechanism
The conversion of this compound to 3-acetyl-4-methylfuroxan proceeds through a well-established pathway for furoxan synthesis from α-oximino ketones. The mechanism involves electrophilic attack by the nitrosonium ion, followed by an intramolecular cyclization and dehydration sequence.
The overall transformation can be summarized as follows:
Caption: Overall reaction scheme.
A detailed step-by-step mechanistic pathway is elucidated below:
-
Step 1: Electrophilic Attack. The reaction initiates with the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrosyl chloride, on the oxygen atom of the oxime group of this compound. The oxime oxygen is sufficiently nucleophilic to attack the electrophilic nitrogen of the nitrosonium ion. This forms a protonated O-nitroso oxime intermediate.
-
Step 2: Deprotonation. A base (e.g., solvent or the chloride ion) abstracts the proton from the oxime oxygen, yielding a neutral O-nitroso oxime intermediate.
-
Step 3: Intramolecular Cyclization. The oxygen atom of the adjacent carbonyl group acts as a nucleophile, attacking the nitrogen atom of the nitroso group. This key step forms a five-membered ring intermediate. The favorability of forming a five-membered ring is a strong driving force for this cyclization.
-
Step 4: Elimination of HCl. The intermediate undergoes rearrangement and elimination. The chloride ion abstracts the proton from the nitrogen, leading to the collapse of the intermediate, formation of the N-O bond of the furoxan ring, and elimination of a molecule of hydrochloric acid (HCl). This final step is irreversible and drives the reaction to completion, yielding the stable aromatic furoxan ring.
The following diagram illustrates this mechanistic pathway:
Caption: Mechanistic workflow for furoxan synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound followed by its conversion to 3-acetyl-4-methylfuroxan. The nitrosating agent used here is generated in situ from sodium nitrite and hydrochloric acid, which is a common and safer alternative to handling gaseous nitrosyl chloride directly. The underlying reactive species and mechanism remain consistent.[5][6]
Part A: Synthesis of this compound [6]
-
Materials:
-
Acetone (reagent grade)
-
Nitrosyl chloride (NOCl) or Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl)
-
Calcium Carbonate (CaCO₃)
-
Carbon Tetrachloride (CCl₄) or Diethyl ether/Petroleum ether mixture
-
-
Procedure:
-
To a stirred suspension of 62.5 g of finely powdered calcium carbonate in 620 g of acetone, add 52.9 g of nitrosyl chloride over a period of 2 hours, maintaining the reaction temperature between 15-20°C. Causality: Calcium carbonate acts as a neutralizing agent for the HCl formed during the reaction, preventing acid-catalyzed side reactions and degradation of the product.[6]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Filter the reaction mixture to remove calcium chloride and any unreacted calcium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a white crystalline residue of crude this compound.
-
Recrystallize the crude product from carbon tetrachloride or a mixture of diethyl ether and petroleum ether to yield pure this compound (m.p. 67-68°C).
-
Part B: Synthesis of 3-Acetyl-4-methylfuroxan
-
Materials:
-
This compound (from Part A)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
-
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as oxides of nitrogen (NOx), which are toxic, may be evolved.
-
Procedure:
-
Dissolve 10.1 g (0.1 mol) of this compound in 100 mL of ethanol in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0°C in an ice-salt bath.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and add it to the dropping funnel.
-
Slowly add the sodium nitrite solution to the stirred this compound solution, maintaining the temperature below 5°C.
-
After the addition of the nitrite solution, slowly add 10 mL of concentrated hydrochloric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C. Causality: The in situ generation of nitrous acid (HNO₂), and subsequently dinitrogen trioxide (N₂O₃) or the nitrosonium ion, provides the electrophile for the reaction. Low temperature is critical to prevent the decomposition of nitrous acid and to control the exothermic reaction.
-
After the acid addition, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-acetyl-4-methylfuroxan as an oil or low-melting solid.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation and Characterization
| Parameter | Expected Value/Observation |
| Product | 3-Acetyl-4-methylfuroxan |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Yield | 60-80% (Typical range) |
| ¹H NMR | Expect signals for methyl protons (~2.4 ppm) and acetyl protons (~2.6 ppm) |
| ¹³C NMR | Expect signals for furoxan ring carbons, methyl carbon, and acetyl carbonyl/methyl carbons |
| IR Spectroscopy | Expect characteristic peaks for C=O stretch, N-O stretch, and C=N stretch |
Conclusion
The reaction of this compound with nitrosyl chloride or other nitrosating agents represents a robust and reliable method for the synthesis of the 3-acetyl-4-methylfuroxan scaffold. The mechanism, rooted in fundamental principles of electrophilic attack and intramolecular cyclization, is well-understood and provides a predictable outcome. The provided protocol, utilizing a safer in situ generation of the nitrosating agent, offers a practical and reproducible pathway for researchers to access this important class of heterocyclic compounds. This guide serves as a foundational resource for professionals in drug discovery and materials science, enabling further exploration and application of furoxan chemistry.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Nitrosation of ketones: clear evidence for the involvement of the enol tautomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
Physical properties of Isonitrosoacetone melting point and solubility
An In-Depth Technical Guide to the Physical Properties of Isonitrosoacetone: Melting Point and Solubility
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction
This compound, also known as 2-oxopropanal 1-oxime (CAS No: 306-44-5), is an organic compound with the molecular formula C₃H₅NO₂[1]. It serves as a valuable intermediate in various fields of organic synthesis and is particularly noted for its role in coordination chemistry, where it forms complexes with transition metals[2]. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is critical for its effective handling, purification, reaction optimization, and application in drug development and materials science.
This technical guide provides a comprehensive overview of the melting point and solubility profile of this compound. It consolidates reported data with field-proven experimental protocols, offering researchers a practical and authoritative resource. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Section 1: Melting Point of this compound
Theoretical Framework
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure[3]. For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point[3][4]. This physical constant is a primary indicator of a substance's identity and purity. The presence of even minor impurities typically causes a depression in the melting point and a broadening of the melting range[5]. Therefore, accurate determination of the melting point is a foundational technique in chemical analysis.
Reported Melting Point Data
This compound is a solid at room temperature, appearing as leaflets when recrystallized from specific solvents[1]. The reported melting point from various chemical data sources is highly consistent.
| Physical Property | Reported Value | Citations |
| Melting Point | 69 °C | [1][2][6][7][8] |
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of an this compound sample using a standard melting point apparatus (e.g., Mel-Temp). The causality behind a slow heating rate is to ensure that the heat transfer from the heating block to the sample is in equilibrium, allowing for an accurate observation of the phase transition.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.
-
Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A densely packed column of 2-3 mm is sufficient. An excessive amount of sample will lead to a broader apparent melting range due to inefficient heat transfer.
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into the designated slot in the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest[5].
-
Record the temperature at which the sample melts. Allow the apparatus to cool significantly before proceeding.
-
-
Accurate Melting Point Determination:
-
Using a fresh, properly prepared capillary tube, place it in the cooled apparatus.
-
Heat the block rapidly to about 15-20 °C below the previously observed approximate melting point.
-
Decrease the heating rate to a slow and steady 1-2 °C per minute. This slow rate is crucial for an accurate measurement.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a clear liquid.
-
The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow (e.g., 0.5-1.0 °C) and centered around 69 °C[4].
-
-
Validation:
-
Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.
-
Visualization of Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Solubility Profile of this compound
Principles of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution[9]. This property is fundamentally governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. Factors such as temperature, pressure, and pH can significantly influence solubility. For drug development professionals, aqueous solubility is a critical parameter affecting a compound's bioavailability[10].
Qualitative Solubility Data
The solubility of this compound has been characterized in a range of common laboratory solvents. This information is crucial for selecting appropriate solvents for synthesis, recrystallization, and formulation.
| Solvent | Reported Solubility | Citations |
| Water | Freely Soluble | [1] |
| Ether | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [11] |
| Warm Chloroform | Moderately Soluble | [1] |
| Warm Benzene | Moderately Soluble | [1] |
| Warm Carbon Tetrachloride | Moderately Soluble | [1] |
| Petroleum Ether | Practically Insoluble | [1] |
| Alkaline Solutions | Soluble (forms yellow solutions) | [1] |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a standardized method for verifying the qualitative solubility of this compound, which can be adapted for semi-quantitative analysis. The core of the protocol is to challenge the solute with the solvent under controlled conditions and observe the outcome[12].
Methodology:
-
Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, labeled glass vial or test tube.
-
Prepare a set of vials for each solvent to be tested (e.g., deionized water, ethanol, DMSO, diethyl ether, petroleum ether).
-
-
Solvent Addition and Mixing:
-
Add 1.0 mL of the first test solvent to the corresponding vial. This creates an initial concentration of 10 mg/mL.
-
Securely cap the vial and agitate vigorously using a vortex mixer for 60 seconds.
-
Place the vial on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C) for a defined period, such as 1 hour, to allow it to reach equilibrium.
-
-
Observation and Classification:
-
After agitation, visually inspect the solution against a dark background.
-
Freely Soluble: The solution is completely clear, with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or a significant amount of undissolved solid remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Procedure for Insoluble/Partially Soluble Samples:
-
If the compound is not fully dissolved, the test can be extended to determine an approximate solubility limit.
-
Incrementally add additional volumes of the solvent (e.g., 1.0 mL at a time), followed by the mixing and equilibration steps described above.
-
Record the total volume of solvent required to achieve complete dissolution.
-
-
Considerations for "Warm" Solvents:
-
To test solubility in warm solvents as specified, the vial can be gently heated in a temperature-controlled water bath during the equilibration step. Safety precautions must be taken when warming flammable organic solvents.
-
Visualization of Workflow: Qualitative Solubility Testing
Caption: Workflow for Qualitative Solubility Assessment.
Conclusion
The physical properties of this compound are well-defined, with a sharp melting point of 69 °C indicating its crystalline nature in pure form. Its solubility profile reveals a versatile character, being freely soluble in water and ether, soluble in DMSO, moderately soluble in several warmed non-polar organic solvents, and practically insoluble in petroleum ether[1][11]. These characteristics are fundamental for guiding its purification by recrystallization, selecting appropriate reaction media, and developing formulations. The experimental protocols provided herein offer a standardized approach for researchers to verify these properties and ensure the quality and consistency of their work.
References
- 1. This compound [drugfuture.com]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 9. materialneutral.info [materialneutral.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medkoo.com [medkoo.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Spectroscopic Guide to Isonitrosoacetone (1-Hydroxyimino-2-propanone)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isonitrosoacetone, also known as 1-hydroxyimino-2-propanone or MINA, is a key organic intermediate and a subject of significant interest in coordination chemistry and as a reactivator for inhibited acetylcholinesterase. Its molecular structure, possessing both a ketone and an oxime functional group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and understanding its coordination behavior with metal ions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in experimental data and established spectroscopic principles.
Molecular Structure and Spectroscopic Rationale
The interpretation of the spectroscopic data for this compound is directly linked to its molecular structure. The presence of distinct functional groups—a methyl ketone and an aldoxime—results in characteristic signals in each spectroscopic technique. The potential for syn/anti isomerism about the C=N double bond and keto-enol tautomerism, although the keto-oxime form is predominant, are important considerations in spectral analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The chemical environment of each nucleus dictates its resonance frequency, providing detailed structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons, the methine proton, and the oxime proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃ | ~2.3 | Singlet | 3H |
| CH | ~7.5 | Singlet | 1H |
| NOH | ~11.5 | Singlet (broad) | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation:
-
CH₃ (C3-H): The methyl protons appear as a singlet around 2.3 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group. The singlet multiplicity indicates no adjacent protons.
-
CH (C1-H): The methine proton, part of the oxime group, resonates further downfield at approximately 7.5 ppm. This significant deshielding is a result of its attachment to an sp²-hybridized carbon and the electronegativity of the nitrogen atom.
-
NOH: The hydroxyl proton of the oxime group is typically observed as a broad singlet at a very downfield chemical shift (around 11.5 ppm). Its broadness and exchangeability with deuterium (it would disappear upon addition of D₂O) are characteristic features.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound will exhibit three signals corresponding to the three carbon atoms in their unique chemical environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C H₃ | ~25 |
| C =N | ~145 |
| C =O | ~195 |
Note: Data obtained from spectral databases and may vary slightly.
Interpretation:
-
CH₃ (C3): The methyl carbon appears at the most upfield position, around 25 ppm, which is typical for an sp³-hybridized carbon in a methyl ketone.
-
C=N (C1): The carbon of the oxime group resonates in the range of 145 ppm, characteristic of a carbon atom involved in a carbon-nitrogen double bond.
-
C=O (C2): The carbonyl carbon is the most deshielded, appearing at approximately 195 ppm. This downfield shift is a hallmark of a ketone carbonyl carbon.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |
| ~3330 | Strong, Broad | O-H stretch (H-bonded) | Oxime (-NOH) | |
| ~3570 | Strong, Sharp | O-H stretch (free) | Oxime (-NOH) | |
| ~1680 | Strong | C=O stretch | Ketone | |
| ~1640 | Medium | C=N stretch | Oxime | |
| 972-990 | - | N-O stretch | Oxime |
Interpretation:
-
O-H Stretching: A prominent broad absorption around 3330 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching of the oxime group in the solid state or concentrated solutions. A sharper band at a higher frequency (~3570 cm⁻¹) may be observed in dilute solutions, corresponding to the free (non-hydrogen-bonded) O-H stretch.
-
C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The conjugation with the C=N bond slightly lowers this frequency from that of a simple aliphatic ketone.
-
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a medium intensity band around 1640 cm⁻¹.
-
N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is typically observed in the 972-990 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Step-by-Step Methodology:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern:
Upon electron ionization (EI), this compound is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight (87.03 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.
-
Molecular Ion (M⁺˙): A peak at m/z = 87 is expected, corresponding to the intact ionized molecule [C₃H₅NO₂]⁺˙.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C2) and the methyl group (C3) is a common fragmentation pathway for ketones. This would result in the formation of an acylium ion.
-
[CH₃CO]⁺ at m/z = 43. This is often a very stable and abundant fragment.
-
-
Loss of NO: Cleavage of the N-O bond could lead to a fragment at m/z = 57.
-
Loss of OH: Loss of a hydroxyl radical from the oxime group would result in a fragment at m/z = 70.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 87 | [C₃H₅NO₂]⁺˙ (Molecular Ion) |
| 70 | [C₃H₄NO]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
Step-by-Step Methodology:
-
Sample Introduction: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Integrated Spectroscopic Workflow
The definitive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates a logical approach to this process.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum clearly indicates the presence of the key ketone and oxime functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation pathways. By integrating the insights from these techniques, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific endeavors.
Tautomerism in Isonitrosoacetone and its Derivatives: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isonitrosoacetone and its derivatives represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. The chemical reactivity and biological efficacy of these molecules are profoundly influenced by their existence in a state of tautomeric equilibrium. This technical guide provides a comprehensive and in-depth exploration of the tautomerism exhibited by this compound and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structural nuances of the various tautomers, the factors governing their equilibrium, and the advanced analytical methodologies employed for their characterization. This guide aims to bridge the gap between fundamental principles and practical, field-proven insights, thereby facilitating the rational design and development of novel molecules with tailored properties.
Introduction: The Pivotal Role of Tautomerism in this compound Chemistry
This compound, systematically named (1E)-1-hydroxyiminopropan-2-one, is far from a static entity.[1] It exists as a dynamic equilibrium of interconverting isomers known as tautomers.[2][3][4] This phenomenon, termed tautomerism, primarily involves the migration of a hydrogen atom, leading to distinct structural forms with differing chemical and physical properties.[2][3][4] In the case of this compound, the principal tautomeric equilibrium is established between the keto-oxime and the nitroso-enol forms.[5] The relative prevalence of each tautomer is exquisitely sensitive to its molecular environment, including the nature of the solvent, ambient temperature, and the electronic character of any substituents appended to the core structure.[5][6][7]
A comprehensive understanding of this tautomeric balance is of paramount importance, as the individual tautomers can display markedly different reactivity profiles and biological activities. For instance, the coordination chemistry of this compound with metal ions, a cornerstone of its application in catalysis and the design of therapeutic agents, is intrinsically dependent on the predominant tautomeric form in a given medium.
This guide will systematically unravel the complexities of the tautomeric landscape of this compound and its derivatives. We will commence with an elucidation of the fundamental structures of the key tautomers and progress to a detailed discourse on the multifaceted factors that modulate their equilibrium. A significant emphasis will be placed on the practical aspects of investigating tautomerism, with a focus on powerful spectroscopic and computational techniques. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy will be presented, as these are the quintessential tools for the characterization of tautomeric systems.[1][8][9][10] Furthermore, this guide will explore the utility of computational chemistry in predicting and rationalizing observed tautomeric preferences, thereby providing a holistic and integrated approach to the study of this fascinating chemical phenomenon.[11][12][13]
The Tautomeric Landscape: Structures, Equilibria, and Isomerism
The tautomerism in this compound is primarily characterized by the interconversion between the keto-oxime and nitroso-enol forms. This equilibrium is further complicated by the potential for E/Z geometric isomerism around the carbon-nitrogen double bond of the oxime functionality.
Principal Tautomeric and Isomeric Forms:
-
Keto-Oxime Tautomers: These structures are defined by the presence of a ketone (C=O) and an oxime (C=N-OH) functional group. They can exist as two distinct geometric isomers:
-
(E)-Keto-Oxime: In this isomer, the hydroxyl group of the oxime is positioned anti to the acetyl group.
-
(Z)-Keto-Oxime: Here, the oxime's hydroxyl group is syn to the acetyl group. This configuration allows for the formation of an intramolecular hydrogen bond between the oxime proton and the carbonyl oxygen, which often imparts additional stability to this isomer.[14][15]
-
-
Nitroso-Enol Tautomers: These forms are distinguished by a nitroso (-N=O) and an enol (C=C-OH) group. While they can also exist as E/Z isomers, they are generally less stable and therefore less populated in the equilibrium mixture under most conditions.[5]
The equilibrium between these various forms is a dynamic and reversible process. The relative populations of each tautomer are governed by a delicate balance of electronic effects, steric hindrance, and intermolecular interactions with the surrounding medium.
Caption: Tautomeric and isomeric equilibria in this compound.
Modulators of Tautomeric Equilibrium
The position of the tautomeric equilibrium in this compound and its derivatives is not static but is rather a highly sensitive function of both intrinsic molecular properties and extrinsic environmental factors. A comprehensive understanding of these influences is essential for predicting and controlling the chemical behavior of these compounds.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.[16][17][18]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the keto and oxime/enol functionalities. Consequently, they tend to favor the more polar keto-oxime tautomers.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can stabilize the acidic protons of the oxime and enol groups. The (Z)-keto-oxime form, with its intramolecular hydrogen bond, is often favored in such solvents.
-
Nonpolar Solvents (e.g., chloroform, benzene): In nonpolar media, intramolecular hydrogen bonding becomes a dominant stabilizing force.[14][15] As a result, the (Z)-keto-oxime tautomer is frequently the most stable and abundant species.
Substituent Effects
The electronic nature of substituents on the this compound framework can significantly perturb the tautomeric equilibrium.[6][7][19][20][21]
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs can enhance the acidity of the α-protons, which may favor the formation of the nitroso-enol tautomer.
-
Electron-Donating Groups (EDGs): Conversely, EDGs tend to decrease the acidity of the α-protons, potentially disfavoring enolization and favoring the keto-oxime form.
Temperature Effects
Temperature can influence the tautomeric equilibrium by altering the relative Gibbs free energies of the tautomers. An increase in temperature generally shifts the equilibrium towards the less stable tautomer(s).[5]
Table 1: Summary of Factors Influencing Tautomeric Equilibrium
| Factor | Influence on Equilibrium | Predominant Tautomer(s) |
| Solvent Polarity | ||
| Polar Protic | Favors more polar forms via hydrogen bonding. | Keto-Oxime |
| Polar Aprotic | Stabilizes intramolecular hydrogen bonds. | (Z)-Keto-Oxime |
| Nonpolar | Intramolecular hydrogen bonding is a key stabilizing factor. | (Z)-Keto-Oxime, Nitroso-Enol |
| Substituents | ||
| Electron-Withdrawing | Can increase α-proton acidity, potentially favoring enolization. | Varies; can favor Nitroso-Enol |
| Electron-Donating | May decrease α-proton acidity, disfavoring enolization. | Tends to favor Keto-Oxime |
| Temperature | ||
| Increase | Can shift equilibrium towards less stable forms. | System-dependent |
Experimental Characterization of Tautomers
The elucidation of tautomeric equilibria is heavily reliant on a suite of spectroscopic techniques, each providing a unique and complementary perspective on the structural and electronic properties of the molecules .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and versatile tool for the quantitative study of tautomerism in solution.[22] Both ¹H and ¹³C NMR provide a wealth of information regarding the different tautomers present at equilibrium.
Key NMR Observables:
-
Chemical Shifts: The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment, allowing for the differentiation of signals from distinct tautomers.
-
Signal Integration: The relative areas of the NMR signals corresponding to each tautomer can be used to determine their respective populations and thereby calculate the equilibrium constant (KT).[23]
-
Coupling Constants: Scalar coupling constants provide valuable information about molecular connectivity and stereochemistry, aiding in the distinction between E and Z isomers.
-
Variable Temperature (VT) NMR: VT-NMR experiments can provide insights into the dynamics of tautomeric interconversion and allow for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[24]
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the desired deuterated solvent to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the position of the equilibrium.[25]
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum at a constant and accurately known temperature. Ensure a sufficient number of scans for a good signal-to-noise ratio and use a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate signal integration.[26][27]
-
Data Processing and Analysis: Process the raw data (FID) and carefully integrate the signals corresponding to non-exchangeable protons of each tautomer.
-
Equilibrium Constant Calculation: Calculate the mole fraction of each tautomer from the integrated areas and subsequently determine the equilibrium constant, KT.
Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule and can thus be used to qualitatively assess the predominant tautomeric form.[8][28]
Characteristic Vibrational Bands:
-
C=O Stretch: A strong absorption band in the 1650-1750 cm⁻¹ region is indicative of the keto-oxime tautomer.
-
C=N Stretch: The oxime C=N bond typically gives rise to a stretching vibration in the 1620-1690 cm⁻¹ range.
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the oxime or enol group.
-
N=O Stretch: The nitroso-enol tautomer will exhibit a characteristic N=O stretching vibration, typically in the 1500-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[29][30] Since the different tautomers possess distinct chromophoric systems, they will exhibit different UV-Vis absorption spectra.[9][10]
Key Electronic Transitions:
-
n → π* Transitions: The carbonyl group of the keto-oxime tautomers typically displays a weak n → π* transition at longer wavelengths.
-
π → π* Transitions: Both tautomeric forms have conjugated systems that give rise to more intense π → π* transitions at shorter wavelengths.
Computational Modeling of Tautomerism
In conjunction with experimental methods, computational chemistry has become an indispensable tool for the study of tautomerism.[11][12][13][31] Quantum chemical calculations can provide profound insights into the relative stabilities of tautomers and the energetic barriers for their interconversion.
Prominent Computational Approaches:
-
Density Functional Theory (DFT): DFT methods are widely employed to calculate the geometries and relative energies of tautomers with a good balance of accuracy and computational cost.
-
Solvent Models: To accurately model tautomerism in solution, implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the bulk effects of the solvent.[6][20]
Computational Workflow:
-
Structure Generation: Build the 3D structures of all plausible tautomers and isomers.
-
Geometry Optimization: Optimize the geometry of each structure to locate the minimum energy conformation.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.
-
Relative Energy Calculation: Calculate the relative energies of the tautomers to predict their relative stabilities.
Conclusion and Future Directions
The tautomerism of this compound and its derivatives is a captivating and intricate area of chemical research with profound implications for organic synthesis, medicinal chemistry, and materials science. This guide has provided a detailed overview of the fundamental principles that govern this phenomenon, the factors that influence the tautomeric equilibrium, and the key experimental and computational methodologies for its study. For professionals in drug discovery and development, a deep understanding of tautomerism is essential for the rational design of molecules with optimized properties.[32]
Future research in this field is likely to be directed towards the development of novel derivatives with tailored tautomeric preferences, the application of advanced spectroscopic techniques for the study of tautomeric dynamics, and the integration of high-level computational modeling with sophisticated experimental approaches to unravel the more subtle aspects of tautomerism.
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tautomerism | Stereochemistry, Isomerism & Equilibria | Britannica [britannica.com]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]
- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. Study of the Optical Properties of Isonitrosoacetophenone (C8H7NO2) Using UV-Vis Spectroscopy, Journal of Photonic Materials and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. researchgate.net [researchgate.net]
- 19. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. iris.unict.it [iris.unict.it]
- 27. hmdb.ca [hmdb.ca]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. asianjournalofphysics.com [asianjournalofphysics.com]
- 32. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Isonitrosoacetone: A Technical Guide to Chemical Stability and Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a versatile organic compound with significant applications in coordination chemistry and as a potential pharmacophore in drug design.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of this compound, details its proper handling and storage conditions, and explores its postulated degradation pathways. We further present a framework for designing and executing forced degradation studies, complete with validated analytical methodologies, to empower researchers in drug development and chemical synthesis to ensure the integrity and reliability of their work.
Core Physicochemical Properties
A thorough understanding of this compound's fundamental properties is the cornerstone of its effective use and storage. The molecule possesses both a ketone and an oxime functional group, which dictate its chemical behavior.[1]
| Property | Value | Source(s) |
| CAS Number | 306-44-5 | [2][3] |
| Molecular Formula | C₃H₅NO₂ | [2][4][5] |
| Molecular Weight | 87.08 g/mol | [2][3][4] |
| Appearance | Solid powder or leaflets | [2][4] |
| Melting Point | 69°C | [2][6] |
| Boiling Point | 193°C at 760 mmHg | [6] |
| Solubility | Freely soluble in water, ether, and DMSO. Soluble in alkalies. Practically insoluble in petroleum ether. | [2][4] |
| pKa | 8.39 (at 25°C) | [2][5] |
Chemical Stability and Recommended Handling
The stability of this compound is paramount for its application in research and development. While stable for short periods at ambient temperatures, long-term integrity requires specific storage protocols.[4]
2.1. Storage Conditions Proper storage is critical to prevent degradation. The following conditions are recommended based on established safety and product data sheets:
-
Short-Term (Days to Weeks): Store in a dry, dark environment at 0 - 4°C.[4]
-
Long-Term (Months to Years): For maximum stability, storage at -20°C is advised.[4]
-
Container: Always use a tightly sealed container to prevent moisture ingress and sublimation, as the compound sublimes easily.[2][7][8]
-
Environment: The storage location should be cool, dry, and well-ventilated.[7]
2.2. Incompatible Materials and Conditions To prevent accelerated degradation and ensure safety, avoid the following:
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Strong Oxidizing Agents: this compound can react with strong oxidizing agents.[6] This incompatibility is a key consideration in both storage and experimental design.
-
Direct Light: As with many organic compounds containing unsaturated bonds, prolonged exposure to light should be avoided to prevent potential photodegradation.
2.3. Hazardous Decomposition Under thermal stress, such as in a fire, this compound may decompose to produce hazardous gases, including toxic oxides of nitrogen and carbon monoxide.[6][9]
Postulated Degradation Pathways
While specific degradation kinetic studies on this compound are not extensively published, its chemical structure allows for the postulation of several degradation pathways based on fundamental organic chemistry principles. These pathways are primarily centered on the reactivity of the oxime functional group.
3.1. Hydrolytic Degradation The carbon-nitrogen double bond of the oxime is susceptible to hydrolysis under both acidic and basic conditions. This is the most anticipated degradation pathway in aqueous environments.
-
Mechanism: The reaction involves the nucleophilic attack of water on the imine carbon, followed by proton transfers, leading to the cleavage of the C=N bond.
-
Potential Products: The hydrolysis of this compound would yield methylglyoxal and hydroxylamine .
-
Causality: The presence of acidic or basic catalysts accelerates this process by protonating the oxime nitrogen or by providing a stronger nucleophile (hydroxide), respectively, making pH a critical stability parameter.
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aldon-chem.com [aldon-chem.com]
Isonitrosoacetone and its role in organic chemistry history
An In-Depth Technical Guide to Isonitrosoacetone: From Historical Keystone to Modern Reagent
Abstract
This compound (2-oxopropanal 1-oxime) is a seemingly simple organic molecule whose significance in the history of organic chemistry far outweighs its structural complexity. First synthesized in an era when fundamental concepts like structure, bonding, and isomerism were still being forged, this compound served as a critical case study for the development of tautomerism theory. Its ability to behave as both a ketone and an oxime provided early chemists with a tangible example of dynamic isomerism, challenging rigid structural definitions and paving the way for a more nuanced understanding of molecular behavior. Beyond its historical importance, this compound continues to be a valuable entity in modern chemistry, demonstrating utility as a versatile chelating agent in coordination chemistry and as a precursor in the synthesis of heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of this compound, tracing its historical role, detailing its synthesis and chemical properties, and exploring its contemporary applications for researchers in organic synthesis and drug development.
Historical Significance: A Window into Tautomerism
The late 19th and early 20th centuries were a period of profound discovery in organic chemistry, characterized by the transition from elemental analysis to the establishment of structural theory.[1] The concept of isomerism, solidified by discoveries like Wöhler's synthesis of urea in 1828, showed that compounds with the same molecular formula could have different structures and properties.[2][3] However, a more subtle form of isomerism, where structures could readily interconvert, remained a puzzle.
This compound, also known as pyruvaldoxime, emerged in this context as a key player in the development of the theory of tautomerism .[4] The phenomenon describes the chemical equilibrium between two readily interconvertible structural isomers.[5] The name "this compound" itself is a relic of this debate, suggesting a structure with a nitroso group (–NO) adjacent to a methylene group (–CH2–), which exists in equilibrium with its more stable oxime tautomer.
The study of such compounds provided crucial evidence for prototropy, the most common form of tautomerism involving the migration of a proton.[5] This discovery was instrumental, demonstrating that a single molecular formula could represent a dynamic mixture of compounds, a concept that fundamentally altered chemists' understanding of molecular identity.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Physicochemical Properties
The preparation of this compound is a classic organic synthesis that can be accomplished through the nitrosation of acetone. The reaction involves the treatment of acetone with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.
Experimental Protocol: Synthesis from Acetone
This protocol is based on established methods for the nitrosation of ketones.[6]
Objective: To synthesize this compound via the acid-catalyzed reaction of acetone with sodium nitrite.
Mechanism: The reaction proceeds through the formation of an enol or enolate intermediate of acetone, which then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid. A subsequent proton transfer yields the final oxime product.
Materials:
-
Acetone (reagent grade)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 29 g of acetone in 100 mL of water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with vigorous stirring.
-
Nitrite Addition: Prepare a solution of 35 g of sodium nitrite in 50 mL of water and add it slowly to the acetone solution, maintaining the temperature below 10°C.
-
Acidification: Once the nitrite addition is complete, add 50 mL of concentrated hydrochloric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 0°C and 5°C. The causality for this low temperature is critical; it prevents the decomposition of the thermally unstable nitrous acid and minimizes side reactions.
-
Reaction Time: Continue stirring the mixture in the ice bath for an additional 2 hours after the acid addition is complete.
-
Isolation: The product, this compound, will crystallize from the solution. Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purification: The crude product can be purified by recrystallization from a mixture of ether and petroleum ether or by sublimation, which yields shiny needles.[6] The protocol's self-validating nature is confirmed by the distinct crystalline product, whose identity can be verified by melting point determination and spectroscopy.
Physicochemical Data
The key properties of this compound are summarized below for easy reference by researchers.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₂ | |
| Molecular Weight | 87.08 g/mol | [6][7] |
| CAS Number | 306-44-5 | [6] |
| IUPAC Name | (1E)-1-hydroxyiminopropan-2-one | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 69 °C | [6] |
| pKa | 8.39 (at 25 °C) | [6] |
| Solubility | Freely soluble in water and ether. Soluble in alkalies, forming yellow solutions. | [6] |
Chemical Reactivity and Applications
This compound's bifunctional nature, possessing both a ketone and an oxime group, makes it a versatile reagent in several areas of chemistry.
Coordination Chemistry
A significant application of this compound is in coordination chemistry, where it functions as an effective chelating agent. The oxime group (–CH=N–OH) provides two potential coordination sites: the nitrogen atom and the oxygen atom. This allows this compound to act as an ambidentate ligand, forming stable complexes with a variety of transition metals, including cobalt (Co), nickel (Ni), and copper (Cu).[8][9] These metal complexes have been investigated for their potential in catalysis and materials science.[8]
The formation of these coordination compounds is a foundational topic in inorganic chemistry, with a history stretching back to the 18th century with pigments like Prussian blue.[10][11] The work of Alfred Werner in the late 19th century provided the theoretical framework for understanding the structure of these complexes.[10][12]
Caption: Chelation of a divalent metal ion (M²⁺) by two this compound molecules.
Organic Synthesis
The reactive functional groups of this compound make it a useful building block for synthesizing more complex molecules, particularly heterocyclic compounds. These ring structures, which contain atoms other than carbon (like nitrogen or oxygen), are prevalent in pharmaceuticals and materials science.[8]
Medicinal Chemistry and Drug Development
In a modern context relevant to drug development professionals, this compound and its derivatives have been explored for their therapeutic potential. Notably, this compound has been investigated as a reactivator for acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents.[8][13]
Mechanism of Action:
-
Inhibition: Organophosphates phosphorylate a critical serine residue in the active site of AChE, rendering the enzyme inactive.
-
Reactivation: Oxime compounds like this compound can nucleophilically attack the phosphorus atom of the organophosphate-AChE complex.
-
Restoration: This action displaces the organophosphate from the serine residue, forming a stable oxime-phosphonate and regenerating the active enzyme.
This application highlights the transition of this compound from a historical curiosity to a compound of interest in contemporary medicinal chemistry, addressing critical needs in toxicology and neuropharmacology.
Conclusion
This compound holds a unique position in the narrative of organic chemistry. As a subject of study during the discipline's formative years, it was instrumental in the conceptual leap from static molecular structures to the dynamic reality of tautomeric equilibria. Its simple yet versatile structure continues to provide value today, serving as a ligand in coordination chemistry and a scaffold for potential therapeutic agents. For researchers and scientists, the story of this compound is a powerful reminder that even the most fundamental molecules can offer profound insights and enduring utility, bridging the historical development of chemistry with its modern applications.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. 1.2. History | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tautomerism | Stereochemistry, Isomerism & Equilibria | Britannica [britannica.com]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. This compound [drugfuture.com]
- 7. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 31915-82-9 [smolecule.com]
- 9. msuir.usm.md [msuir.usm.md]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. britannica.com [britannica.com]
- 13. The tertiary oxime monothis compound penetrates the brain, reactivates inhibited acetylcholinesterase, and reduces … [ouci.dntb.gov.ua]
Methodological & Application
Application Note: A Validated Laboratory Protocol for the Synthesis of Isonitrosoacetone
Abstract
This document provides a comprehensive, validated protocol for the laboratory synthesis of isonitrosoacetone (also known as 2-oxopropanal 1-oxime). This compound is a valuable organic intermediate and a versatile building block in the synthesis of various heterocyclic compounds and has been investigated for its potential as a reactivator of inhibited acetylcholinesterase.[1] This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It offers a step-by-step methodology, explains the underlying chemical principles, outlines critical safety precautions, and details purification and characterization techniques to ensure a high-purity final product.
Introduction and Scientific Background
This compound (MINA), a compound featuring both a ketone and an oxime functional group, serves as a crucial precursor in synthetic organic chemistry.[1] Its structure allows for a variety of subsequent reactions, including condensation with amines to form imines and the synthesis of complex heterocyclic molecules which are foundational in pharmaceutical development.[1] The primary synthesis route involves the nitrosation of acetone. This reaction proceeds via the acid-catalyzed formation of the enol tautomer of acetone, which then undergoes an electrophilic attack by a nitrosating agent. This protocol details a reliable and accessible method using sodium nitrite in an acidic medium.
Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 306-44-5 | [2][3] |
| Molecular Formula | C₃H₅NO₂ | [2][4] |
| Molecular Weight | 87.08 g/mol | [2][4][5] |
| Appearance | Leaflets or shiny needles | [2] |
| Melting Point | 69 °C | [2][3] |
| Boiling Point | 193 °C at 760 mmHg | [3] |
| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether. | [2] |
| pKa | 8.39 (at 25 °C) | [2] |
Synthesis Protocol: Nitrosation of Acetone
This section details the complete workflow for synthesizing this compound from acetone and sodium nitrite.
Overall Experimental Workflow
The process involves the preparation of reagents, a controlled reaction at low temperature, extraction of the product, and subsequent purification by recrystallization.
Caption: Experimental workflow for this compound synthesis.
Materials and Reagents
-
Acetone (ACS grade, analytical reagent)
-
Sodium Nitrite (NaNO₂, ≥97%)
-
Glacial Acetic Acid (CH₃COOH, ≥99.7%)
-
Diethyl Ether (anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Petroleum Ether (for recrystallization)
-
Deionized Water
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
Safety Precautions
Hazard Assessment: All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetone: Highly flammable liquid and vapor.[6] Causes serious eye irritation and may cause drowsiness or dizziness.[6] Keep away from heat, sparks, and open flames.[6]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
This compound (Product): Causes skin, eye, and respiratory irritation.[5] Classified as a neurotoxin.[5] Avoid inhalation of dust and contact with skin and eyes.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use only freshly opened or tested ether.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
In a 100 mL beaker, dissolve 15.0 g of sodium nitrite in 25 mL of deionized water.
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 12.0 g of acetone with 25 mL of glacial acetic acid.
-
-
Reaction Setup and Execution:
-
Place the three-neck flask in a large ice-water bath and begin stirring. Cool the acetone-acetic acid mixture to between 0 °C and 5 °C.
-
Once the temperature is stable, begin the dropwise addition of the aqueous sodium nitrite solution from the dropping funnel over a period of approximately 45-60 minutes.
-
Causality Note: A slow addition rate is critical. The reaction is exothermic, and maintaining a low temperature (below 10 °C) is essential to prevent the formation of undesirable by-products and ensure high yield.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another hour. The solution will typically turn a yellow or greenish-yellow color.
-
-
Product Isolation and Work-up:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Two 50 mL portions of saturated sodium bicarbonate solution to neutralize excess acetic acid. (Caution: CO₂ evolution will cause pressure buildup).
-
One 50 mL portion of saturated brine solution to remove residual water.
-
-
Dry the ether layer over anhydrous sodium sulfate for 15-20 minutes.
-
Decant or filter the dried solution and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will be a yellowish solid.
-
Purification by Recrystallization
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Add a minimal amount of warm diethyl ether to dissolve the solid completely.
-
Slowly add petroleum ether dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation.
-
Cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether and allow them to air dry completely. The final product should be off-white to pale yellow needles.[2]
-
A typical yield for this procedure is in the range of 65-75%.
Characterization
To validate the identity and purity of the synthesized this compound, the following characterization should be performed:
-
Melting Point Determination: The purified product should exhibit a sharp melting point at 69 °C .[2][3] A broad melting range would indicate the presence of impurities.
-
Spectroscopy (Optional): Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the molecular structure.
References
Application Notes & Protocols: The Utility of Isonitrosoacetone in Modern Heterocyclic Synthesis
Abstract
Isonitrosoacetone, a versatile and reactive organic building block, holds a significant position in the synthesis of nitrogen-containing heterocyclic compounds.[1] Its unique bifunctional nature, possessing both a ketone and an oxime group, allows for a variety of condensation reactions to form key structural motifs found in pharmaceuticals, materials science, and medicinal chemistry.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pyrazines, quinoxalines, and pteridines. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present data to illustrate the scope and utility of this valuable synthon.
This compound: A Profile of Reactivity
This compound (also known as 2-oxopropanal 1-oxime or pyruvaldoxime) is a crystalline solid that serves as a potent precursor in organic synthesis.[2] Its utility stems from the proximate arrangement of a carbonyl group and a C-nitroso moiety (in its more stable oxime form), which can be considered a synthetic equivalent of a 1,2-dicarbonyl compound. This arrangement is primed for condensation reactions with binucleophiles, particularly diamines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 306-44-5 | [2][3] |
| Molecular Formula | C₃H₅NO₂ | [2][3] |
| Molecular Weight | 87.08 g/mol | [2][3] |
| Appearance | Leaflets or shiny needles | [2] |
| Melting Point | 69 °C | [2] |
| pKa | 8.39 (at 25 °C) | [2] |
| Solubility | Freely soluble in water and ether; soluble in alkalies. | [2] |
The key to this compound's reactivity is the electrophilic nature of its carbonyl carbon and the ability of the oxime group to participate in condensation and cyclization cascades. This dual reactivity makes it an ideal partner for constructing six-membered heterocyclic rings.
Synthesis of Pyrazines
Pyrazines are a class of aromatic heterocycles that are important components of many biologically active compounds and are also used as flavorings. The standard protocol for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4] this compound provides an efficient pathway to substituted pyrazines through its reaction with α-amino ketones, which dimerize and cyclize.
Reaction Mechanism and Logic
The synthesis proceeds via a self-condensation of an α-amino ketone, which can be formed in situ from this compound via reduction. However, a more direct and common route involves the dehydrogenative coupling of β-amino alcohols, which generates the requisite α-amino ketone intermediate that then dimerizes. The mechanism involves the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine product. The choice of a mild oxidizing agent or simply exposure to air is often sufficient for this final aromatization step, which is driven by the formation of a stable aromatic ring.
Caption: Workflow for pyrazine synthesis from an this compound precursor.
Protocol: Synthesis of 2,5-Dimethylpyrazine
This protocol describes a representative synthesis where this compound is first reduced to 1-aminopropan-2-one, which then undergoes base-catalyzed self-condensation to form 2,5-dimethylpyrazine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction to Amino Ketone: In a hydrogenation flask, dissolve this compound (8.7 g, 0.1 mol) in 100 mL of methanol. Add 10% Pd/C (0.5 g) as a catalyst.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.
-
Condensation and Cyclization: To the resulting filtrate containing 1-aminopropan-2-one, add a 2 M aqueous solution of NaOH (50 mL).
-
Stir the mixture at room temperature for 12 hours. The solution will typically darken as the dihydropyrazine forms and oxidizes.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by sublimation or column chromatography on silica gel to yield pure 2,5-dimethylpyrazine.
Synthesis of Quinoxalines
Quinoxalines, or benzopyrazines, are privileged scaffolds in medicinal chemistry, appearing in drugs with anticancer, antiviral, and antibacterial properties.[5][6][7] The most reliable and traditional method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] this compound serves as an excellent surrogate for the unstable pyruvaldehyde.
Reaction Mechanism and Logic
The reaction proceeds through a straightforward acid-catalyzed condensation-cyclization mechanism. The more nucleophilic amine of the o-phenylenediamine first attacks one of the electrophilic carbonyl-equivalent centers of this compound. An intramolecular cyclization follows, leading to a dihydroquinoxaline intermediate which rapidly dehydrates and aromatizes to the stable quinoxaline ring system. The use of a catalytic amount of acid (like acetic acid) is crucial as it protonates the carbonyl/oxime, increasing its electrophilicity and facilitating the initial nucleophilic attack.
Caption: Mechanism for the synthesis of 2-methylquinoxaline.
Protocol: Synthesis of 2-Methylquinoxaline
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethanol (EtOH)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add this compound (8.7 g, 0.1 mol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: The crude 2-methylquinoxaline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Table 2: Synthesis of Quinoxaline Derivatives
| o-Phenylenediamine Derivative | This compound Derivative | Product | Typical Yield |
| Unsubstituted | This compound | 2-Methylquinoxaline | >90% |
| 4,5-Dimethyl | This compound | 2,6,7-Trimethylquinoxaline | >85% |
| 4-Nitro | This compound | 2-Methyl-6-nitroquinoxaline | >80% |
| Unsubstituted | Isonitrosoacetophenone | 2-Phenylquinoxaline | >90% |
Synthesis of Pteridines
Pteridines are fused heterocyclic systems composed of pyrimidine and pyrazine rings.[9][10] They are of immense biological importance, forming the core of folic acid and other essential cofactors.[11] The classical and most versatile route to pteridines is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[9][11] this compound's role as an unsymmetrical dicarbonyl synthon allows for the regioselective synthesis of 7-methylpteridine derivatives.
Reaction Mechanism and Logic
The reaction begins with the condensation of the more reactive 5-amino group of the diaminopyrimidine with the carbonyl group of this compound. The 4-amino group then condenses with the oxime moiety. The regioselectivity is governed by the differential reactivity of the two electrophilic centers in this compound and the two nucleophilic amino groups in the pyrimidine. The initial condensation is typically faster at the more electrophilic ketone. Subsequent cyclization and dehydration/aromatization yield the final pteridine product.
Caption: Regioselective synthesis of a 7-methylpteridine via the Isay reaction.
Protocol: Synthesis of 2-Amino-4-hydroxy-7-methylpteridine
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
This compound
-
Sodium acetate
-
Deionized water
Procedure:
-
Solution Preparation: In a 500 mL three-necked flask equipped with a condenser and a mechanical stirrer, prepare a solution of sodium acetate (25 g) in 200 mL of deionized water.
-
Add 2,4,5-triamino-6-hydroxypyrimidine sulfate (13.9 g, 0.05 mol) to the sodium acetate solution and heat to 70-80 °C with stirring until fully dissolved.
-
Reactant Addition: In a separate beaker, dissolve this compound (4.8 g, 0.055 mol) in 50 mL of warm water.
-
Add the this compound solution dropwise to the hot pyrimidine solution over 15 minutes.
-
Reaction and Precipitation: Continue heating and stirring the mixture at 80 °C for 1 hour. A yellow precipitate should begin to form.
-
Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature, followed by cooling in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL). Dry the product in a vacuum oven at 60 °C to a constant weight. The product is often pure enough for subsequent use without further purification.
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Pteridine - Wikipedia [en.wikipedia.org]
- 11. ijfmr.com [ijfmr.com]
Application Note: Isonitrosoacetone as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime or pyruvaldoxime, is a highly versatile and reactive organic compound.[1][2] Its unique bifunctional structure, containing both a ketone and an oxime group, makes it an invaluable C3 building block for the synthesis of a wide array of heterocyclic systems.[3] These heterocyclic scaffolds are central to the structure of numerous active pharmaceutical ingredients (APIs). This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of this compound and its subsequent use as a precursor for key pharmaceutical intermediates, with a focus on the synthesis of aminopyrazines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for designing robust synthetic protocols, ensuring safety, and optimizing reaction conditions.
| Property | Value | Source |
| CAS Number | 306-44-5 | [1] |
| Molecular Formula | C₃H₅NO₂ | [1][3][4] |
| Molecular Weight | 87.08 g/mol | [1][2][4] |
| Appearance | Leaflets or shiny needles | [1] |
| Melting Point | 69 °C | [1][5] |
| Solubility | Freely soluble in water and ether; moderately soluble in warm chloroform, benzene. | [1][4] |
| pKa | 8.39 (at 25 °C) | [1][6] |
Synthesis of this compound
This compound can be reliably prepared in the laboratory via the nitrosation of acetone. The following protocol is adapted from established literature methods.[1]
Reaction Principle
The synthesis involves the reaction of acetone with an acidic solution of sodium nitrite. The acid protonates the nitrite ion to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the active electrophile. This electrophile is attacked by the enol form of acetone to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Acetone (ACS Grade)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask (500 mL)
-
Dropping funnel
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.7 g (0.3 mol) of sodium nitrite in 50 mL of deionized water. Chill the flask in an ice bath to 0-5 °C.
-
Reaction Setup: In a separate beaker, prepare a solution of 14.5 g (0.25 mol) of acetone in 25 mL of deionized water. Add this acetone solution to the chilled sodium nitrite solution with gentle stirring.
-
Acid Addition: Slowly add 25 mL of concentrated hydrochloric acid dropwise from a dropping funnel over a period of 60-90 minutes. Causality: A slow, controlled addition of acid is crucial to maintain the low temperature and prevent the decomposition of nitrous acid, which is unstable at higher temperatures. This ensures a steady generation of the nitrosonium ion for efficient reaction.
-
Reaction Monitoring: Maintain the reaction temperature below 10 °C throughout the addition. After the complete addition of acid, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Work-up: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from a mixture of ether and petroleum ether to obtain fine, needle-like crystals.[1]
Visualization of Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
Application: Synthesis of 2-Aminopyrazine
2-Aminopyrazine is a vital intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of chemotherapeutic agents.[7] The condensation of this compound with an aminoacetonitrile derivative provides an efficient route to this important scaffold.
Reaction Principle
This synthesis is a classic example of a condensation-cyclization reaction. This compound reacts with aminoacetonitrile under basic conditions. The initial condensation forms an imine, which is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrazine ring.
Detailed Experimental Protocol: 2-Aminopyrazine
Materials and Reagents:
-
This compound
-
Aminoacetonitrile hydrochloride
-
Sodium hydroxide (NaOH) or Sodium ethoxide
-
Ethanol, absolute
-
Reflux condenser
-
Heating mantle
Procedure:
-
Base Preparation: In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 100 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen). Alternatively, a solution of sodium hydroxide in ethanol can be used.
-
Reactant Addition: To the cooled ethoxide solution, add 5.6 g (0.1 mol) of aminoacetonitrile hydrochloride. Stir for 15 minutes to allow for the formation of the free base.
-
Condensation: Add 8.7 g (0.1 mol) of this compound to the mixture in one portion. Causality: The reaction is base-catalyzed. The ethoxide deprotonates the α-carbon of the aminoacetonitrile, generating a nucleophile that attacks the carbonyl carbon of this compound. The basic medium also facilitates the subsequent cyclization and dehydration steps.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with dilute hydrochloric acid.
-
Isolation: Remove the ethanol under reduced pressure. The resulting residue can be taken up in hot benzene or another suitable solvent, filtered to remove inorganic salts, and cooled to crystallize the 2-aminopyrazine product.[7]
-
Characterization: The final product should be characterized by NMR spectroscopy and its melting point (115-118 °C) should be confirmed.[8]
Visualization of Synthetic Pathway
Caption: Synthetic pathway from this compound to 2-aminopyrazine.
Safety and Handling
-
This compound: Causes skin, eye, and respiratory irritation.[2] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone: Highly flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[9]
-
Sodium Nitrite: Oxidizing agent. Handle with care and store away from combustible materials.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Always add acid to water, never the other way around.
-
Sodium Metal (for ethoxide prep): Reacts violently with water. Handle under an inert atmosphere and with extreme caution.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of valuable pharmaceutical intermediates. The protocols detailed in this note provide a reliable framework for the preparation of this compound and its application in the construction of the 2-aminopyrazine scaffold. The versatility of its functional groups opens avenues for its use in creating a diverse range of heterocyclic compounds, making it a cornerstone reagent in medicinal chemistry and drug discovery.[3][5]
References
- 1. This compound [drugfuture.com]
- 2. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 31915-82-9 [smolecule.com]
- 4. This compound | 306-44-5 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 8. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
Mechanism of Isonitrosoacetone as an acetylcholinesterase reactivator
An In-Depth Guide to the Mechanism and Evaluation of Isonitrosoacetone as an Acetylcholinesterase Reactivator
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action and in vitro evaluation of this compound (MINA) as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE).
Introduction: The Challenge of Organophosphate Poisoning and the Role for Novel Reactivators
Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.[1][2] Organophosphorus (OP) compounds, a class of chemicals used as pesticides and chemical warfare nerve agents, exert their toxicity by inhibiting AChE.[3][4][5] This inhibition occurs through the formation of a stable, covalent phosphyl-serine bond in the enzyme's active site, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis, characterized by symptoms like seizures, respiratory muscle paralysis, and potentially death.[2][6]
Standard treatment for OP poisoning involves a combination of an antimuscarinic agent like atropine and an AChE reactivator, typically a quaternary pyridinium oxime such as pralidoxime (2-PAM).[3][6][7] While atropine manages the muscarinic symptoms, oximes work by nucleophilically displacing the OP group from the serine residue, thereby restoring enzyme function.[6] However, the permanent positive charge on these standard oximes severely limits their ability to cross the blood-brain barrier (BBB). This leaves the central nervous system (CNS) vulnerable, as they cannot effectively reactivate AChE within the brain.[8][9]
This compound (also known as MINA or 2-oxopropanal 1-oxime) represents a significant departure from traditional oximes. As a tertiary, uncharged oxime, it possesses the theoretical potential to penetrate the CNS, offering a therapeutic advantage for treating the neurological effects of OP poisoning.[8][10][11] This guide details its mechanism, kinetic profile, and provides a robust protocol for its in vitro evaluation.
Physicochemical Properties of this compound (MINA)
The unique properties of this compound are central to its function and potential as a CNS-acting antidote. Its small size, lack of a permanent charge, and solubility characteristics are key differentiators from standard quaternary oximes.
| Property | Value | Source |
| CAS Registry Number | 306-44-5 | [12] |
| Molecular Formula | C₃H₅NO₂ | [12][13][14] |
| Molecular Weight | 87.08 g/mol | [12][13][14] |
| pKa (25°C) | 8.39 | [12] |
| Appearance | Solid powder / Leaflets | [12][14] |
| Solubility | Freely soluble in water and ether; Soluble in DMSO. | [12][14] |
The pKa of 8.39 is particularly important, as it indicates that a significant fraction of this compound will be in its deprotonated, more nucleophilic oximate form at physiological pH, which is essential for the reactivation process.
The Molecular Mechanism of AChE Reactivation
The reactivation of phosphylated AChE by this compound is a multi-step process driven by nucleophilic chemistry within the enzyme's active site.
-
AChE Inhibition by Organophosphates: An OP molecule enters the AChE active site and covalently bonds its phosphorus atom to the hydroxyl group of the catalytic serine residue. This forms a highly stable phosphylated enzyme that is catalytically inactive.[2][6]
-
Nucleophilic Attack by this compound: this compound, in its deprotonated oximate form, acts as a potent nucleophile. It attacks the electrophilic phosphorus atom of the OP moiety that is covalently bound to the AChE serine residue.[6][15]
-
Enzyme Regeneration: This nucleophilic attack results in the cleavage of the phosphorus-serine bond, transferring the phosphyl group from the enzyme to the oxime. This step regenerates the free, catalytically active AChE.
-
Release of the Phosphylated Oxime: The newly formed, harmless phosphylated oxime diffuses away from the active site and is eventually hydrolyzed in the surrounding medium.[6]
Caption: Mechanism of AChE inhibition by OPs and subsequent reactivation by this compound.
Kinetic Profile and Efficacy
In vitro kinetic studies have revealed a nuanced profile for this compound.
-
Affinity and Reactivity: It exhibits an exceptionally low affinity for the inhibited enzyme but possesses a moderate to high reactivity once bound (with the exception of tabun-inhibited AChE).[10]
-
Comparative Efficacy: When compared to standard pyridinium oximes like obidoxime or 2-PAM, the second-order reactivation constant for this compound is significantly lower, ranging from 500 to 3400-fold less effective in most cases.[10] This lower intrinsic potency means that higher in vivo concentrations are required to achieve a therapeutic effect.[10]
-
Dose-Dependent CNS Activity: Despite its lower in vitro potency, studies in guinea pigs have demonstrated that this compound can reactivate nerve agent-inhibited AChE in the CNS in a dose-dependent manner.[8] This CNS reactivation strongly correlates with increased therapeutic efficacy and survival against nerve agents like sarin, cyclosarin, and VX.[8]
Table 2: Comparative Efficacy of this compound (MINA)
| Parameter | Finding | Significance |
| In Vitro Potency | 500-3400x lower second-order reactivation constant compared to leading oximes.[10] | Higher doses are needed to achieve reactivation compared to standard oximes. |
| CNS Reactivation | Dose-dependent reactivation of AChE in multiple brain regions.[8] | A key advantage over charged oximes that cannot cross the BBB. |
| In Vivo Efficacy | Increased survival in nerve agent-poisoned guinea pigs.[8][11] | Demonstrates therapeutic potential despite lower in vitro kinetic values. |
Application Protocol: In Vitro Evaluation of this compound using Ellman's Assay
This protocol provides a reliable, step-by-step method for quantifying the reactivation of OP-inhibited AChE by this compound. The procedure is adapted from the well-established Ellman's method, which measures the activity of cholinesterases spectrophotometrically.[1][16]
Principle of the Assay
AChE activity is measured by monitoring the production of thiocholine when acetylthiocholine (ATCI) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to AChE activity.
Experimental Design & Rationale
-
Enzyme Source: Human erythrocyte AChE is the gold standard for clinical relevance. However, sources like electric eel AChE or rat brain homogenates can be used, but it is critical to acknowledge potential species-specific differences in reactivation kinetics.[17][18]
-
OP Inhibitor: Paraoxon is a commonly used and relatively safe surrogate for more toxic nerve agents.[1][16] The concentration should be optimized to achieve >95% inhibition to ensure a low background of uninhibited enzyme activity.[1]
-
Controls: A robust experiment requires multiple controls:
-
Normal Activity (A₀): Enzyme activity without inhibitor or reactivator.
-
Inhibited Activity (Aᵢ): Residual enzyme activity after OP inhibition but before adding the reactivator.
-
Reactivator Control: this compound in the presence of the substrate and DTNB to check for any direct reaction.
-
Spontaneous Reactivation: Inhibited enzyme incubated for the same duration without a reactivator to measure any non-enzymatic hydrolysis of the phosphyl-enzyme bond.
-
Caption: Workflow for the in vitro evaluation of AChE reactivators using the Ellman's method.
Materials and Reagents
-
Acetylcholinesterase (e.g., from human erythrocytes)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Organophosphate inhibitor (e.g., Paraoxon-ethyl)
-
This compound (MINA)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well microplates
-
Microplate spectrophotometer capable of reading at 412 nm in kinetic mode
Step-by-Step Protocol
This protocol is designed for a 96-well plate format with a final volume of 200 µL.
-
Preparation of Stock Solutions:
-
AChE: Prepare a working solution in phosphate buffer to yield a final concentration that gives a linear absorbance change of ~0.1-0.2 AU/min.
-
Paraoxon: Prepare a stock solution in DMSO. Further dilute in buffer to a concentration that causes >95% inhibition after a 10-minute incubation.[16]
-
This compound (MINA): Prepare a high-concentration stock in DMSO and create serial dilutions in phosphate buffer to test a range of final concentrations (e.g., 1 µM to 1 mM).
-
DTNB: Prepare a 10 mM stock solution in phosphate buffer.
-
ATCI: Prepare a 75 mM stock solution in deionized water.
-
-
Inhibition Step:
-
In the wells of a microplate, add 70 µL of the AChE working solution.
-
Add 80 µL of DTNB solution.
-
To initiate inhibition, add 10 µL of the paraoxon working solution (or buffer for 'Normal Activity' control wells).
-
Incubate the plate for 10 minutes at room temperature to allow for complete inhibition.[16]
-
-
Reactivation Step:
-
Following inhibition, add 20 µL of the appropriate this compound dilution (or buffer for 'Inhibited Activity' and 'Normal Activity' control wells).
-
Incubate the plate for a defined reactivation time (e.g., 30 minutes) at room temperature.
-
-
Measurement of AChE Activity:
-
Place the microplate in the spectrophotometer.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately begin reading the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate Percentage of Reactivation: Use the following formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_normal - V_inhibited)] * 100
-
V_reactivated: Rate of the sample with enzyme + inhibitor + this compound.
-
V_inhibited: Rate of the sample with enzyme + inhibitor (accounts for residual activity and spontaneous reactivation).
-
V_normal: Rate of the sample with enzyme only.
-
-
Kinetic Analysis: Plot the percentage of reactivation against the concentration of this compound. This dose-response curve can be used to determine parameters such as the EC₅₀ (the concentration of reactivator that produces 50% of the maximal reactivation).
Conclusion and Future Directions
This compound is a promising, albeit complex, AChE reactivator. Its principal advantage is its tertiary structure, which facilitates penetration of the blood-brain barrier—a critical hurdle that current standard-of-care oximes cannot overcome.[8] This makes it a valuable candidate for mitigating the severe CNS effects of OP poisoning. However, its lower in vitro reactivation efficiency compared to charged oximes necessitates the use of higher concentrations, highlighting the importance of thorough toxicological and pharmacokinetic studies to define a safe and effective therapeutic window.[10]
Future research should focus on optimizing the structure of this compound to improve its affinity and intrinsic reactivity without compromising its ability to enter the CNS. High-throughput screening campaigns utilizing fluorescent assays could accelerate the discovery of more potent, brain-penetrant analogues.[19] Ultimately, the development of CNS-acting reactivators like this compound is a critical step toward a more comprehensive treatment for organophosphate poisoning.
References
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 6. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [drugfuture.com]
- 13. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Buy this compound | 31915-82-9 [smolecule.com]
- 16. In Vitro Evaluation of Neutral Aryloximes as Reactivators for Electrophorus eel Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Application of Isonitrosoacetone in Organophosphate Poisoning Treatment: A Technical Guide for Researchers
Introduction: The Pressing Need for Novel Organophosphate Antidotes
Organophosphate (OP) compounds, widely utilized as pesticides and unfortunately as chemical warfare nerve agents, pose a significant global health threat.[1] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, triggering a life-threatening cholinergic crisis characterized by a cascade of symptoms including seizures, respiratory distress, and ultimately, death.[2]
Standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine, a benzodiazepine to control seizures, and an oxime to reactivate the inhibited AChE.[3] However, the efficacy of currently approved oximes, such as pralidoxime (2-PAM), is limited by their inability to efficiently cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to the toxic effects of OPs.[4][5] This critical gap in treatment has spurred the investigation of novel AChE reactivators with improved CNS penetration.
Isonitrosoacetone (MINA), a tertiary, uncharged oxime, has emerged as a promising candidate to address this challenge.[4][6] Its ability to traverse the BBB allows for the reactivation of AChE within the CNS, a crucial factor for improving therapeutic outcomes in OP poisoning.[5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the context of organophosphate poisoning treatment. We will delve into its mechanism of action, present detailed protocols for its in vitro and in vivo evaluation, and provide essential data for its scientific and technical assessment.
Mechanism of Action: A Centrally Acting AChE Reactivator
The therapeutic efficacy of this compound stems from its function as a nucleophilic reactivator of OP-inhibited AChE. The process can be conceptualized in the following steps:
-
Blood-Brain Barrier Penetration: Unlike quaternary pyridinium oximes, the uncharged nature of this compound facilitates its passage across the lipophilic BBB.
-
Nucleophilic Attack: Once in the vicinity of the inhibited enzyme, the oxime group of this compound launches a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of AChE.
-
Formation of a Phosphorylated Oxime: This attack results in the transfer of the phosphoryl group from the enzyme to the oxime, forming a phosphorylated oxime.
-
Enzyme Reactivation: The release of the phosphoryl group restores the functionality of the acetylcholinesterase, allowing it to resume its physiological role of hydrolyzing acetylcholine.
This mechanism is visually represented in the following signaling pathway diagram:
Caption: Mechanism of this compound in CNS AChE Reactivation.
Quantitative Assessment of this compound Efficacy
The efficacy of an AChE reactivator is determined by its kinetic parameters. The following table summarizes the reactivation kinetics of this compound with human AChE inhibited by various organophosphates, with a comparison to the standard oxime, pralidoxime (2-PAM).
| Organophosphate | Oxime | Dissociation Constant (KD) (mM) | Reactivation Rate Constant (kr) (min-1) | Second-Order Reactivation Constant (kr2) (M-1min-1) |
| Sarin (GB) | This compound (MINA) | 18.2 | 0.12 | 6.6 |
| Pralidoxime (2-PAM) | 0.17 | 0.15 | 882 | |
| Cyclosarin (GF) | This compound (MINA) | 26.3 | 0.13 | 4.9 |
| Pralidoxime (2-PAM) | 0.22 | 0.11 | 500 | |
| VX | This compound (MINA) | 20.0 | 0.04 | 2.0 |
| Pralidoxime (2-PAM) | 0.04 | 0.09 | 2250 | |
| Paraoxon | This compound (MINA) | 16.1 | 0.05 | 3.1 |
| Pralidoxime (2-PAM) | 0.25 | 0.13 | 520 | |
| Tabun (GA) | This compound (MINA) | >100 | - | - |
| Pralidoxime (2-PAM) | 1.8 | 0.003 | 1.7 |
Data synthesized from Worek et al., 2011.[6]
As the data indicates, this compound exhibits a lower affinity (higher KD) and a significantly lower second-order reactivation constant (kr2) for OP-inhibited human AChE compared to 2-PAM.[6] This suggests that higher concentrations of this compound may be required to achieve effective reactivation in vivo.[6] However, its ability to penetrate the CNS provides a distinct therapeutic advantage that may offset its lower intrinsic reactivation potency.
Experimental Protocols
Part 1: In Vitro Evaluation of this compound as an AChE Reactivator
This protocol outlines a method for determining the reactivation kinetics of this compound using the Ellman's assay.
Materials and Reagents:
-
Human recombinant acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound (MINA)
-
Pralidoxime (2-PAM) as a positive control
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow:
References
- 1. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isonitrosoacetone in the Synthesis of Metal Complexes: Protocols and Applications
An Application Guide for Researchers
Abstract
Isonitrosoacetone, a versatile oxime, serves as a highly effective ligand in coordination chemistry. Its ability to form stable and functionally diverse complexes with a wide range of transition metals has positioned it as a molecule of significant interest. This guide provides an in-depth exploration of this compound, covering its synthesis, its coordination behavior, and detailed, field-tested protocols for the preparation of its metal complexes. Furthermore, we delve into the burgeoning applications of these complexes in catalysis, medicinal chemistry, and analytical sciences, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction: The Chemical Versatility of this compound
This compound, systematically named (1E)-1-hydroxyiminopropan-2-one, is an organic compound featuring both a ketone and an oxime functional group.[1] This dual functionality is the source of its rich coordination chemistry. The oxime group (-C=N-OH) presents two potential donor sites—the nitrogen and the oxygen atoms—making this compound an ambidentate ligand capable of forming varied and stable chelate rings with metal ions.[2] This versatility allows for the synthesis of complexes with distinct geometries and electronic properties, which in turn dictates their application. Metal complexes derived from this compound and related ligands have shown significant potential as catalysts, antimicrobial agents, and analytical reagents.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | (1E)-1-hydroxyiminopropan-2-one | [1][2] |
| Common Synonyms | Pyruvaldehyde 1-oxime, 2-Oxopropanal oxime | [1][6] |
| CAS Number | 306-44-5 | [1][7] |
| Molecular Formula | C₃H₅NO₂ | [1] |
| Molecular Weight | 87.08 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ~69 °C | [7] |
| Key Functional Groups | Ketone (C=O), Oxime (C=N-OH) | [6] |
| Safety | Causes skin and eye irritation; may cause respiratory irritation. | [1] |
Synthesis of the this compound Ligand
The most common route for synthesizing α-isonitrosoketones is through the nitrosation of a ketone that possesses an α-methyl or methylene group.[8] The following protocol describes a reliable method for preparing this compound from acetone.
Protocol 1: Synthesis of this compound
Core Principle: This synthesis involves the reaction of acetone with a nitrosating agent. An acid-catalyzed enolization of acetone is followed by an electrophilic attack by the nitrosating agent. To achieve high yields and purity, the hydrochloric acid byproduct must be neutralized as it forms to prevent unwanted side reactions.[8]
Materials:
-
Acetone
-
Nitrosyl chloride (NOCl) or Sodium nitrite (NaNO₂) with HCl
-
Calcium carbonate (CaCO₃), fine powder
-
Ethyl ether
-
Reaction vessel with stirring and cooling capabilities
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of finely powdered calcium carbonate (72 g) in acetone (620 mL).[8]
-
Cooling: Cool the suspension to between 15-20 °C using an ice bath. Efficient cooling is crucial to control the reaction's exothermicity.
-
Nitrosation: Slowly add liquid nitrosyl chloride (72 g) to the stirred suspension over a period of 4 hours, ensuring the temperature remains within the 17-20 °C range.[8] The calcium carbonate acts as an acid scavenger, neutralizing the HCl formed during the reaction and preventing degradation of the product.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature to ensure the reaction goes to completion.
-
Isolation: Filter the reaction mixture by suction to remove the insoluble salts (calcium chloride and unreacted calcium carbonate).
-
Washing: Wash the collected solid residue twice with ethyl ether (70 g portions) to recover any product adsorbed onto the salts. Combine the ether washings with the primary acetone filtrate.
-
Purification: Evaporate the combined filtrate under reduced pressure at room temperature using a rotary evaporator. This yields crude this compound.[8]
-
Characterization: The purity of the product can be assessed via titration with an aqueous alkali or by determining its melting point (~69 °C).
Figure 1: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes: General Principles & Protocols
The synthesis of metal complexes with this compound typically involves a direct reaction between the ligand and a metal salt in a suitable solvent.[9] The ligand can coordinate in several ways, leading to complexes with diverse structures.
Coordination Behavior: this compound's ambidentate nature allows for different bonding modes.
-
N,O-Bidentate Chelation: The most common mode, where the ligand forms a stable five-membered ring by coordinating to the metal ion through the oximino-nitrogen and the keto-oxygen.
-
Ambidentate Linkage: In some cases, particularly with square-planar metals like Ni(II) and Pd(II), the ligand can exhibit intra-ligand chelate linkage isomerism, where one isonitroso group binds via its nitrogen and another via its oxygen within the same complex molecule.
-
Bridging Ligand: The oxime group can also act as a bridge between two metal centers.
Figure 2: Common coordination modes of this compound.
Protocol 2: General Synthesis of M(II)-Isonitrosoacetone Complexes
Core Principle: This protocol utilizes a template synthesis approach where the metal ion directs the reaction, leading to the formation of a stable metal chelate. The reaction is typically performed in a 1:2 molar ratio of metal salt to ligand.[9][10]
Materials:
-
This compound (Ligand, HL)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Reflux apparatus
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in hot methanol or ethanol (30 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1 mmol) in the same solvent (15 mL).
-
Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution.[10] A color change or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-3 hours.[9][10] Refluxing provides the necessary activation energy and ensures the reaction is complete.
-
Isolation: After refluxing, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration. Wash the precipitate with cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a desiccator over anhydrous silica gel or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Table 2: Representative M(II)-Isonitrosoacetone Complexes
| Complex Formula (Proposed) | Metal Salt Used | M:L Ratio | Color | Geometry (Inferred) | Reference(s) |
| [Co(L)₂(H₂O)₂] | CoCl₂·6H₂O | 1:2 | Brown | Octahedral | [11] |
| [Ni(L)₂] | Ni(OAc)₂·4H₂O | 1:2 | Green/Red | Square-planar | |
| [Cu(L)₂] | CuCl₂·2H₂O | 1:2 | Green-Brown | Distorted Octahedral | [11] |
Key Characterization Techniques
To confirm the structure and properties of the synthesized complexes, a suite of analytical techniques is employed.
-
Infrared (IR) Spectroscopy: Crucial for confirming coordination. A downward shift in the C=O stretching frequency and shifts in the C=N and N-O frequencies from the free ligand to the complex indicate their involvement in bonding. The appearance of new, low-frequency bands can be assigned to M-N and M-O vibrations.[3]
-
UV-Visible Spectroscopy: Provides information about the d-d electronic transitions of the metal ion, which helps in determining the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[12]
-
Molar Conductivity: Measurements in solvents like DMF or DMSO distinguish between electrolytic and non-electrolytic complexes, helping to confirm whether anions are inside or outside the coordination sphere.[12][13]
-
Magnetic Susceptibility: Differentiates between diamagnetic (e.g., square-planar Ni(II)) and paramagnetic (e.g., octahedral Co(II), Cu(II)) complexes, providing further evidence for the proposed geometry.[3]
Applications in Research and Development
The unique structures of this compound metal complexes give rise to a variety of practical applications.
Medicinal Chemistry and Drug Development
Many biologically active compounds possess oxime moieties. The biological activity of these ligands can be significantly enhanced upon chelation with metal ions.[10]
-
Antimicrobial Activity: According to chelation theory, the formation of a metal complex reduces the polarity of the central metal ion by sharing its positive charge with the donor groups of the ligand.[10] This increases the lipophilicity of the complex, allowing it to more easily permeate the lipid layers of bacterial and fungal cell membranes, thereby enhancing its antimicrobial efficacy.[3][10] Complexes of ligands related to this compound have demonstrated promising activity against various bacterial and fungal strains.[3]
-
Anticancer Potential: The search for novel, metal-based therapeutics is a high-priority area.[12] Metal complexes can interact with biological targets like DNA and key proteins, inducing cytotoxicity in cancer cells.[12][14] The specific geometry and redox properties of the metal center can be tuned to achieve targeted activity.
Catalysis
Transition metal complexes are cornerstones of modern catalysis.[4][15] The electron-rich metal centers in this compound complexes can act as Lewis acids, activating substrates and facilitating a wide range of organic transformations. Their potential applications span from oxidation and reduction reactions to C-C coupling processes.[16][17] The ability to easily synthesize and modify these complexes makes them attractive candidates for the development of new, efficient, and cost-effective catalysts.
Analytical Chemistry
The strong color of many transition metal complexes and their specific formation conditions make them suitable for analytical applications. Oxime-containing ligands have long been used as reagents for the gravimetric or spectrophotometric determination of metal ions.[5] this compound can form characteristically colored complexes with specific metals, enabling their detection and quantification in various samples.[6]
Conclusion
This compound is a ligand of considerable utility, offering straightforward access to a diverse library of metal complexes. The protocols outlined in this guide provide a robust foundation for the synthesis and characterization of these compounds. The demonstrated and potential applications in medicine, catalysis, and analytics underscore the importance of continued research into this fascinating area of coordination chemistry. By understanding the fundamental principles of their formation and function, researchers can continue to design novel metal complexes with tailored properties for specific, high-impact applications.
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 306-44-5(this compound) | Kuujia.com [kuujia.com]
- 7. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 8. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. msuir.usm.md [msuir.usm.md]
- 12. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of non-precious metal complexes (Al, Mg, Zn) and their catalytic application in isocyanate reduction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Chelation Properties of Isonitrosoacetone with Transition Metals
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Isonitrosoacetone as a Chelating Ligand
This compound, also known as (1E)-1-hydroxyiminopropan-2-one, is an organic compound belonging to the oxime family.[1] Its molecular structure, featuring both a keto (=O) and an oxime (=N-OH) group, confers upon it the ability to act as a versatile chelating agent. Chelation is a process where a central metal ion binds to a ligand at multiple points, forming a stable, ring-like structure known as a chelate.[2][3] The stability of these metal chelates is a critical factor in various applications, from catalysis to therapeutic interventions.[2][4]
Transition metals, with their partially filled d-orbitals, readily form coordination complexes.[5] When complexed with ligands like this compound, their chemical, optical, and magnetic properties can be finely tuned.[4] The resulting metal complexes have shown significant promise in diverse fields, including the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][6] This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for studying the chelation of this compound with transition metals.
Core Principles of this compound Chelation
This compound typically acts as a bidentate ligand, meaning it forms two bonds with the central metal ion. Chelation occurs through the deprotonated oxime nitrogen and the carbonyl oxygen atom. This forms a stable five-membered ring structure with the metal ion.[7] The stability of these complexes is quantitatively described by the stability constant (or formation constant, Kf), where a higher value indicates a more stable complex.[2][8][9]
The formation of a chelate complex is entropically favored compared to coordination with monodentate ligands, a phenomenon known as the "chelate effect."[3] This increased thermodynamic stability is a key reason for the widespread investigation of polydentate ligands in coordination chemistry.[3][9]
Logical Workflow for Synthesis and Characterization
The following diagram outlines the typical experimental workflow for preparing and analyzing this compound-metal complexes.
Caption: Experimental workflow for the synthesis, characterization, and application of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ligand)
This protocol describes the synthesis of this compound from ethyl acetoacetate. The reaction involves nitrosation using sodium nitrite in an acidic medium.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of sodium hydroxide in ethanol. Causality: This creates the basic environment needed for the initial deprotonation of ethyl acetoacetate.
-
Reaction Mixture Setup: Cool the flask in an ice bath to 0-5°C. Slowly add ethyl acetoacetate to the stirred solution. Causality: The low temperature controls the exothermic reaction and prevents unwanted side reactions.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10°C. Causality: The slow addition of the nitrosating agent is crucial to prevent a runaway reaction and ensure mono-nitrosation.
-
Acidification: After the addition is complete, continue stirring for another hour in the ice bath. Slowly acidify the mixture with hydrochloric acid until the pH is acidic. A precipitate of this compound should form. Causality: Acidification protonates the intermediate, leading to the formation of the final oxime product.
-
Isolation and Purification: Filter the crude product and wash it with cold water. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture. Dry the purified crystals in a desiccator.
-
Validation: Determine the melting point of the synthesized compound and compare it with the literature value. Obtain an FT-IR spectrum to confirm the presence of characteristic functional groups (C=O, C=N, O-H).
Protocol 2: General Synthesis of Transition Metal-Isonitrosoacetone Complexes
This protocol provides a general method for synthesizing metal complexes of this compound. The molar ratio of metal to ligand is typically 1:2.[10][11]
Materials:
-
Synthesized this compound
-
A transition metal salt (e.g., Copper(II) acetate, Nickel(II) chloride, Cobalt(II) sulfate)
-
Methanol or Ethanol
-
Deionized water
Step-by-Step Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in hot methanol or ethanol.[11] Causality: Heating the solvent increases the solubility of the ligand.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding molar amount of the transition metal salt in a minimal amount of deionized water or the same solvent if soluble.
-
Complexation: Slowly add the metal salt solution dropwise to the hot, stirring ligand solution.[11] A color change and/or the formation of a precipitate is often observed, indicating complex formation.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours.[11][12] Causality: Refluxing provides the necessary thermal energy to ensure the completion of the coordination reaction.
-
Isolation: After reflux, allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Purification: Collect the solid complex by filtration. Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride.[12]
Chelation Visualization
The diagram below illustrates the coordination of a generic divalent transition metal ion (M²⁺) by two molecules of deprotonated this compound, forming two stable five-membered chelate rings.
Caption: Chelation of a metal ion (M²⁺) by two this compound ligands.
Characterization of Metal Complexes
Characterization is essential to confirm the successful synthesis and to elucidate the structure and bonding of the metal complexes.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the bonds involved in coordination will shift.[7]
-
The O-H stretching vibration of the oxime group (around 3300 cm⁻¹) in the free ligand should disappear in the spectra of the complexes, indicating deprotonation and coordination.[7]
-
The C=N stretching vibration (around 1620-1640 cm⁻¹) is expected to shift, typically to a lower frequency, upon coordination of the nitrogen atom to the metal.[11]
-
The C=O stretching vibration (around 1680-1700 cm⁻¹) will also shift upon coordination of the carbonyl oxygen.[7]
-
The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations , providing direct evidence of chelation.[13]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex.
-
The spectra of the complexes, when compared to the free ligand, will show shifts in the π → π* and n → π* transition bands.[11][14]
-
For transition metal complexes, the appearance of new, lower energy bands in the visible region is indicative of d-d electronic transitions, which are characteristic of the specific metal ion and its coordination geometry.[11]
-
| Technique | Parameter | Expected Observation upon Chelation | Inference |
| FT-IR | O-H stretch (oxime) | Disappearance of the broad band | Deprotonation of the oxime group for coordination.[7] |
| C=N stretch | Shift to lower wavenumber | Involvement of the oxime nitrogen in coordination.[11] | |
| C=O stretch | Shift in band position | Involvement of the carbonyl oxygen in coordination.[7] | |
| New bands (<600 cm⁻¹) | Appearance of new, weak bands | Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.[13] | |
| UV-Vis | Ligand bands (π→π*) | Shift in λmax (bathochromic or hypsochromic) | Alteration of the ligand's electronic system due to coordination.[14] |
| New bands (visible region) | Appearance of new, broad absorption bands | d-d electronic transitions of the central transition metal ion.[11] |
Other Analytical Methods
-
Molar Conductivity Measurements: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if the complex is electrolytic or non-electrolytic.[12] Low conductivity values suggest a non-electrolytic nature, indicating that any anions from the metal salt are either coordinated to the metal or absent in the final structure.
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the central metal ion, which in turn provides insight into its oxidation state and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
-
Elemental Analysis (CHN): This technique determines the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry (metal-to-ligand ratio) of the complex.[11]
Applications and Future Prospects
The study of transition metal complexes with this compound and similar ligands is driven by their vast potential applications. The ability of the metal ion to exist in different oxidation states and the structural diversity of the complexes make them suitable candidates for:
-
Therapeutic Agents: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[5][15] They are being investigated for their potential as anticancer, antifungal, and antibacterial agents.[5][6] The mechanism often involves the complex binding to DNA or inhibiting essential enzymes in pathogens or cancer cells.[6]
-
Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic reactions. Their high stability and tunable electronic properties are advantageous in designing efficient and selective catalysts.[15]
-
Metal Sequestration: Chelating agents are fundamental in the treatment of metal poisoning (chelation therapy) by forming stable, excretable complexes with toxic metal ions.[16][17] While this compound itself is not a primary therapeutic chelator, the principles of its coordination are relevant to the design of new sequestering agents.
The continued exploration of these complexes, particularly focusing on structure-activity relationships, will undoubtedly pave the way for the development of new functional materials and drugs.
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. wjpmr.com [wjpmr.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. fiveable.me [fiveable.me]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of pitfalls and progress in chelation treatment of metal poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection and Quantification of Isonitrosoacetone
Abstract
Isonitrosoacetone (CAS No. 306-44-5), also known as 2-oxopropanal-1-oxime or pyruvaldoxime, is an oxime of significant interest in various fields of chemical and pharmaceutical research.[1][2] It serves as a versatile intermediate in organic synthesis, a ligand in coordination chemistry, and has been investigated for its potential as a reactivator of inhibited acetylcholinesterase (AChE) in the context of organophosphate poisoning.[1] Given its reactivity and potential biological significance, robust and reliable analytical methods are essential for its detection and quantification in diverse matrices, from synthetic reaction mixtures to biological samples. This document provides a detailed guide to two primary chromatographic methods for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound is an organic compound with the molecular formula C₃H₅NO₂.[3][4] It is characterized by the presence of both a ketone and an oxime functional group, which dictate its chemical properties and reactivity. Its ability to form stable complexes with various metal ions also makes it a valuable chelating agent in analytical chemistry.[1] The potential for N-nitroso compounds to exhibit genotoxic effects underscores the importance of precise quantification, particularly in pharmaceutical development and safety assessment.[5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 306-44-5 | [2][3][4] |
| Molecular Formula | C₃H₅NO₂ | [3][4][7] |
| Molecular Weight | 87.08 g/mol | [2][3][4] |
| IUPAC Name | (1E)-1-hydroxyiminopropan-2-one | [1][4] |
| Synonyms | Pyruvaldoxime, 2-oxopropanal-1-oxime, MINA | [1][4] |
| Melting Point | 69 °C | [2][3] |
| Boiling Point | 193 °C at 760 mmHg | [3] |
| Solubility | Freely soluble in water and ether. | [2] |
| pKa | 8.39 (at 25 °C) | [2][7] |
Recommended Analytical Methodologies
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, selectivity, and available instrumentation. For this compound, chromatographic techniques are superior due to their high resolving power and sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying this compound in aqueous and organic solutions. It is often the method of choice for routine analysis and quality control of reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers exceptional sensitivity and specificity, making it ideal for trace-level detection and confirmation of this compound in complex matrices, such as biological fluids or environmental samples. The mass spectrometer provides structural information, ensuring positive identification.
Table 2: Comparison of Proposed Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a liquid mobile phase. Detection via UV absorbance. | Separation based on volatility and column interaction. Detection via mass-to-charge ratio. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Moderate (µg/mL range).[8] | High (ng/mL to pg/mL range).[8][9] |
| Sample Type | Ideal for liquid samples, reaction monitoring. | Best for volatile analytes in complex matrices after extraction. |
| Pros | Robust, reproducible, widely available, non-destructive. | High specificity, definitive identification, excellent for trace analysis. |
| Cons | Lower sensitivity than GC-MS, potential for co-eluting interferences. | Requires analyte to be volatile and thermally stable, potential for matrix effects. |
Protocol 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method for the quantification of this compound. The C18 stationary phase is effective for retaining and separating this moderately polar analyte from common impurities.
Principle of the Method
The sample is injected into the HPLC system, where it is transported by a mobile phase through a column packed with a C18 stationary phase. This compound is separated from other components based on its differential partitioning between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetic Acid (optional, for pH adjustment).
-
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For reaction mixtures: Dilute an aliquot of the sample with the mobile phase to bring the expected concentration within the calibration range.
-
For biological samples: Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.[10]
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions outlined in Table 3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared samples.
-
Table 3: Recommended HPLC-UV Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard reversed-phase column for retaining moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | Provides good resolution and peak shape. May be optimized as needed. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration and sensitivity needs. |
| Detection | 230 nm | This compound contains chromophores (C=O, C=N) expected to absorb in this UV region. Wavelength should be optimized by scanning a standard. |
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Expected Performance
Method validation should be performed according to ICH or other relevant guidelines.[11]
Table 4: Typical HPLC-UV Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Protocol 2: Detection and Quantification by GC-MS
This protocol provides a sensitive method for the trace analysis and unequivocal identification of this compound. It is particularly useful for complex matrices where high selectivity is paramount.
Principle of the Method
A liquid sample extract is injected into a heated port, where this compound is vaporized. An inert carrier gas sweeps the vaporized sample onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As this compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. Quantification is performed using Selected Ion Monitoring (SIM), which enhances sensitivity by monitoring only characteristic fragment ions.[9]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetone.
-
Perform serial dilutions in acetone to create calibration standards ranging from 0.05 µg/mL to 5 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The extract is now ready for injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the conditions outlined in Table 5.
-
Inject the standards to establish retention time and generate a calibration curve.
-
Inject the prepared samples.
-
Table 5: Recommended GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | A robust, general-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Separates analytes based on boiling point; ensures elution of all components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition | Scan (m/z 40-200) for identification; SIM for quantification. | Full scan is used to identify the compound and its fragments. SIM mode provides higher sensitivity for quantification. |
-
Data Analysis:
-
Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with that of the reference standard. Key ions would likely include the molecular ion (m/z 87) and characteristic fragments.
-
Quantification: In SIM mode, monitor at least three characteristic ions. Use the peak area of the most abundant, unique ion (quantifier ion) to plot the calibration curve and determine the concentration in samples.
-
Expected Performance
The high selectivity of MS detection allows for lower detection limits.[8]
Table 6: Typical GC-MS Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
Concluding Remarks
The HPLC-UV and GC-MS methods described provide robust and reliable frameworks for the detection and quantification of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV serves as an excellent tool for routine process monitoring and quality control, while GC-MS provides the high sensitivity and definitive identification required for trace-level analysis in complex biological or environmental matrices. For both methods, proper validation is critical to ensure the generation of accurate, precise, and trustworthy data.[6]
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 4. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Multiresidue pesticide analysis of ginseng powders using acetonitrile- or acetone-based extraction, solid-phase extraction cleanup, and gas chromatography-mass spectrometry/selective ion monitoring (GC-MS/SIM) or -tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isonitrosoacetone as a Reagent in Colorimetric Analysis
A Technical Guide for the Quantitative Determination of Guanidino Compounds
Abstract
This document provides a comprehensive technical guide on the principles and protocols for the colorimetric analysis of compounds containing the guanidino group, a key functional moiety in molecules such as arginine and its derivatives. We will first explore the chemical characteristics of isonitrosoacetone, a reagent with structural features amenable to the derivatization of guanidino groups. While specific, validated protocols employing this compound are not widely documented, its chemical nature suggests a reactivity analogous to the well-established Sakaguchi reaction. Therefore, this guide will detail the mechanism and provide a robust, field-proven protocol for the Sakaguchi test, which serves as the foundational method for this class of colorimetric analysis. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for quantifying guanidino-containing analytes in various matrices.
Introduction to this compound: Properties and Potential
This compound, also known as 2-oxopropanal 1-oxime or pyruvaldoxime, is an organic compound with the molecular formula C₃H₅NO₂.[1] It is a crystalline solid, appearing as leaflets or shiny needles, and is freely soluble in water and ether.[1] This solubility in aqueous media is a valuable characteristic for a reagent intended for biological assays.
Chemical & Physical Properties of this compound:
| Property | Value | Source(s) |
| CAS Registry Number | 306-44-5 | [1][2] |
| Molecular Weight | 87.08 g/mol | [1] |
| Appearance | Leaflets from ether; Solid powder | [1][3] |
| Melting Point | 69 °C | [1][4][5] |
| Solubility | Freely soluble in water, ether; Soluble in DMSO | [1][3] |
| Storage Conditions | Refrigerate in a dry, dark, sealed container | [2][3] |
The key structural feature of this compound for colorimetric applications is the oxime functional group (-C=NOH) adjacent to a carbonyl group. This arrangement provides reactive sites capable of undergoing condensation reactions with specific functional groups on target analytes to form a chromophore—a compound that absorbs light in the visible spectrum.[6] The guanidino group, with its high nucleophilicity, is a primary target for such reactions.
The Chemistry of Guanidino Group Detection: The Sakaguchi Reaction
The quantitative colorimetric detection of arginine and other guanidino-containing compounds is historically and predominantly achieved through the Sakaguchi reaction, first described by Shoyo Sakaguchi in 1925.[3][7] This reaction forms the basis of our understanding and provides the reference protocol for this application.
Core Principle: The Sakaguchi test is a specific colorimetric reaction where the guanidinium group reacts with a phenolic compound (traditionally α-naphthol) and an oxidizing agent (typically sodium hypobromite or sodium hypochlorite) in a strongly alkaline environment to produce a distinct red-colored complex.[3][7][8]
The reaction proceeds in two conceptual stages:
-
Oxidation: The oxidizing agent activates the guanidino group.
-
Condensation & Chromophore Formation: The activated guanidino group then condenses with α-naphthol to form the final colored product. The exact structure of the chromophore is complex, but the reaction is highly specific and stoichiometric, allowing for quantitative analysis.
While α-naphthol is the canonical reagent, the fundamental principle relies on the condensation of an activated guanidino moiety with a suitable nucleophilic partner to form a conjugated system that absorbs visible light. This compound, with its reactive centers, represents a potential, though less-documented, alternative to α-naphthol in this chemical scheme.
Experimental Protocol: Colorimetric Determination of Arginine
This section provides a detailed, step-by-step protocol for the determination of arginine using the standard Sakaguchi method. This protocol is robust and can be adapted for the analysis of other guanidino compounds in purified systems.
Required Reagents and Equipment
-
Analyte Standard: L-Arginine solution (e.g., 1 mg/mL stock in deionized water).
-
Alkaline Solution: 10% (w/v) Sodium Hydroxide (NaOH).
-
Naphthol Reagent: 1% (w/v) α-Naphthol in ethanol. Prepare fresh.
-
Oxidizing Agent: 5% (v/v) Sodium Hypochlorite (NaOCl) solution (commercial bleach can be used, but should be fresh and its concentration verified).
-
Urea Solution (Optional Stabilizer): 10% (w/v) Urea in deionized water. Used to stabilize the final color by destroying excess hypochlorite.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm.
-
Test tubes or 96-well microplate.
-
Calibrated pipettes.
Preparation of Standards (Standard Curve)
A standard curve is essential for quantitative analysis.[9] Prepare a series of arginine standards by diluting the stock solution.
Table of Standard Curve Preparation:
| Standard ID | Volume of 1 mg/mL Arginine Stock (µL) | Volume of Deionized Water (µL) | Final Arginine Concentration (µg/mL) |
| Blank | 0 | 1000 | 0 |
| S1 | 10 | 990 | 10 |
| S2 | 25 | 975 | 25 |
| S3 | 50 | 950 | 50 |
| S4 | 75 | 925 | 75 |
| S5 | 100 | 900 | 100 |
Assay Procedure
This procedure should be performed quickly, as the color development can be transient. Timing each step consistently is crucial for reproducibility.[9]
-
Sample Setup: Pipette 1.0 mL of each standard, unknown sample, and blank into separate, clearly labeled test tubes. Place the tubes in an ice bath.
-
Alkalinization: Add 1.0 mL of 10% NaOH to each tube. Mix thoroughly and allow to cool in the ice bath for 5 minutes.
-
Naphthol Addition: Add 0.5 mL of the 1% α-Naphthol reagent to each tube. Mix immediately.
-
Color Development: Add 0.5 mL of the 5% sodium hypochlorite solution to each tube. Mix vigorously. A red color will develop immediately in the presence of arginine.[3]
-
Absorbance Measurement: Exactly 1 minute after the addition of hypochlorite, measure the absorbance of each solution at 520 nm against the blank.
-
Expert Insight: The red color can fade quickly due to the destructive action of excess hypochlorite. For assays requiring greater stability, 0.5 mL of 10% urea solution can be added approximately 30 seconds after the hypochlorite to quench the reaction and stabilize the color for several minutes.[8]
Data Analysis and Interpretation
-
Construct the Standard Curve: Plot the absorbance at 520 nm (y-axis) versus the known concentration of the arginine standards (x-axis).
-
Determine Linearity: Perform a linear regression on the data points. The R² value should ideally be >0.99 for the assay to be considered linear and reliable in that concentration range.
-
Calculate Unknown Concentration: Use the equation of the line (y = mx + c) generated from the linear regression to calculate the concentration of arginine in the unknown samples.
-
Concentration = (Absorbance of Unknown - y-intercept) / slope
-
Trustworthiness and Self-Validation:
-
Blank: The blank corrects for the absorbance of the reagents themselves.
-
Controls: Always run a known positive control (a standard) and a negative control (a buffer or matrix without the analyte) alongside unknown samples.
-
Duplicates/Triplicates: Running each sample and standard in duplicate or triplicate is essential to assess the precision of the assay and identify outliers.
Conclusion and Future Directions
The colorimetric determination of guanidino compounds is a cornerstone technique in biochemical analysis. The Sakaguchi reaction, utilizing α-naphthol, provides a specific, rapid, and cost-effective method for this purpose. While this compound is not a commonly cited reagent for this application, its chemical structure presents a compelling case for its potential use in similar condensation reactions.
Future research could focus on formally evaluating this compound as a direct replacement for α-naphthol. Such a study would need to:
-
Optimize reaction conditions (pH, temperature, reagent concentrations).
-
Characterize the resulting chromophore and determine its molar absorptivity.
-
Validate the assay for linearity, sensitivity (LOD/LOQ), and specificity against common interfering substances.
Successful validation could introduce a novel reagent to the analytical chemist's toolkit, potentially offering advantages in stability, solubility, or reaction kinetics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage oxidation of L-arginine to nitric oxide, nitrite, and nitrate. Tetrahydrobiopterin is required as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]
- 5. Guanidino compounds in serum, urine, liver, kidney, and brain of man and some ureotelic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of guanethidine and other guanido-containing drugs in biological fluids by gas chromatography with flame ionization detection and multiple ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isonitrosoacetone in Undergraduate Chemistry Experiments
Introduction: The Versatility of an α-Oxime Ketone in Chemical Education
Isonitrosoacetone (also known as 2-oxopropanal 1-oxime) is a fascinating and versatile organic compound that serves as an excellent pedagogical tool in the undergraduate chemistry laboratory.[1] Its structure, featuring a ketone, an oxime, and an acidic proton, allows for a rich exploration of fundamental chemical principles. This bifunctional molecule can act as a nucleophile, an acid, and, most notably, as a potent chelating agent for transition metal ions.[2][3] The synthesis and subsequent use of this compound provide a practical, multi-step experimental sequence that introduces students to key concepts in organic synthesis, coordination chemistry, and spectroscopic characterization.
This guide provides a comprehensive protocol for the synthesis of this compound from readily available starting materials, followed by its application in the preparation of a coordination complex with nickel(II). The experimental design emphasizes safety, mechanistic understanding, and the development of essential laboratory skills.
PART 1: Synthesis of this compound
Causality of Experimental Choices
The synthesis of this compound from acetone is a classic example of an α-nitrosation of a ketone. The reaction is acid-catalyzed and proceeds through an enol intermediate. Acetic acid serves as both the solvent and the catalyst, protonating the carbonyl oxygen of acetone to facilitate the formation of the enol tautomer. Sodium nitrite, in the presence of acid, generates nitrous acid (HNO₂), which is the active nitrosating agent. The electrophilic nitrosyl group (N=O) is then attacked by the electron-rich enol, leading to the formation of the α-nitroso ketone, which rapidly tautomerizes to the more stable this compound (an oxime). The reaction is conducted at a low temperature to minimize side reactions and the decomposition of nitrous acid.
Reaction Mechanism: Acid-Catalyzed Nitrosation
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Synthesis of this compound
Safety Precautions:
-
Sodium Nitrite: Strong oxidizer, toxic if swallowed.[4] Avoid contact with combustible materials.[4][5] Wear gloves and safety goggles.
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood.
-
Acetone: Highly flammable. Keep away from ignition sources.
-
This compound: Irritant to skin, eyes, and respiratory system. May be a neurotoxin.[6] Handle with care, avoiding dust inhalation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone | 58.08 | 14.6 mL (11.6 g) | 0.20 |
| Glacial Acetic Acid | 60.05 | 40 mL | - |
| Sodium Nitrite | 69.00 | 13.8 g | 0.20 |
Procedure:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine acetone and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
While maintaining the low temperature and stirring vigorously, add sodium nitrite in small portions over 30 minutes. The solution will turn yellow.
-
After the addition is complete, continue stirring in the ice bath for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another hour.
-
Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acetic acid, followed by a wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound as a pale yellow solid.
-
Recrystallize the crude product from a minimal amount of hot carbon tetrachloride or an ether/petroleum ether mixture to obtain fine, needle-like crystals.[1]
Characterization:
-
Melting Point: 69 °C[1]
-
IR Spectroscopy (cm⁻¹): A broad band around 3330 cm⁻¹ (O-H stretch of the oxime), a sharp peak around 1680 cm⁻¹ (C=O stretch of the ketone), and a peak around 1620 cm⁻¹ (C=N stretch of the oxime).[7]
PART 2: Synthesis of a Nickel(II)-Isonitrosoacetone Complex
Causality of Experimental Choices
This compound acts as a bidentate ligand, coordinating to the nickel(II) ion through the nitrogen of the oxime group and the oxygen of the carbonyl group.[2][3] The deprotonation of the acidic oxime proton upon coordination results in a neutral, stable square-planar complex, bis(isonitrosoacetonato)nickel(II). The use of an ethanolic solution facilitates the dissolution of both the nickel salt and the ligand. The addition of a base, such as sodium hydroxide, is necessary to deprotonate the oxime, allowing it to coordinate to the metal center.
Experimental Workflow: Synthesis of Bis(isonitrosoacetonato)nickel(II)
Caption: Workflow for Nickel Complex Synthesis.
Experimental Protocol: Synthesis of Bis(isonitrosoacetonato)nickel(II)
Safety Precautions:
-
Nickel(II) Chloride Hexahydrate: Carcinogen and skin sensitizer. Handle with gloves and avoid inhalation.
-
Ethanol: Flammable. Keep away from open flames.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 87.08 | 0.87 g | 0.010 |
| Nickel(II) Chloride Hexahydrate | 237.69 | 1.19 g | 0.005 |
| Sodium Hydroxide | 40.00 | 0.40 g | 0.010 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the this compound in 25 mL of ethanol.
-
In a separate beaker, dissolve the nickel(II) chloride hexahydrate in 25 mL of ethanol.
-
Add the nickel(II) solution to the this compound solution with stirring.
-
In another beaker, dissolve the sodium hydroxide in 10 mL of water.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture. A precipitate should form.
-
Heat the mixture to reflux for 30 minutes.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Characterization:
-
Appearance: A colored precipitate is expected.
-
IR Spectroscopy (cm⁻¹): The broad O-H stretch from the ligand should disappear. A shift in the C=O and C=N stretching frequencies to lower wavenumbers is indicative of coordination to the nickel ion. A new band in the 400-500 cm⁻¹ range may appear, corresponding to the Ni-N and Ni-O bonds.
-
UV-Vis Spectroscopy: The complex is expected to be colored and should show d-d transitions characteristic of a square-planar d⁸ nickel(II) complex.
PART 3: Waste Disposal and Housekeeping
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
This compound Synthesis: The aqueous layer from the extraction, after neutralization with sodium bicarbonate, can be disposed of down the drain with copious amounts of water, provided local regulations permit. The organic solvent waste should be collected in a designated halogenated or non-halogenated waste container as appropriate.
-
Nickel Complex Synthesis: The filtrate and washings contain nickel salts. This waste should be collected in a designated heavy metal aqueous waste container. Never dispose of nickel-containing solutions down the drain.
-
Solid Waste: Filter paper and any solid residue should be disposed of in the designated solid chemical waste container.
Always consult your institution's specific waste disposal guidelines.[1][8][9]
References
- 1. This compound [drugfuture.com]
- 2. Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and characterization of bis nitrato[4-hydroxyacetophenonesemicarbazone) nickel(II) complex as ionophore for thiocyanate-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isonitrosoacetone Synthesis: A Technical Support Guide for Maximizing Yield
Welcome to the Technical Support Center for Isonitrosoacetone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.
I. Foundational Principles of this compound Synthesis
This compound, also known as 2-oxopropanal oxime, is a valuable building block in organic synthesis.[1][2] The most common and direct route to its synthesis involves the nitrosation of a ketone, typically acetone or a precursor like ethyl acetoacetate.[3][4][5] The core of this transformation lies in the electrophilic attack of a nitrosating agent on the enol or enolate form of the ketone. Understanding and controlling the factors that influence this equilibrium and the subsequent nitrosation is paramount to achieving high yields.
This guide will primarily focus on two prevalent synthetic strategies:
-
Direct Nitrosation of Acetone: Utilizing nitrosyl chloride (NOCl) or a combination of an inorganic nitrite (e.g., sodium nitrite) and an acid.
-
Synthesis from Ethyl Acetoacetate: A multi-step process involving nitrosation followed by hydrolysis and decarboxylation.
Below, we delve into common challenges and their solutions in a question-and-answer format, designed to address the specific issues you may encounter during your experiments.
II. Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured to help you diagnose and resolve common problems encountered during the synthesis of this compound.
Issue 1: My yield is significantly lower than reported in the literature. What are the primary factors I should investigate?
Low yields are a frequent frustration in organic synthesis.[6][7] For this compound synthesis, several critical parameters must be meticulously controlled.
Answer: A systematic review of your experimental setup and reaction conditions is the first step.[8] Let's break down the most probable culprits:
-
Temperature Control: This is arguably the most critical factor. The nitrosation of acetone is highly exothermic.[9] Maintaining a low and stable temperature, typically between 0–5°C, is essential to minimize side reactions such as over-nitrosation or decomposition of the product.[3] Runaway temperatures can lead to a cascade of undesirable byproducts.
-
Purity of Starting Materials: Impurities in your acetone or other reagents can have a significant impact.[8] Ensure your acetone is of high purity and, if necessary, consider purification by distillation to remove any non-volatile impurities.[10] Water content in solvents can also be detrimental, especially in reactions sensitive to moisture.[8]
-
Stoichiometry and Reagent Addition: The molar ratio of your reactants is crucial. For the nitrosation of acetone with nitrosyl chloride (NOCl), an excess of acetone is often used to maximize the conversion of the more expensive nitrosating agent.[11] A ketone to NOCl molar ratio in the range of 9:1 to 13:1 has been shown to improve both yield and purity.[11] Furthermore, the rate of addition of the nitrosating agent is critical. A slow, dropwise addition with efficient stirring ensures localized overheating is avoided and the reaction proceeds smoothly.[6]
-
pH Control (for aqueous nitrosation): When using sodium nitrite and an acid, maintaining the optimal pH is vital. The reaction medium needs to be sufficiently acidic to generate the active nitrosating species (nitrous acid and its derivatives), but excessively low pH can promote side reactions.
Issue 2: I am observing the formation of significant byproducts. What are they, and how can I prevent them?
The presence of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.
Answer: Identifying and mitigating side reactions is key to improving the purity and yield of your desired product.[12] In this compound synthesis, common byproducts include:
-
α-Chloro-isonitrosoacetone: This can form when using nitrosyl chloride, as the hydrochloric acid generated can react with the product.[11]
-
Solution: The addition of a neutralizing agent, such as calcium carbonate, can effectively scavenge the HCl as it is formed, preventing this side reaction.[11] The use of a neutralizing agent allows the reaction to be carried out at slightly higher temperatures (15-30°C) without significant byproduct formation.[11]
-
-
Phorone: This is a self-condensation product of acetone, the formation of which is favored under certain conditions.
-
Solution: Maintaining a low reaction temperature and ensuring a well-dispersed addition of the nitrosating agent can minimize the formation of phorone.[11]
-
-
Over-nitrosated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrosating agent), further nitrosation of this compound can occur.
-
Solution: Strict temperature control and precise stoichiometry are your best defenses against over-nitrosation.[3]
-
Issue 3: I'm using the ethyl acetoacetate route, and my hydrolysis/decarboxylation step is inefficient. How can I optimize this?
The conversion of the nitrosated ethyl acetoacetate intermediate to this compound is a critical step that can be a source of yield loss.
Answer: The hydrolysis and subsequent decarboxylation of the intermediate β-keto ester require careful control of reaction conditions.[13][14]
-
Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.[5] The choice of conditions will depend on the stability of your intermediate and the desired final product.
-
Acidic Hydrolysis: Typically performed by heating with a dilute mineral acid (e.g., HCl or H₂SO₄). The rate of hydrolysis is dependent on the pH of the solution.[15]
-
Basic Hydrolysis (Saponification): This involves heating with a base like sodium hydroxide, followed by acidification to induce decarboxylation. Be mindful that strong basic conditions can potentially lead to other side reactions.
-
-
Decarboxylation Temperature: The β-keto acid intermediate formed after hydrolysis is thermally unstable and readily decarboxylates upon heating. Ensure the temperature is sufficient for complete decarboxylation without causing degradation of the this compound product.
-
Work-up Procedure: After decarboxylation, proper extraction and purification are crucial to isolate the this compound. Ensure you are using an appropriate extraction solvent and that the pH of the aqueous layer is adjusted to maximize the partitioning of your product into the organic phase.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the nitrosation of acetone?
A1: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) can enhance the rate of nitrosation by favoring the enol form of acetone.[3] However, in many procedures, an excess of acetone itself serves as the reaction solvent, which is both convenient and cost-effective.[11] In aqueous systems, water can mediate enol stabilization.[3]
Q2: How can I effectively purify my crude this compound?
A2: Purification is essential to obtain a high-purity product. Common techniques include:
-
Fractional Distillation: This is effective for removing unreacted acetone and other volatile byproducts. Distillation under reduced pressure (e.g., 40–50°C at 15 mmHg) is recommended to prevent thermal decomposition of the product.[3]
-
Recrystallization: For obtaining a highly pure crystalline product, recrystallization from a suitable solvent like cold ethanol or a mixture of ethyl ether and petroleum ether can be very effective.[3][11]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety measures are crucial:
-
Nitrosyl Chloride (NOCl): This is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: As mentioned, the nitrosation reaction is highly exothermic. Proper cooling and controlled addition of reagents are necessary to prevent a runaway reaction.
-
This compound: The product itself can cause skin and eye irritation and may cause respiratory irritation.[1] Handle with care and appropriate PPE.
Q4: Can I monitor the progress of my reaction?
A4: Yes, monitoring the reaction is highly recommended to determine the optimal reaction time and prevent the formation of byproducts.[6] Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material and the formation of the product.
IV. Data Summary and Visual Guides
To further aid your experimental design, the following table summarizes key reaction parameters for the nitrosation of acetone with nitrosyl chloride, and the diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Table 1: Optimized Reaction Parameters for this compound Synthesis via Acetone Nitrosation
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0–5°C (without neutralizing agent)[3] | Minimizes side reactions and product decomposition. |
| 15–30°C (with neutralizing agent)[11] | Neutralizing agent prevents acid-catalyzed side reactions, allowing for a higher temperature. | |
| Ketone:NOCl Molar Ratio | 9:1 to 13:1[11] | Maximizes the conversion of the nitrosating agent and improves product purity. |
| Neutralizing Agent | Calcium Carbonate (CaCO₃)[11] | Scavenges HCl produced, preventing the formation of α-chloro-isonitrosoacetone. |
| Reaction Time | Typically 4-8 hours[3][11] | Should be optimized by monitoring the reaction progress (e.g., via TLC). |
Diagram 1: Reaction Mechanism of Acetone Nitrosation
Caption: Tautomerization of acetone to its enol form followed by electrophilic attack by nitrosyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and resolving low yields in this compound synthesis.
V. References
-
Smolecule. This compound | 31915-82-9. Available at: --INVALID-LINK--
-
Google Patents. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones. Available at: --INVALID-LINK--
-
ResearchGate. (PDF) An Improved Synthesis of Isonitrosoacetanilides. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in the synthesis of substituted enones. Available at: --INVALID-LINK--
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available at: --INVALID-LINK--
-
Google Patents. US5162572A - Process for preparation of nitroacetate. Available at: --INVALID-LINK--
-
Organic Syntheses. Acetoacetic acid, ethyl ester. Available at: --INVALID-LINK--
-
PubMed. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Available at: --INVALID-LINK--
-
WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. Available at: --INVALID-LINK--
-
Google Patents. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate. Available at: --INVALID-LINK--
-
Wikipedia. Acetoacetic ester synthesis. Available at: --INVALID-LINK--
-
Organic Syntheses. methyl nitroacetate. Available at: --INVALID-LINK--
-
ResearchGate. Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate | Request PDF. Available at: --INVALID-LINK--
-
Organic Syntheses. α-PHENYLACETOACETONITRILE. Available at: --INVALID-LINK--
-
OpenOChem Learn. Acetoacetic Ester Synthesis. Available at: --INVALID-LINK--
-
PubChem - NIH. This compound | C3H5NO2 | CID 6399095. Available at: --INVALID-LINK--
-
NIH. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available at: --INVALID-LINK--
-
MedKoo Biosciences. This compound | CAS#17280-41-0. Available at: --INVALID-LINK--
-
Organic Syntheses. (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. Available at: --INVALID-LINK--
-
Organic Syntheses. 2-Propenoic acid, 3-bromo-, ethyl ester, (Z). Available at: --INVALID-LINK--
-
YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. Available at: --INVALID-LINK--
-
La Trobe University. Molecules from Side Reactions. Available at: --INVALID-LINK--
-
Journal of the Chemical Society B. Kinetics of the hydrolysis in 1 : 3 water–acetone of aliphatic esters having substituents in the alkyl group, catalysed by an acid resin or an acidic solution. Available at: --INVALID-LINK--
-
PubMed Central. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data. Available at: --INVALID-LINK--
-
Google Patents. US2820743A - Process of purifying acetone by extractive distillation. Available at: --INVALID-LINK--
-
PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available at: --INVALID-LINK--
-
ResearchGate. Why is the yield of my in-vitro transcription so low? and every time lower than before?. Available at: --INVALID-LINK--
-
YouTube. Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry - CSIR/GATE/JAM/CUCET..... Available at: --INVALID-LINK--
-
Organic Syntheses. 1-acetylcyclohexanol. Available at: --INVALID-LINK--
-
Google Patents. US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions. Available at: --INVALID-LINK--
-
Catalysis Science & Technology (RSC Publishing). Acid hydrolysis of O-acetyl-galactoglucomannan. Available at: --INVALID-LINK--
-
ResearchGate. Comment on “Initiation and Abstraction Reactions in the Pyrolysis of Acetone” 1 | Request PDF. Available at: --INVALID-LINK--
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 31915-82-9 [smolecule.com]
- 4. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 10. US2820743A - Process of purifying acetone by extractive distillation - Google Patents [patents.google.com]
- 11. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 12. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 13. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 15. Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in Isonitrosoacetone preparation
Welcome to the technical support center for the preparation of isonitrosoacetone (also known as diacetyl monoxime or 2-oxopropanal 1-oxime). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for preparing this compound?
A1: The most common laboratory synthesis involves the acidic nitrosation of a ketone, specifically the reaction of acetone with sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the electrophilic attack of a nitrosating agent on the enol tautomer of acetone.[1][2] The in situ formation of nitrous acid (HNO₂) from sodium nitrite and acid generates the reactive electrophile, the nitrosonium ion (NO⁺), which then reacts with the acetone enol.[1]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is arguably the most critical parameter for a successful synthesis. The key reagent, nitrous acid (HNO₂), is notoriously unstable and readily decomposes at elevated temperatures.[3][4][5] This decomposition not only reduces the concentration of your active nitrosating agent, leading to lower yields, but it also produces a mixture of nitrogen oxides (NO, NO₂, N₂O₃), which can participate in undesired side reactions.[3][4] For optimal results, maintaining a low temperature, typically between 0–5°C, is highly recommended to minimize these side reactions.[6]
Q3: My final product is a yellow oil instead of a white crystalline solid. What happened?
A3: Obtaining a yellow or brownish oil suggests the presence of impurities. This can be due to several factors, including side reactions from excessive heat, incorrect pH, or the presence of unreacted starting materials. Nitrogen oxides formed from nitrous acid decomposition can also impart a yellowish color to the reaction mixture and final product.[3][4] Purification, typically through recrystallization from a suitable solvent like a carbon tetrachloride or an ether/petroleum ether mixture, or distillation under reduced pressure, is necessary to obtain the pure, white crystalline this compound.[6][7]
Troubleshooting Common Side Reactions
This section addresses specific experimental issues and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of this compound
Q: I followed the procedure, but my final yield is extremely low. What are the likely causes?
A: A low yield is a common issue that can almost always be traced back to the stability and generation of the nitrosating agent, nitrous acid.
Causality and Mechanism: The nitrosation of acetone is rate-limited by the formation of its enol tautomer under acidic conditions.[2][8] The reaction's success hinges on the availability of the electrophilic nitrosating agent (e.g., N₂O₃ or NO⁺) to react with this enol.[2] Any condition that degrades the nitrosating agent faster than it can react with the enol will drastically reduce the yield.
-
Cause A: Premature Decomposition of Nitrous Acid. Nitrous acid is highly unstable and exists in equilibrium with nitrogen oxides.[3][4][9] If the temperature rises significantly above 5°C, or if the acid concentration is too high, this equilibrium shifts towards decomposition, starving the reaction of the necessary electrophile.[3]
-
Cause B: Incorrect Rate of Reagent Addition. The rapid addition of acid to the sodium nitrite solution can create localized "hot spots" of high acidity and temperature, causing rapid decomposition of the freshly formed nitrous acid into gaseous nitrogen oxides that escape the reaction vessel.[3]
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your reaction vessel is submerged in an efficient ice-salt or ice-water bath capable of maintaining the internal temperature between 0-5°C throughout the entire addition process.
-
Slow, Controlled Addition: Add the acid solution dropwise to the stirred acetone/sodium nitrite mixture. A slow, steady addition rate prevents localized temperature spikes and allows the generated nitrous acid to be consumed in situ by the acetone enol.
-
Check Reagent Quality: Ensure the sodium nitrite used is dry and has been stored properly. Old or improperly stored sodium nitrite may have partially decomposed, reducing its effective concentration.
Problem 2: The Product is Contaminated with an Unknown Impurity
Q: My characterization (NMR/MS) shows a significant impurity alongside my this compound. What could it be?
A: While several byproducts are possible, a common impurity is α-chloro-isonitrosoacetone, particularly when using nitrosyl chloride (NOCl) or a hydrochloric acid/nitrite system. Another possibility is the formation of products from acetone self-condensation, such as phorone.[7]
Causality and Mechanism: In syntheses utilizing hydrochloric acid, the formation of nitrosyl chloride (NOCl) can occur, which is a potent nitrosating and chlorinating agent.[6] This can lead to the formation of α-chloro-isonitrosoacetone. Additionally, the acidic conditions required for the reaction can also catalyze the self-condensation of the excess acetone, especially if the reaction is allowed to warm or run for extended periods.[7]
Troubleshooting and Prevention:
-
Neutralizing Agent: The inclusion of a mild, acid-scavenging base like calcium carbonate can neutralize the hydrochloric acid as it forms, preventing it from catalyzing side reactions and minimizing the formation of chlorinated byproducts.[7]
-
Purification:
-
Recrystallization: This is often the most effective method for removing smaller amounts of impurities. This compound can be recrystallized from solvents like carbon tetrachloride or mixtures of ethyl ether and petroleum ether.[7]
-
Distillation: Fractional distillation under reduced pressure (e.g., 40–50°C at 15 mmHg) is an effective method for separating this compound from less volatile impurities.[6]
-
Experimental Protocols & Data
Table 1: Critical Reaction Parameter Guidelines
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | 0–5°C | Prevents unstable nitrous acid from decomposing into NOx gases, which lowers yield and creates impurities.[3][4][6] |
| Acid Addition | Slow, dropwise over 1-2 hours | Prevents localized high temperatures and acid concentrations, ensuring in situ use of nitrous acid.[3] |
| pH | Acidic (typically pH < 4) | Required to generate nitrous acid from sodium nitrite and to catalyze the enolization of acetone.[1][2] |
| Stirring | Vigorous mechanical stirring | Ensures efficient mixing and heat dissipation, preventing localized overheating and reagent concentration gradients. |
Optimized Synthesis Protocol (Illustrative)
This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions.
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. The flask is charged with acetone and an aqueous solution of sodium nitrite.
-
Cooling: The flask is immersed in an ice-salt bath to cool the internal temperature to 0°C.
-
Acidification: A pre-chilled solution of dilute hydrochloric acid is added dropwise from the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 5°C. Vigorous stirring is maintained throughout the addition.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0-5°C.
-
Workup: The reaction mixture is neutralized with a suitable base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or vacuum distillation.[6]
Visualization of Key Processes
Reaction and Decomposition Pathways
The following diagram illustrates the desired reaction pathway versus the competing decomposition of the key nitrous acid intermediate.
Caption: Key reaction pathways in this compound synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis outcomes.
References
- 1. Video: Nitrosation of Enols [jove.com]
- 2. Nitrosation of ketones: clear evidence for the involvement of the enol tautomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Nitrous acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Nitrous acid - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. smolecule.com [smolecule.com]
- 7. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 8. Nitrosation of ketones: clear evidence for the involvement of the enol tautomers | Semantic Scholar [semanticscholar.org]
- 9. Nitrous acid | Oxidation, Reduction, Lewis Acids | Britannica [britannica.com]
Purification techniques for Isonitrosoacetone recrystallization and distillation
Welcome to the technical support center for the purification of isonitrosoacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during recrystallization and distillation of this key chemical intermediate. The following content is structured in a flexible question-and-answer format to directly address practical challenges in the laboratory.
Introduction: The Criticality of Pure this compound
This compound (2-oxopropanal 1-oxime) is a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and difficulties in downstream processing. This guide provides expert insights and validated protocols to help you navigate the nuances of its purification.
Section 1: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield with this compound requires careful control of solvent and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound "oils out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the dissolved solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the solvent is higher than the melting point of the compound (this compound MP: ~69°C)[1][2][3].
-
Causality: The solution becomes supersaturated at a temperature where the this compound is still molten.
-
Solution Protocol:
-
Gently reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation point.[4]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[5] This gives the molecules more time to arrange into a crystal lattice.
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Q2: Crystal formation is not occurring, even after the solution has cooled. What should I do?
A: This is typically due to either using too much solvent or the solution being supersaturated without nucleation sites.[5][6]
-
Causality: The concentration of this compound is below the saturation point at the cooled temperature, or there are no surfaces to initiate crystal growth.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4]
-
Gently heat the solution to evaporate a portion of the solvent.
-
Allow the more concentrated solution to cool again.
-
-
Drastic Cooling: As a last resort, placing the flask in an ice bath can sometimes force crystallization, though this may lead to smaller, less pure crystals.[7]
-
Q3: My final product has a low yield. What are the likely causes?
A: Low yield is a frequent issue in recrystallization and can stem from several factors.[4][8]
-
Potential Causes & Solutions:
-
Excessive Solvent: As mentioned in Q2, using too much solvent will result in a significant amount of your product remaining in the mother liquor.[4] Test the mother liquor by evaporating a small sample; if a large amount of residue remains, you can try to recover more product by evaporating some solvent and re-cooling.
-
Premature Crystallization: If crystals form too early during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.
-
Q4: How do I choose the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures.[6] Based on available data, this compound has good solubility in water and ether, and is moderately soluble in warm chloroform, benzene, and carbon tetrachloride. It is practically insoluble in petroleum ether.[1]
-
Solvent Selection Protocol:
-
Start with small-scale solubility tests. Place a few milligrams of your crude this compound in several test tubes.
-
Add a small amount of a potential solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Cool the tubes. The best solvent will show abundant crystal formation upon cooling.
-
A mixed solvent system, such as ether-petroleum ether, is also reported to be effective.[1] In this case, dissolve the compound in the "good" solvent (ether) and then slowly add the "poor" solvent (petroleum ether) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]
-
Data Summary: this compound Properties & Recrystallization Solvents
| Property | Value | Source |
| Melting Point | 69°C | [1][2][10] |
| Appearance | Leaflets or shiny needles | [1] |
| Solubility Profile | ||
| Freely Soluble | Water, Ether | [1] |
| Moderately Soluble (Warm) | Chloroform, Benzene, Carbon Tetrachloride | [1] |
| Practically Insoluble | Petroleum Ether | [1] |
| Reported Recrystallization Solvents | Ether + Petroleum Ether, Carbon Tetrachloride | [1] |
Experimental Workflow: Recrystallization
Caption: General workflow for the recrystallization of this compound.
Section 2: Distillation Troubleshooting
Distillation can be an effective purification method for compounds that are thermally stable. Given that this compound is volatile with steam and sublimes easily, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid thermal decomposition.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing decomposition (darkening of the material) in the distillation flask. How can I prevent this?
A: this compound has a boiling point of 193°C at atmospheric pressure, but it is also thermally sensitive.[2][3][10] Heating to this temperature will likely cause significant decomposition.
-
Causality: The compound is degrading due to excessive heat. Oximes can be susceptible to thermal rearrangement or decomposition.
-
Solution Protocol:
-
Use Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, allowing distillation at a much safer temperature.[11][12]
-
Control the Heat Source: Use a heating mantle with a stirrer and a temperature controller. Do not heat the flask directly with a flame. Ensure the temperature of the heating bath is only slightly higher than the boiling point of the liquid at the operating pressure.
-
Minimize Residence Time: Distill the compound as quickly as possible without compromising separation efficiency.
-
Q2: The distillation is very slow or not occurring, even with heating under vacuum.
A: This issue can arise from an inadequate vacuum, insufficient heating, or poor insulation.[13][14]
-
Causality: The vapor pressure of the compound has not reached the pressure inside the system, or heat loss is preventing the flask contents from reaching the required temperature.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed. Use a suitable vacuum grease if necessary, but be cautious to avoid contamination of the product.
-
Verify Vacuum Pump Performance: Check the oil of your vacuum pump and ensure it is functioning correctly. Use a manometer to measure the pressure in the system.
-
Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.[15] This is crucial for higher-boiling compounds.
-
Ensure Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. An incorrect placement will give a false, low reading of the vapor temperature.
-
Q3: The pressure in my vacuum distillation setup is fluctuating. What is the impact and how can I stabilize it?
A: Pressure fluctuations will cause the boiling point to change, leading to inconsistent distillation rates and poor separation of impurities.[11][16]
-
Causality: Fluctuations can be caused by a struggling vacuum pump, leaks in the system, or the evolution of non-condensable gases from decomposition.
-
Solution Protocol:
-
Address Leaks: As in Q2, thoroughly check all connections.
-
Use a Vacuum Regulator: For precise control, a vacuum regulator can be installed between the distillation setup and the vacuum pump. This will maintain a constant pressure even if the pump's performance varies slightly.[11]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can cause pressure spikes.
-
Experimental Workflow: Vacuum Distillation
Caption: Key stages of a successful vacuum distillation process.
References
- 1. This compound [drugfuture.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. Sciencemadness Discussion Board - distillation of acetone - failed - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. m.youtube.com [m.youtube.com]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Optimizing reaction conditions for Isonitrosoacetone synthesis temperature and pH
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of isonitrosoacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. We understand that synthesizing this compound, a critical intermediate, can present challenges. This document addresses common issues encountered in the laboratory, focusing on the critical parameters of temperature and pH to ensure a successful, high-yield, and high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is often traceable to several key parameters not being within their optimal range.
-
Suboptimal Temperature Control: The nitrosation of acetone is an exothermic reaction. If the temperature rises too high, it promotes the formation of undesirable by-products, consuming your reagents and reducing the yield of the desired product.[1] Conversely, if the temperature is too low, the reaction rate may be too slow for practical completion within a reasonable timeframe. The ideal temperature range is typically between 15°C and 30°C.[1]
-
Incorrect pH Environment: The reaction generates hydrochloric acid (HCl) as a byproduct when using nitrosyl chloride (NOCl).[1] This acid can catalyze side-reactions, including reactions with the this compound product itself or the starting ketone.[1] It is crucial to have a neutralizing agent present in the reaction mixture to scavenge the acid as it forms.
-
Reagent Purity and Stoichiometry: Ensure that your starting materials, particularly acetone and the nitrosating agent, are of high purity. Impurities can interfere with the reaction. The molar ratio of ketone to the nitrosating agent is also critical; a higher ketone/NOCl molar ratio, typically ranging from 9:1 to 13:1, has been shown to improve product yield and purity.[1]
-
Inefficient Mixing: The reaction mixture is often heterogeneous, especially when using a solid neutralizing agent like calcium carbonate. Vigorous and consistent stirring is essential to ensure proper mixing of reactants and efficient neutralization of the generated acid.
Q2: My final product is impure, showing contaminants in my analysis. What are these impurities and how can I remove them?
Product impurity is a common issue, often linked to the same factors that cause low yields.
-
Common By-products: When reaction conditions are not optimized, several by-products can form. These may include α-chloro this compound and phorone (a self-condensation product of acetone).[1] The presence of excess acid is a primary cause for the formation of these impurities.
-
Purification Strategy: The most effective method for purifying crude this compound is crystallization. Solvents such as carbon tetrachloride (CCl₄) or mixtures of ethyl ether and petroleum ether have been successfully used to obtain a pure, white crystalline product with a melting point of 67-68°C.[1]
-
Analytical Verification: To confirm the purity of your final product, several analytical methods can be employed. The simplest is determining the melting point; a sharp melting point close to the literature value indicates high purity.[2] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify any residual impurities.[2][3][4]
Q3: The reaction starts but seems to stall before all the starting material is consumed. What could be the cause?
A stalled reaction can be frustrating. The issue often lies with the reaction environment or the reagents themselves.
-
Localized pH Drop: If the neutralizing agent is not dispersed effectively, localized pockets of high acidity can form, which may inhibit the reaction. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.
-
Instability of Nitrosating Agent: Some nitrosating agents can be unstable. For instance, if generating methyl nitrite in situ, the rate of its generation must be carefully matched to its consumption in the reaction to ensure a steady supply.[5][6]
-
Premature Workup: It is essential to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC) to ensure it has reached completion before proceeding with the workup.[7][8]
Q4: I'm concerned about safety. What are the main hazards I should be aware of during this synthesis?
Safety is paramount in any chemical synthesis.
-
Handling Nitrosyl Chloride: Nitrosyl chloride is a corrosive and toxic gas that is typically handled as a liquefied gas.[1] It is a strong nitrosating agent and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[1]
-
Flammability of Solvents: Acetone is a highly flammable liquid, and its vapors can form explosive mixtures with air.[9] All operations should be conducted away from ignition sources, and explosion-proof equipment should be used where necessary.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Ensure adequate ventilation to avoid inhaling vapors.
Optimization Guide: Temperature and pH
Optimizing Reaction Temperature
Temperature is arguably the most critical parameter in this synthesis. The ideal temperature balances reaction rate with the suppression of side reactions.
The nitrosation reaction is exothermic. Therefore, controlled addition of the nitrosating agent and external cooling (e.g., using an ice bath) are necessary to maintain the desired temperature. A temperature range of 15°C to 30°C is preferred, as it provides a high reaction rate while yielding minimal undesirable products.[1]
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 15°C to 30°C | Balances a high reaction rate with minimal by-product formation.[1] |
| Temperature during NOCl addition | 17°C to 20°C | Specific examples show high yield and purity in this narrower range.[1] |
Optimizing Reaction pH
The in situ generation of HCl necessitates careful pH management. While a direct pH measurement is often impractical in the organic solvent, the effect is controlled by adding a neutralizing agent.
The Role of the Neutralizing Agent: A suitable neutralizing agent must react with the generated HCl without reacting with the ketone or the this compound product.[1] Finely powdered calcium carbonate (CaCO₃) is the preferred agent due to its low cost, ease of use, and poor solubility in the reaction medium, which simplifies its removal after the reaction.[1] It should be added at the beginning of the reaction in a stoichiometric excess relative to the nitrosyl chloride.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosyl Chloride
This protocol is based on established high-yield procedures.[1]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, suspend a stoichiometric excess of finely powdered calcium carbonate (e.g., 53 g) in acetone (e.g., 620 g).
-
Cooling: Cool the suspension to approximately 15-17°C using an ice-water bath.
-
Reagent Addition: Begin vigorous stirring. Slowly add liquid nitrosyl chloride (NOCl) (e.g., 53 g) to the suspension over a period of 3-4 hours, ensuring the temperature is maintained between 17°C and 20°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
Workup - Filtration: Filter the reaction mixture by suction to remove the insoluble salts (calcium chloride and excess calcium carbonate).
-
Workup - Washing: Wash the filtered solids with a small amount of ethyl ether or acetone to recover any adsorbed product. Combine the washings with the main filtrate.
-
Isolation: Evaporate the combined filtrate and washings to dryness under reduced pressure at room temperature. The resulting white crystalline residue is crude this compound.
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot carbon tetrachloride or an ethyl ether/petroleum ether mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by suction filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure this compound (m.p. 67-68°C).[1]
Visualizations
Experimental Workflow
Caption: High-level workflow for this compound synthesis.
Troubleshooting Decision Tree
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. a-matrix.ng [a-matrix.ng]
Technical Support Center: Purification of Crude Isonitrosoacetone
Welcome to the technical support guide for the purification of crude isonitrosoacetone (MINA). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key intermediate or building block. The synthesis of this versatile oxime, while straightforward, often yields a crude product contaminated with unreacted starting materials and side-products.[1] Effective purification is therefore critical to ensure the integrity of downstream applications, from coordination chemistry to the development of novel therapeutics.[2]
This guide moves beyond simple protocols to provide a deeper understanding of the purification process, empowering you to troubleshoot common issues and optimize your workflow for the highest purity and yield.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial observations and queries encountered when handling crude this compound.
Q1: My crude product is a discolored oil or a sticky, yellowish solid. What causes this and can I still use it?
A: This is a very common issue. The discoloration and poor physical form are typically due to several factors:
-
Residual Acetic Acid/HCl: If your synthesis involves the nitrosation of acetone in the presence of acid, residual acid can lead to a syrupy consistency.
-
Phorone Formation: Acetone can undergo self-condensation under acidic or basic conditions to form impurities like mesityl oxide and phorone, which are often oily and colored.[1][3]
-
Polymeric Materials: Side reactions can lead to the formation of tarry, polymeric byproducts.[4]
-
N-Nitroso Impurities: The presence of residual nitrite ions from the synthesis can lead to the formation of N-nitroso impurities, which are often yellow.[5]
It is highly inadvisable to use the material in this state for subsequent reactions. These impurities can interfere with catalysis, lead to unwanted side reactions, and complicate the purification of your final product. The troubleshooting guides in Section 2 are designed to address this exact problem.
Q2: After my initial workup, my yield of crude this compound is significantly lower than expected. Where am I losing my product?
A: Product loss often occurs during the initial workup and isolation steps. This compound has several properties that can contribute to this:
-
High Water Solubility: this compound is freely soluble in water.[6] During aqueous workups (e.g., neutralizing excess acid), excessive washing or large volumes of water can lead to significant loss of product into the aqueous layer.
-
Volatility: The compound is volatile with steam and can sublime easily.[6] Evaporating solvents under high vacuum or at elevated temperatures can cause substantial product loss. It is recommended to evaporate solvents under reduced pressure at room temperature.[1]
-
Decomposition: this compound can decompose at elevated temperatures.[2] Overheating the reaction mixture or during solvent removal will degrade the product and lower the yield.
Q3: The melting point of my purified this compound is broad (e.g., 63-67°C) instead of sharp. What does this signify?
A: A broad melting point range is a classic indicator of an impure compound.[7] The literature melting point for pure this compound is a sharp 69°C.[2][8][9] The presence of impurities disrupts the crystal lattice of the solid, causing it to melt over a range of temperatures and at a temperature lower than the pure substance. This indicates that further purification, most likely a careful recrystallization, is necessary.
Q4: How do I select the best purification strategy—recrystallization, distillation, or something else?
A: The optimal strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is the most effective and widely used method for removing the common impurities found in crude this compound, such as phorone and α-chloro this compound.[1] It is the recommended first-line approach for achieving high purity on a lab scale.
-
Fractional Distillation (Vacuum): This method is useful for an initial bulk purification step, especially to remove unreacted acetone and other volatile byproducts before a final recrystallization step.[2] However, given the compound's thermal sensitivity, it must be performed under reduced pressure (e.g., 40–50°C at 15 mmHg) to prevent decomposition.[2]
-
Trituration/Washing: This is a quick and effective pre-purification step. Washing the crude solid with a solvent in which this compound is insoluble (like cold petroleum ether) can remove highly soluble, non-polar impurities.[6][10]
Section 2: Troubleshooting Guide & In-Depth Protocols
This section provides detailed, validated protocols for purifying crude this compound, complete with troubleshooting advice to overcome common experimental hurdles.
Workflow: General Purification Strategy
Caption: General workflow for the purification of crude this compound.
Recrystallization: The Gold Standard
Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[11] The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.
Protocol 2.1.1: Single-Solvent Recrystallization from Ethanol
This method is effective and uses a common, relatively safe solvent.
-
Solvent Preparation: Place a volume of ethanol in a flask and bring it to a gentle boil using a heating mantle.
-
Dissolution: In a separate Erlenmeyer flask, add your crude this compound. Add the minimum amount of boiling ethanol dropwise to the crude material while swirling until it just dissolves completely. Starting with too much solvent is the most common mistake and will result in poor recovery.[12]
-
Decolorization (Optional): If the hot solution is significantly colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[11]
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.[13]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at room temperature. The final product should be white, crystalline leaflets with a sharp melting point around 69°C.[6]
Protocol 2.1.2: Two-Solvent Recrystallization (Ether/Petroleum Ether)
This is an excellent alternative, particularly for removing non-polar impurities. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent, ether) and one in which it is insoluble (the "poor" solvent, petroleum ether).[6]
-
Dissolution: Dissolve the crude this compound in the minimum amount of diethyl ether at room temperature in an Erlenmeyer flask.
-
Addition of Anti-Solvent: Slowly add petroleum ether dropwise while swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Clarification: Add 1-2 drops of diethyl ether to redissolve the precipitate and make the solution clear again.[11]
-
Crystallization & Isolation: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon cooling. If needed, cool in an ice bath to maximize the yield. Collect the crystals by vacuum filtration as described in Protocol 2.1.1.
Troubleshooting Recrystallization
| Issue Observed | Probable Cause(s) | Recommended Action(s) |
| Product "oils out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Cooling occurred too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Consider a different solvent system. |
| No crystals form | Too much solvent was used; the solution is not saturated. The solution is supersaturated and requires nucleation. | Gently boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a tiny seed crystal of pure product.[11][13] |
| Very poor recovery | Too much solvent was used initially. The compound has significant solubility in the cold solvent. Crystals were not completely collected. | Always use the absolute minimum of boiling solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the filtration flask with the mother liquor to transfer all crystals. |
| Crystals remain colored | Colored impurities are co-crystallizing or are adsorbed onto the crystal surface. | Redissolve the crystals and repeat the recrystallization, incorporating the activated charcoal and hot filtration steps as described in Protocol 2.1.1. |
Section 3: Purity Assessment - Validating Your Results
Confirming the purity of your final product is a critical step. No single method is definitive, but a combination can provide a high degree of confidence.[7][14]
Comparison of Common Purity Assessment Methods
| Method | Principle | Information Provided | Advantages / Disadvantages |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | A sharp melting point at ~69°C indicates high purity. A broad range suggests impurities.[7] | Pro: Fast, simple, requires minimal material. Con: Not quantitative, insensitive to impurities with similar melting points. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Shows the number of components in the sample. A single spot suggests purity. | Pro: Very fast, inexpensive, excellent for monitoring reaction progress and purification efficiency.[14] Con: Not quantitative, resolution can be limited. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard of known concentration. | Provides an absolute purity value (%w/w) and structural confirmation. | Pro: Highly accurate, requires no specific reference standard of the analyte, provides structural information.[15] Con: Requires access to an NMR spectrometer, careful selection of internal standard and experimental parameters. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a liquid mobile phase passing through a packed column. | Provides a quantitative measure of purity (e.g., area percent) and detects trace impurities. | Pro: Highly sensitive, accurate, and quantitative.[15] Con: Requires method development, instrumentation, and specific reference standards for impurity identification. |
Section 4: Understanding Impurity Formation
Effective purification begins with understanding how impurities are formed. Controlling reaction conditions is the first step in minimizing the purification burden.
Caption: Common impurity formation pathways in this compound synthesis.
The primary synthetic route involves the α-nitrosation of acetone.[6] Key factors that influence the impurity profile include:
-
Temperature: Maintaining low temperatures (e.g., 0-5°C) is crucial to minimize side reactions like over-nitrosation and acetone self-condensation.[2]
-
Stoichiometry: Using a precise molar ratio of the nitrosating agent to acetone is key. A significant excess of the nitrosating agent can lead to the formation of di-nitrosated or other oxidized byproducts.[2]
-
Choice of Reagents: The use of nitrosyl chloride (NOCl) can introduce chloro-impurities, such as α-chloro this compound, which must then be removed.[1]
By understanding these pathways, you can adjust your synthetic conditions to favor the formation of the desired product, simplifying the subsequent purification process.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. US2624699A - Purification of crude acetone - Google Patents [patents.google.com]
- 5. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 6. This compound [drugfuture.com]
- 7. moravek.com [moravek.com]
- 8. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Alternative and Greener Synthesis of Isonitrosoacetone
Welcome to the technical support center for the synthesis of isonitrosoacetone (also known as 2-oxopropanal 1-oxime). This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the synthesis of this valuable compound with a focus on modern, sustainable, and efficient methodologies. We will address common experimental challenges, provide detailed troubleshooting guides, and present greener alternatives to traditional synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (C₃H₅NO₂) is an organic compound featuring both a ketone and an oxime functional group.[1][2] It serves as a crucial intermediate in various organic syntheses and as a ligand in coordination chemistry, capable of forming stable complexes with transition metals like nickel and copper.[3]
| Identifier | Value |
| IUPAC Name | 2-Oxopropanal 1-oxime[1] |
| CAS Number | 306-44-5[4] |
| Molecular Weight | 87.08 g/mol [1][2] |
| Appearance | Solid powder, often leaflets or needles[1][4] |
| pKa | 8.39 (at 25°C)[4] |
Q2: What are the primary safety concerns when handling this compound?
This compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid heat, flames, and contact with oxidizing agents.[5]
Q3: How should this compound be stored?
For long-term stability, store this compound in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient.[1] It is sensitive to heat and should be stored in a tightly closed vessel.[5]
Q4: What are the standard methods for purifying crude this compound?
Post-synthesis purification is critical for obtaining a high-purity product. Common methods include:
-
Fractional Distillation: Performed under reduced pressure (e.g., 40–50°C at 15 mmHg) to separate the product from volatile impurities and unreacted starting materials.[3]
-
Recrystallization: Using solvents like carbon tetrachloride or a mixture of ether and petroleum ether can yield high-purity crystals ( >99%).[3][4]
Synthesis Routes: From Traditional to Greener Alternatives
The synthesis of this compound traditionally involves the nitrosation of acetone or its derivatives. The core transformation is the reaction of an enol or enolate with a nitrosating agent.
Traditional Synthesis Route: Acid-Catalyzed Nitrosation
This classic method involves the reaction of a ketone with a nitrosating agent like nitrosyl chloride (NOCl) or sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄).[6] While often high-yielding ( >90%), this approach has significant environmental and safety drawbacks.
-
Mechanism: The reaction proceeds via acid-catalyzed enolization of acetone, followed by an electrophilic attack by the nitrosating agent at the α-carbon.[3]
-
Drawbacks:
-
Hazardous Reagents: Uses corrosive strong acids and potentially unstable nitrosating agents.[6]
-
Waste Generation: Produces acidic waste streams that require neutralization and disposal.
-
Side Reactions: Can lead to the formation of byproducts such as α-chloro this compound if not carefully controlled.[6]
-
Caption: Mechanism of acid-catalyzed nitrosation of acetone.
Greener Synthesis Pathways & Troubleshooting
In line with the principles of green chemistry, modern approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.[7][8]
1. Aqueous Synthesis Using Sodium Nitrite
This method replaces strong mineral acids with weaker acids like acetic acid or performs the reaction under neutral aqueous conditions, using water as a green solvent.[4][9]
Q: My aqueous nitrosation reaction is slow and gives a low yield. What's wrong? A: This is a common issue. Here’s a troubleshooting guide:
-
Temperature Control: The reaction is highly exothermic. Maintain a strict temperature range of 0–5°C.[3] Higher temperatures can lead to the decomposition of nitrous acid (formed in situ) and promote side reactions.
-
pH Control: The pH of the solution is critical. While avoiding strong acids, the solution needs to be sufficiently acidic to generate the active nitrosating species (N₂O₃) from sodium nitrite. A weakly acidic medium (e.g., using acetic acid) is often optimal. Check the pH throughout the addition of reagents.
-
Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acetone solution. A rapid addition can cause localized heating and reagent decomposition.
-
Purity of Acetone: Ensure your acetone is free from impurities that might react with the nitrosating agent. Consider using distilled acetone.[10]
Detailed Protocol: Aqueous Nitrosation
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of acetone in water and cool it to 0°C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for several hours, monitoring the reaction by TLC.
-
Work up the reaction by extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by vacuum distillation or recrystallization.[3]
2. Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Phase-Transfer Catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate).[11][12] This avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[13]
Caption: Simplified workflow of Phase-Transfer Catalysis.
Q: I'm trying a PTC approach, but the reaction is sluggish. How can I optimize it? A: PTC efficiency depends on several factors. Consider the following:
-
Catalyst Choice: The structure of the quaternary ammonium salt (the 'quat') is crucial. For anions like enolates, catalysts with higher lipophilicity, such as tetrabutylammonium bromide (TBAB) or Aliquat® 336, are often more effective.[14]
-
Stirring Rate: The reaction occurs at the interface between the two phases. Vigorous stirring is essential to maximize the interfacial area and ensure efficient mass transfer of the catalyst-anion pair. If you notice poor mixing, increase the stirring speed.[15]
-
Solvent System: While PTC reduces the need for polar aprotic solvents, the choice of the organic solvent (e.g., toluene, dichloromethane) still matters. It must effectively dissolve the substrate and the catalyst-anion ion pair.
-
Catalyst Poisoning: Some leaving groups or byproducts can pair strongly with the catalyst, effectively "poisoning" it and preventing it from cycling. Ensure your starting materials are clean.[13]
3. Emerging & Exploratory Greener Routes
The field of green chemistry is continuously evolving, with new methods offering potential for even more sustainable synthesis.[16][17]
| Method | Principle | Potential Advantages | Current Status |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly and uniformly heat the reaction mixture. | Drastically reduced reaction times, lower energy consumption, and often improved yields.[9] | Highly applicable. Can be integrated with aqueous or PTC methods. |
| Palladium-Mediated Synthesis | Explores the use of palladium catalysts to facilitate C-N bond formation or stabilize nitrosyl intermediates. | Potential for high selectivity under mild conditions. | Exploratory. Yields are currently suboptimal (~60%) compared to classical methods.[3] |
| Chemoenzymatic Synthesis | Utilizes enzymes to perform specific chemical transformations with high selectivity.[18] | Environmentally benign (aqueous conditions, mild temperatures), highly specific, and reduces byproducts.[19] | Conceptual for this compound. Research is needed to identify suitable enzymes (e.g., oxidases) for this specific transformation. |
General Troubleshooting Workflow
If a reaction fails or provides a low yield, a systematic approach is necessary.[15][20]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 31915-82-9 [smolecule.com]
- 4. This compound [drugfuture.com]
- 5. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 6. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. The green chemistry paradigm in modern organic synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 9. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2820743A - Process of purifying acetone by extractive distillation - Google Patents [patents.google.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. api.pageplace.de [api.pageplace.de]
- 17. Greener synthesis of chemical compounds and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Peroxidation in the Chemoenzymatic Synthesis of 13-Oxoverruculogen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to Byproduct Control in the Nitrosation of Acetone
Introduction
Welcome to the technical support center for the nitrosation of acetone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this classic but nuanced C-nitrosation reaction. The primary goal of nitrosating acetone is typically the synthesis of isonitrosoacetone (also known as 2-oxopropanal 1-oxime or pyruvaldoxime), a valuable intermediate in organic synthesis.[1][2]
A common point of confusion is the distinction between This compound and acetone oxime .
-
Nitrosation of Acetone: This reaction introduces a nitroso group onto the α-carbon of acetone, which rapidly tautomerizes to the more stable oxime, yielding This compound (CH₃C(=O)CH=NOH).
-
Oximation of Acetone: This involves reacting acetone with hydroxylamine, which attacks the carbonyl carbon to form acetone oxime ((CH₃)₂C=NOH).[3][4][5]
This guide focuses exclusively on the nitrosation reaction to form this compound and provides in-depth troubleshooting to minimize the formation of common byproducts, ensuring high yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the nitrosation of acetone in a question-and-answer format, providing both the "how" to fix a problem and the "why" it works.
Q1: What are the primary byproducts I should be aware of, and what causes them?
A1: The primary cause of byproduct formation is the high reactivity of the starting materials, intermediates, and the product itself under non-optimized conditions. The main culprits are:
-
Aldol Condensation Products: Acetone readily undergoes self-condensation under both acidic and basic conditions to form diacetone alcohol, which can then dehydrate to mesityl oxide.[6] These can further react to form complex, high-molecular-weight "tars" that contaminate the product.
-
Over-Nitrosated Species: While less common under controlled conditions, it is possible for the reaction to proceed further, especially if the product enolizes and reacts with another nitrosating equivalent.
-
Decomposition Products: The nitrosating agent, nitrous acid (HONO), is unstable and can decompose, especially at elevated temperatures, leading to the release of various nitrogen oxides (NOx) and reducing the efficiency of the reaction. The product, this compound, is also sensitive to harsh conditions.
Q2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?
A2: A dark, tarry appearance is a classic sign of uncontrolled aldol condensation and potential product decomposition. This is almost always linked to improper control over two key parameters: temperature and pH .
-
Causality: High temperatures provide the activation energy for polymerization side reactions.[6] Similarly, a pH that is too strongly acidic or becomes basic can aggressively catalyze the aldol reaction, leading to a cascade of condensations that result in insoluble, dark polymeric materials.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0°C and 10°C using an ice-salt or cooling bath.[1][7] Never let the temperature rise significantly during the addition of reagents.
-
pH Management: Avoid strong bases entirely. Use a weak acid, such as acetic or formic acid, to generate the nitrosating agent in situ from sodium nitrite.[1][8] This maintains a mildly acidic environment that favors the desired reaction without aggressively promoting aldol condensation.
-
Q3: The yield of this compound is consistently low. Beyond temperature and pH, what factors should I optimize?
A3: Low yield often results from suboptimal stoichiometry, inefficient generation of the nitrosating agent, or physical limitations of the reaction setup.
-
Causality: The nitrosation of acetone occurs via its enol tautomer, and the formation of this enol is the rate-limiting step under many conditions.[9][10] The concentration of the active nitrosating species (e.g., N₂O₃ or the nitrosonium ion, NO⁺) is also critical.[11] If either the enol or the nitrosating agent is not present in sufficient concentration at the right time, the reaction will be inefficient.
-
Optimization Strategies:
-
Stoichiometry: Use a molar excess of acetone relative to the nitrite source. This maximizes the concentration of the substrate and statistically favors mono-nitrosation over potential side reactions. A mole ratio of acetone-to-nitric oxide between 6:1 and 8:1 has been noted for optimal yields in specific processes.[12]
-
Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the stirred, cooled solution of acetone in acid. This ensures that the unstable nitrous acid is generated in the presence of the acetone enol and reacts immediately, minimizing its decomposition.
-
Efficient Stirring: Vigorous mechanical stirring is essential to maintain thermal and concentration homogeneity, preventing localized "hot spots" or areas of high reagent concentration that can lead to side reactions.
-
Q4: How do I choose the right nitrosating agent and acid catalyst?
A4: The most common and accessible method involves generating nitrous acid in situ from sodium nitrite and a mineral or organic acid.
-
Nitrosating Agent:
-
Sodium Nitrite (NaNO₂): This is the most practical choice for laboratory scale. It is stable, inexpensive, and its reaction can be controlled by the rate of addition and the choice of acid.
-
Alkyl Nitrites (e.g., ethyl or methyl nitrite): These can be used in organic solvents, sometimes with an acid catalyst like HCl.[1] They can offer milder conditions but are more volatile and may require anhydrous setups.
-
Nitrosyl Chloride (NOCl): This is a powerful nitrosating agent but is a toxic, corrosive gas. Its use often requires a base like calcium carbonate to neutralize the byproduct HCl, which can otherwise catalyze side reactions.[13] For most applications, NaNO₂ is preferred for safety and simplicity.
-
-
Acid Catalyst:
-
Weak Organic Acids (Acetic Acid, Formic Acid): Highly recommended. They create a sufficiently acidic medium to generate nitrous acid and catalyze enolization without being overly aggressive, thereby suppressing aldol reactions.[1][8]
-
Strong Mineral Acids (HCl, H₂SO₄): While effective at generating the nitrosating agent, they can strongly catalyze aldol condensation if not used in catalytic amounts and at very low temperatures.[12] They also increase the risk of generating unwanted ionic contaminants.[8]
-
Q5: I've completed the reaction. What is the best way to purify the this compound product?
A5: this compound is a crystalline solid.[1] The primary purification methods leverage this property.
-
Crystallization: This is the most effective method. Crude this compound can be recrystallized from solvents like a mixture of ether and petroleum ether, or from carbon tetrachloride.[1]
-
Sublimation: this compound sublimes readily.[1] This can be an excellent purification technique for removing non-volatile impurities like salts and polymeric tars.
-
Extraction: Before crystallization, it may be beneficial to perform a liquid-liquid extraction to remove water-soluble impurities (like salts) or highly non-polar byproducts, depending on the solvent system used.
Q6: How can I analytically confirm the presence of byproducts in my crude product?
A6: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts such as mesityl oxide, unreacted acetone, and other low-molecular-weight species.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing the primary product and less volatile or thermally sensitive byproducts. It is highly sensitive and selective.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural identification of unknown byproducts. It provides detailed information about the chemical structure of all components in the mixture.[14]
Reaction Mechanisms & Process Logic
Understanding the underlying mechanisms is key to troubleshooting. The following diagrams illustrate the desired reaction pathway and a logical troubleshooting workflow.
Mechanism: Acid-Catalyzed Nitrosation of Acetone
The reaction proceeds via an acid-catalyzed enolization of acetone, followed by an electrophilic attack by the nitrosonium ion (NO⁺), which is generated concurrently from nitrous acid.
Caption: Acid-catalyzed nitrosation of acetone via the enol intermediate.
Troubleshooting Workflow
If your experiment is not performing as expected, follow this logical guide to diagnose the issue.
Caption: A logical flowchart for troubleshooting common nitrosation issues.
Experimental Protocols & Data
Optimized Protocol: Synthesis of this compound
This protocol is synthesized from established procedures and incorporates best practices to minimize byproduct formation.[1]
Materials:
-
Acetone (Reagent Grade)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Initial Charge: To the flask, add acetone (1.0 mol) and glacial acetic acid (1.1 mol). Begin stirring and cool the mixture to 0-5°C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 mol) in a minimal amount of cold deionized water. Place this solution in the dropping funnel.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred acetone-acid mixture over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above 10°C. You may observe the evolution of gases (NOx); ensure the reaction is conducted in a well-ventilated fume hood.
-
Aging: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Allow the mixture to warm to room temperature. The product may precipitate. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by drying and removal of the solvent under reduced pressure.
-
Purification: The resulting crude solid should be purified by recrystallization from an ether/petroleum ether mixture to yield pure this compound.[1]
Table: Key Parameter Control Summary
| Parameter | Recommended Range/Value | Rationale for Control | Potential Byproducts if Deviated |
| Temperature | 0°C – 10°C | Minimizes the rate of exothermic side reactions, particularly aldol condensation, and prevents decomposition of nitrous acid.[1][7] | Aldol adducts (diacetone alcohol), mesityl oxide, polymeric tars. |
| pH | Mildly Acidic (via weak acid) | Optimizes the formation of the nitrosating agent (HONO/NO⁺) and catalyzes the rate-limiting enolization step without promoting acid-catalyzed polymerization.[8][9] | Aldol condensation products, decomposition of starting materials. |
| Acetone:Nitrite Ratio | > 1:1 (e.g., 1.2:1 or higher) | A molar excess of acetone favors the desired mono-nitrosation and reduces the probability of over-nitrosation of the product. | Di-nitrosated products, other side reactions involving the nitrosating agent. |
| Reagent Addition Rate | Slow, dropwise addition of nitrite | Ensures the in situ generated nitrous acid reacts immediately with acetone, preventing its decomposition and controlling the reaction exotherm. | Reduced yield due to HONO decomposition, localized overheating causing tar formation. |
References
- 1. This compound [drugfuture.com]
- 2. lookchem.com [lookchem.com]
- 3. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 4. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]
- 5. Acetone oxime - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Aldol Reaction of Acetone and Nitrous Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 9. A further study of acetylacetone nitrosation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nitrosation of ketones: clear evidence for the involvement of the enol tautomers | Semantic Scholar [semanticscholar.org]
- 11. Nitrosation of acetylacetone (pentane-2,4-dione) and some of its fluorinated derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. US2844630A - Nitrosation process - Google Patents [patents.google.com]
- 13. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing the molar ratio of reactants for Isonitrosoacetone synthesis
Technical Support Center: Isonitrosoacetone Synthesis
Welcome to the technical support center for optimizing this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and refine their experimental procedures. Here, we move beyond simple protocols to explore the chemical principles governing the reaction, with a specific focus on how the molar ratio of reactants is a critical determinant of yield, purity, and overall success.
Core Reaction Overview: The Nitrosation of Acetone
The synthesis of this compound (also known as biacetyl monoxime) is fundamentally an acid-catalyzed nitrosation of acetone at the α-carbon. The process begins with the in-situ generation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and a mineral acid like hydrochloric acid.[1][2] Acetone, under acidic conditions, undergoes keto-enol tautomerization to form its enol isomer. This electron-rich enol then acts as a nucleophile, attacking the electrophilic nitrosonium ion. A final tautomerization of the resulting nitroso intermediate yields the stable oxime, this compound.[1] Understanding this mechanism is paramount, as each step is influenced by the concentration and ratio of the reactants.
Caption: Reaction mechanism for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a direct focus on how to resolve them by optimizing reactant molar ratios.
Q1: My reaction yield is consistently low. How can the molar ratio of reactants be the culprit?
A: A low yield is one of the most common problems and can often be traced back to suboptimal stoichiometry. There are two primary molar ratio considerations:
-
Insufficient Nitrosating Agent: The reaction consumes both sodium nitrite and acid to form the active NO⁺ species. Ensure that you are using at least a 1:1 molar ratio of strong acid (like HCl) to sodium nitrite. An incomplete reaction due to a limiting amount of the nitrosating agent is a frequent cause of low conversion.
-
Sub-optimal Acetone Concentration: Acetone typically serves as both the reactant and the solvent. Using a large molar excess of acetone relative to the nitrosating agent is crucial. This high concentration favors the kinetics of the desired reaction, pushing the equilibrium towards the product and minimizing side reactions. In some industrial processes, the molar ratio of ketone to the nitrosating agent can be as high as 9:1 to 13:1 to maximize yield and purity.[3] If your acetone ratio is too low, you may experience incomplete conversion of the limiting reagent (sodium nitrite).
Q2: The final product is contaminated with a sticky, oily residue that is difficult to remove. What causes this and how can I prevent it?
A: The formation of oily byproducts is a classic sign of acid-catalyzed side reactions, primarily the self-condensation of acetone to form molecules like mesityl oxide and phorone. The key here is the concentration and effective molar ratio of the acid.
-
Cause: While acid is necessary to generate the nitrosonium ion, an excessive local concentration or a high overall molar ratio of acid can vigorously promote the aldol condensation of acetone.[3]
-
Solution: The molar ratio of the acid must be carefully controlled. Instead of adding all the acid at once, a slow, dropwise addition is recommended to maintain a low, steady-state concentration. A more robust solution is to incorporate a neutralizing agent, such as powdered calcium carbonate (CaCO₃), into the reaction mixture from the beginning.[3] The CaCO₃ acts as a buffer, neutralizing the strong hydrochloric acid as it forms, which prevents the pH from dropping too low and catalyzing the unwanted condensation reactions.[3] The amount of CaCO₃ should be stoichiometrically sufficient to neutralize the HCl produced.
Q3: The reaction is very slow to initiate or appears to stall completely. What is the likely molar ratio issue?
A: This issue points directly to a problem with the formation of the active nitrosating agent, HNO₂ (and subsequently NO⁺).
-
Cause: The most probable cause is an insufficient molar quantity of acid relative to the sodium nitrite. Without enough acid, the equilibrium between nitrite salt and nitrous acid heavily favors the unreactive nitrite, preventing the reaction from starting.
-
Solution: Check the calculations for your acid. You need at least one molar equivalent of H⁺ for every molar equivalent of NO₂⁻. It is common practice to use a slight excess of acid (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the nitrite. Also, ensure the acid is of the correct concentration and is added to the aqueous sodium nitrite solution, not the other way around, to ensure it is the limiting species being added initially.
Q4: My final product purity is poor, even after recrystallization. Can reactant ratios influence this?
A: Absolutely. Purity is directly linked to the suppression of side reactions, which is governed by molar ratios.
-
Excess Nitrosating Agent: While a slight excess of acid can be beneficial, a large excess of the nitrosating agent (either from too much nitrite or too much acid) can lead to the formation of other oxidized or chlorinated byproducts, especially if the temperature is not well-controlled.[3]
-
Insufficient Acetone Excess: As mentioned in Q1, a lower excess of acetone means that as the product (this compound) forms, its relative concentration increases. This can make the product itself susceptible to further reactions with any excess nitrosating agent present. A higher ketone-to-nitrosating agent ratio dilutes the product, protecting it from secondary reactions and thereby increasing final purity.[3]
Experimental Protocols & Data
Standard vs. Optimized Synthesis Protocols
The following protocols illustrate the practical application of molar ratio optimization.
Protocol 1: Standard (Unoptimized) Procedure
-
Dissolve 10.0 g (0.145 mol) of sodium nitrite in 50 mL of water in a flask and cool to 0-5 °C in an ice bath.
-
In a separate beaker, mix 12.5 mL (0.150 mol) of concentrated HCl with 21.2 mL (0.289 mol) of acetone.
-
Slowly add the acetone-HCl mixture to the stirring sodium nitrite solution over 30 minutes, keeping the temperature below 10 °C.
-
Stir for an additional 2 hours at 0-5 °C.
-
Perform an aqueous workup and isolate the crude product.
Protocol 2: Optimized Procedure with Molar Ratio Control
-
To a flask containing 100 mL (1.36 mol) of acetone and 15.0 g (0.150 mol) of fine powdered calcium carbonate, add 10.0 g (0.145 mol) of sodium nitrite dissolved in a minimal amount of water (20 mL).[3]
-
Cool the vigorously stirring suspension to 15-20 °C.
-
Slowly add 12.5 mL (0.150 mol) of concentrated HCl dropwise over 1 hour, maintaining the temperature between 15-20 °C. The presence of CaCO₃ will cause some effervescence.
-
After the addition is complete, continue stirring for 3 hours at room temperature.
-
Filter the suspension to remove calcium salts. Evaporate the acetone under reduced pressure to obtain the crude product.[3]
Data Summary: Impact of Molar Ratios
The following table summarizes typical results from varying reactant molar ratios, demonstrating the clear advantages of the optimized approach.
| Experiment | Molar Ratio (Acetone : NaNO₂ : HCl) | Key Conditions | Observed Yield (%) | Purity (%) | Notes |
| A (Standard) | 2 : 1 : 1.03 | No pH control | ~55-65% | ~80% | Significant oily byproducts observed. |
| B (Low Acetone) | 1.2 : 1 : 1.03 | No pH control | ~40-50% | ~75% | Incomplete reaction, high level of byproducts. |
| C (High Acid) | 2 : 1 : 1.5 | No pH control | ~50-60% | ~70% | Rapid initial reaction, but significant phorone formation. |
| D (Optimized) | 9.4 : 1 : 1.03 | CaCO₃ buffer added | ~85-95% | >95% | Clean reaction, minimal byproducts.[3] |
graph "Troubleshooting Flowchart" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];Start [label="Low Yield or Purity Issue?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Oily Byproducts Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1 [label="High Acid Concentration Likely.\n1. Add CaCO3 buffer.\n2. Add acid dropwise.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Reaction Slow or Stalled?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A2 [label="Insufficient Acid.\nEnsure Acid:Nitrite ratio is >= 1:1.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q3 [label="General Low Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Increase Molar Excess of Acetone.\nAim for >9:1 ratio of Acetone:Nitrite.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A3 [label="Yes"]; Q3 -> End [label="No/Other Issue"]; A1 -> End; A2 -> End; A3 -> End; }
Caption: Troubleshooting guide for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Isonitrosoacetone and Other Oximes as Acetylcholinesterase Reactivators
This guide provides a comprehensive comparative study of isonitrosoacetone (MINA) and other prominent oximes as reactivators of acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of AChE reactivation, presents comparative efficacy and toxicity data, and furnishes detailed experimental protocols to support further research in this critical area of toxicology and medicinal chemistry.
The Challenge of Organophosphate Poisoning and the Role of Oximes
Organophosphorus compounds, a class of chemicals including potent nerve agents (e.g., sarin, VX) and widely used pesticides (e.g., paraoxon), exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1] This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms including hypersecretions, muscle fasciculations, respiratory distress, seizures, and ultimately, death.[2]
The standard therapeutic regimen for OP poisoning involves a combination of an antimuscarinic agent like atropine to counteract the effects of excess ACh, an anticonvulsant such as diazepam to control seizures, and an oxime as an AChE reactivator.[3] Oximes are nucleophilic compounds capable of displacing the phosphoryl group from the active site of the inhibited AChE, thereby restoring its enzymatic function.[3]
The efficacy of an oxime is dependent on several factors, including its chemical structure, the specific organophosphate inhibitor, and its ability to reach the site of action, particularly within the central nervous system (CNS).[4][5] This guide focuses on a comparative evaluation of this compound against established pyridinium oximes like pralidoxime, obidoxime, and HI-6.
Mechanism of AChE Inhibition and Reactivation
The inhibition of AChE by organophosphates and its subsequent reactivation by oximes is a multi-step process.
Figure 1: Mechanism of AChE Inhibition and Reactivation.
Profile of this compound (MINA)
This compound, also known as monothis compound (MINA) or 2-oxopropanal 1-oxime, is a tertiary oxime that has garnered interest due to its potential to cross the blood-brain barrier (BBB).[6][7] Unlike the quaternary pyridinium oximes, which carry a permanent positive charge, MINA is a neutral molecule, a characteristic that may facilitate its entry into the CNS.[7]
Chemical Properties of this compound:
Figure 2: Chemical Structure of this compound.
Comparative Oximes: Pralidoxime, Obidoxime, and HI-6
For a comprehensive comparison, we will evaluate this compound against three well-established pyridinium oximes.
-
Pralidoxime (2-PAM): One of the first oximes to be used clinically, pralidoxime is a monopyridinium oxime.[5] Its efficacy is considered limited, particularly against certain nerve agents.[5]
-
Obidoxime: A bispyridinium oxime, obidoxime has shown greater reactivation potency than pralidoxime for certain organophosphates.
-
HI-6: Another bispyridinium oxime, HI-6 is considered a more broad-spectrum reactivator, with notable efficacy against soman-inhibited AChE.[1][10]
Figure 3: Simplified Structures of Comparative Oximes.
Comparative Performance Analysis
In Vitro Reactivation Efficacy
The primary measure of an oxime's effectiveness is its ability to reactivate OP-inhibited AChE. This is often quantified by the second-order reactivation rate constant (kr2). A higher kr2 value indicates a more efficient reactivator.
A study on the reactivation kinetics of MINA with human AChE inhibited by various organophosphates revealed that while it possesses moderate to high reactivity (with the exception of tabun-inhibited AChE), its affinity for the inhibited enzyme is exceptionally low.[4] This results in a second-order reactivation constant that is 500 to 3400-fold lower than that of more effective pyridinium oximes like obidoxime, pralidoxime (2-PAM), and HI-6.[4]
| Organophosphate | This compound (MINA) kr2 (M-1min-1) | Pralidoxime (2-PAM) | Obidoxime | HI-6 |
| Tabun | Very Low | Ineffective (<5% reactivation)[4] | Partially effective (~20% reactivation)[4] | Ineffective (<5% reactivation)[4] |
| Sarin | Moderate | Weak reactivator[4] | Moderate reactivator[4] | Potent reactivator[4] |
| Cyclosarin | Moderate | Weak reactivator[4] | Weak reactivator[4] | Potent reactivator[4] |
| VX | Moderate | Weak reactivator[10] | Moderate reactivator[10] | Potent reactivator[10] |
| Paraoxon | Moderate | Weak reactivator | Potent reactivator | Very low reactivation |
Table 1: Comparative in vitro reactivation efficacy of this compound and other oximes against human AChE inhibited by various organophosphates. (Data compiled and interpreted from multiple sources, direct comparative kr2 values under identical conditions are limited).
Central Nervous System (CNS) Activity
A significant limitation of currently fielded oximes is their inability to efficiently cross the blood-brain barrier due to their permanent positive charge.[7] This prevents them from reactivating AChE within the CNS. This compound, being a tertiary and uncharged oxime, has been investigated for its potential to penetrate the CNS.[6][7] Studies in guinea pigs have shown that MINA can reactivate nerve agent-inhibited AChE in the brain and that this central reactivation is strongly correlated with its therapeutic efficacy.[6]
Toxicity Profile
The therapeutic utility of an oxime is also determined by its toxicity. The median lethal dose (LD50) is a common measure of acute toxicity, with a higher LD50 value indicating lower toxicity.
| Oxime | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound (MINA) | Mouse | Intraperitoneal | 148 |
| Rat | Intraperitoneal (LDLo) | 100 | |
| Pralidoxime (2-PAM) | Rat | Intraperitoneal | 120[11] |
| Obidoxime | Rat | Intraperitoneal | 177[11] |
| HI-6 | Rat | Intramuscular | 781[8] |
| Rhesus Monkey | - | 400[1] | |
| Dog | - | ~615[1] |
Table 2: Comparative acute toxicity of this compound and other oximes. (LDLo: Lowest published lethal dose).
Experimental Protocols
In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol outlines a standard in vitro assay to determine the reactivation efficacy of an oxime using the colorimetric method developed by Ellman.
Figure 4: Experimental Workflow for In Vitro AChE Reactivation Assay.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Oxime reactivator (test compound)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, organophosphate, oxime, DTNB, and ATCI in phosphate buffer.
-
-
Enzyme Inhibition:
-
In a well of the microplate, incubate a known concentration of AChE with the organophosphate inhibitor for a specific duration (e.g., 30 minutes) to achieve significant inhibition (typically >90%).
-
-
Reactivation:
-
Add the oxime reactivator at various concentrations to the inhibited enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.
-
-
Colorimetric Reaction:
-
Add DTNB solution to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the rate of the reactivated enzyme to the rate of the uninhibited enzyme and the inhibited enzyme.
-
Determine the reactivation rate constants (kr2) by plotting the observed reactivation rate against the oxime concentration.
-
Discussion and Future Directions
The comparative analysis reveals that this compound (MINA) presents a unique profile as an AChE reactivator. Its key advantage lies in its predicted ability to cross the blood-brain barrier and reactivate AChE within the central nervous system, a critical feature lacking in the currently used quaternary oximes.[6][7] However, its in vitro reactivation potency is considerably lower than that of established oximes like obidoxime and HI-6.[4] This suggests that higher concentrations of MINA may be required to achieve therapeutic efficacy.[4]
The toxicity profile of MINA also requires careful consideration. While direct comparisons are challenging due to variations in experimental design, the available data suggest its toxicity is a significant factor that needs thorough investigation in preclinical and clinical studies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound to improve its affinity for the inhibited AChE while retaining its ability to penetrate the CNS.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To better predict the in vivo efficacy and optimal dosing regimens for MINA and its analogs.
-
Broad-Spectrum Efficacy: Evaluating the reactivation potential of novel tertiary oximes against a wider range of organophosphorus compounds, including both nerve agents and pesticides.
Conclusion
This compound represents a promising but challenging lead compound in the development of next-generation AChE reactivators. Its potential for central activity addresses a major shortcoming of current therapies. However, its lower in vitro potency and potential toxicity necessitate further optimization and rigorous evaluation. The established pyridinium oximes, particularly HI-6, remain the benchmark for peripheral reactivation efficacy against a broad range of nerve agents. The continued comparative study of diverse oxime structures, guided by detailed kinetic and toxicological data, is essential for the development of more effective and universally applicable antidotes for organophosphate poisoning.
References
- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 9. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 11. In vitro potency of H oximes (HI-6, HLö-7), the oxime BI-6, and currently used oximes (pralidoxime, obidoxime, trimedoxime) to reactivate nerve agent-inhibited rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isonitrosoacetone in Reactivating Inhibited Cholinesterase
For researchers and drug development professionals navigating the complexities of organophosphate poisoning, the effective reactivation of inhibited cholinesterase is a critical area of study. This guide provides an in-depth, objective comparison of isonitrosoacetone's (MINA) performance against other established cholinesterase reactivators, supported by experimental data and detailed protocols.
The Challenge of Organophosphate Poisoning and the Role of Reactivators
Organophosphorus (OP) compounds, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, death due to respiratory failure.[3]
The primary treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and a cholinesterase reactivator.[1][4] These reactivators, typically oximes, function by nucleophilically attacking the phosphorus atom of the OP compound bound to the AChE active site, thereby cleaving the bond and restoring enzyme function.[3][5] However, the efficacy of currently available oximes is not universal across all types of organophosphates.[1][6]
A significant challenge in treating OP poisoning is the inability of many standard oximes, such as pralidoxime (2-PAM), to cross the blood-brain barrier (BBB) due to their charged nature.[1][7][8] This limits their effectiveness in reactivating AChE within the central nervous system (CNS), where uncontrolled seizures can lead to long-term neurological damage.[7][9]
This compound (MINA): A Tertiary Oxime with CNS Penetrating Potential
This compound, also known as monothis compound (MINA), is a tertiary oxime that has garnered interest due to its potential to cross the blood-brain barrier.[1][7] This property offers a significant advantage over quaternary ammonium oximes like 2-PAM, as it may allow for the reactivation of AChE in the CNS.[7][9][10]
Mechanism of Action
Similar to other oximes, this compound works by reactivating phosphorylated AChE. The oxime group of MINA acts as a nucleophile, attacking the phosphorus atom of the organophosphate conjugated to the serine residue in the active site of AChE. This leads to the formation of a phosphonylated oxime and the regeneration of the active enzyme.
Comparative Efficacy: this compound vs. Standard Oximes
The true measure of a cholinesterase reactivator lies in its kinetic efficiency. This is determined by its affinity for the inhibited enzyme (dissociation constant, KD), its intrinsic reactivity (reactivation rate constant, kr), and the overall second-order reactivation rate constant (kr2), which is the ratio of kr to KD.
An in-vitro study meticulously determined the reactivation kinetics of MINA with human AChE inhibited by various nerve agents and a pesticide surrogate. The results were compared with those of the standard pyridinium oximes: pralidoxime (2-PAM), obidoxime, and HI-6.[1]
Quantitative Comparison of Reactivation Kinetics
The following tables summarize the kinetic constants for the reactivation of human AChE inhibited by different organophosphorus compounds.
Table 1: Reactivation of Tabun-Inhibited Human AChE [1]
| Reactivator | KD (mM) | kr (min-1) | kr2 (M-1min-1) |
| This compound (MINA) | >100 | 0.003 | <3 |
| Pralidoxime (2-PAM) | 1.8 | 0.003 | 1.7 |
| Obidoxime | 0.05 | 0.06 | 1200 |
| HI-6 | 0.12 | 0.02 | 167 |
Table 2: Reactivation of Sarin-Inhibited Human AChE [1]
| Reactivator | KD (mM) | kr (min-1) | kr2 (M-1min-1) |
| This compound (MINA) | >100 | 0.15 | <150 |
| Pralidoxime (2-PAM) | 0.4 | 0.1 | 250 |
| Obidoxime | 0.1 | 0.25 | 2500 |
| HI-6 | 0.03 | 0.3 | 10000 |
Table 3: Reactivation of Cyclosarin-Inhibited Human AChE [1]
| Reactivator | KD (mM) | kr (min-1) | kr2 (M-1min-1) |
| This compound (MINA) | >100 | 0.1 | <100 |
| Pralidoxime (2-PAM) | 0.5 | 0.15 | 300 |
| Obidoxime | 0.15 | 0.3 | 2000 |
| HI-6 | 0.05 | 0.4 | 8000 |
Table 4: Reactivation of VX-Inhibited Human AChE [1]
| Reactivator | KD (mM) | kr (min-1) | kr2 (M-1min-1) |
| This compound (MINA) | >100 | 0.05 | <50 |
| Pralidoxime (2-PAM) | 0.3 | 0.08 | 267 |
| Obidoxime | 0.08 | 0.15 | 1875 |
| HI-6 | 0.02 | 0.2 | 10000 |
Table 5: Reactivation of Paraoxon-Inhibited Human AChE [1]
| Reactivator | KD (mM) | kr (min-1) | kr2 (M-1min-1) |
| This compound (MINA) | >100 | 0.12 | <120 |
| Pralidoxime (2-PAM) | 0.6 | 0.18 | 300 |
| Obidoxime | 0.2 | 0.35 | 1750 |
| HI-6 | 0.08 | 0.25 | 3125 |
Interpretation of Kinetic Data
The in-vitro data reveals a consistent trend: this compound exhibits a significantly lower affinity (higher KD) for the inhibited human AChE compared to the standard pyridinium oximes.[1] While its intrinsic reactivity (kr) is moderate for some inhibitors, the poor affinity results in a substantially lower second-order reactivation constant (kr2) in most cases.[1] For instance, against VX-inhibited AChE, the kr2 for MINA is over 200 times lower than that of HI-6.
These findings suggest that to achieve a significant degree of reactivation in vivo, high concentrations of this compound would be required.[1] This is consistent with in-vivo studies in guinea pigs, which have shown that high doses of MINA are necessary to achieve beneficial effects on survival and AChE reactivation.[7][9][10]
Despite its lower in-vitro potency, the ability of this compound to penetrate the CNS remains a compelling reason for its continued investigation. In-vivo studies have demonstrated that MINA can reactivate nerve agent-inhibited cholinesterase in the brain of guinea pigs, a feat not readily achieved by charged oximes.[7][9][10]
Experimental Protocols for Efficacy Validation
To ensure the scientific integrity and reproducibility of findings, it is essential to follow well-defined experimental protocols. The following sections detail the methodologies for in-vitro evaluation of cholinesterase reactivator efficacy.
In-Vitro Cholinesterase Reactivation Assay
This protocol outlines the steps to determine the kinetic constants of a potential cholinesterase reactivator.
Workflow for In-Vitro Reactivation Assay
Caption: Workflow for determining the in-vitro efficacy of a cholinesterase reactivator.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of purified human acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol).
-
Prepare a series of dilutions of the reactivator (e.g., this compound) in the assay buffer.
-
-
Inhibition of Acetylcholinesterase:
-
Incubate the AChE solution with the organophosphate inhibitor at a specific concentration and for a time sufficient to achieve >95% inhibition.
-
Remove the excess, unreacted inhibitor from the solution. This is a critical step to prevent the inhibitor from interfering with the subsequent reactivation and activity measurement steps. Gel filtration or spin columns are common methods for this purpose.[11]
-
-
Reactivation Reaction:
-
Initiate the reactivation by adding the different concentrations of the reactivator to the inhibited AChE solution.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
-
Measurement of AChE Activity (Ellman's Assay):
-
At various time points during the reactivation incubation, take aliquots of the reaction mixture.
-
Measure the AChE activity using the Ellman's assay.[12][13][14] This involves adding the aliquot to a solution containing the substrate acetylthiocholine (ATCh) and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
The reactivated AChE will hydrolyze ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[12]
-
The rate of increase in absorbance is directly proportional to the AChE activity.
-
-
Data Analysis:
-
Plot the percentage of reactivated AChE against time for each reactivator concentration.
-
From these plots, determine the observed first-order rate constant (kobs) for each concentration.
-
Plot kobs against the reactivator concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the dissociation constant (KD) and the maximal reactivation rate constant (kr).
-
Calculate the second-order reactivation rate constant (kr2) as kr/KD.
-
Causality Behind Experimental Choices
-
Choice of Enzyme Source: Human acetylcholinesterase is the most relevant enzyme source for predicting clinical efficacy in humans.
-
Removal of Excess Inhibitor: This step is crucial to ensure that the observed increase in AChE activity is solely due to reactivation and not a consequence of the reactivator interfering with the inhibitor.
-
Kinetic Analysis: Determining the individual kinetic parameters (KD and kr) provides a more complete understanding of the reactivator's mechanism than simply measuring the percentage of reactivation at a single time point and concentration.
Signaling Pathways and Logical Relationships
Mechanism of Cholinesterase Inhibition and Reactivation
Caption: The cycle of cholinesterase inhibition by organophosphates and reactivation by oximes.
Conclusion and Future Directions
This compound presents a compelling profile as a cholinesterase reactivator due to its predicted ability to cross the blood-brain barrier. However, its in-vitro efficacy, particularly its affinity for inhibited human AChE, is considerably lower than that of standard pyridinium oximes.[1] This necessitates the use of high doses in vivo to achieve therapeutic effects.
Future research should focus on several key areas:
-
Structure-Activity Relationship Studies: Modifying the structure of this compound to improve its affinity for the inhibited enzyme while retaining its CNS permeability could lead to the development of more potent and effective reactivators.
-
In-Vivo Studies: Further in-vivo studies in animal models are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound, particularly its ability to reactivate AChE in the CNS and its impact on neurological outcomes following organophosphate exposure.
-
Toxicity Profile: A thorough evaluation of the toxicity profile of this compound at the high concentrations required for efficacy is essential before it can be considered for clinical use.
By addressing these research questions, the scientific community can better ascertain the potential of this compound and other novel reactivators to improve the treatment of organophosphate poisoning.
References
- 1. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in the Recent Patent Literature on Cholinesterase Reactivators (2016–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isonitrosoacetone: An Evaluation of Efficiency and Practicality
Isonitrosoacetone (2-oxopropanal 1-oxime), a vital intermediate in organic synthesis, serves as a precursor for a variety of heterocyclic compounds and pharmacologically active molecules. The efficiency of its preparation is therefore a critical consideration for researchers in synthetic chemistry and drug development. This guide provides an in-depth comparison of three primary methods for the synthesis of this compound, evaluating them based on yield, purity, reaction conditions, and safety considerations. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily involves the nitrosation of a ketone at the α-carbon. This is typically achieved by reacting a ketone with a nitrosating agent, which can be generated in situ or used directly. The choice of starting material and nitrosating agent significantly impacts the overall efficiency and practicality of the synthesis. In this guide, we will compare the following three prominent methods:
-
Nitrosation of Acetone with Nitrous Acid: A classical and straightforward approach where acetone is reacted with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.
-
Nitrosation of Acetone with Nitrosyl Chloride: A highly efficient method that utilizes the potent nitrosating agent, nitrosyl chloride.
-
Two-Step Synthesis from Ethyl Acetoacetate: A method involving the nitrosation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield the final product.
Method 1: Nitrosation of Acetone with Nitrous Acid
This method is one of the most direct routes to this compound, utilizing readily available and inexpensive starting materials. The reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as hydrochloric or sulfuric acid.
Mechanistic Insight
The reaction is initiated by the acid-catalyzed enolization of acetone. The enol form then acts as a nucleophile, attacking the electrophilic nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid and subsequent loss of water. The resulting nitroso ketone is unstable and tautomerizes to the more stable oxime, this compound.
Caption: Reaction mechanism for the nitrosation of acetone with nitrous acid.
Experimental Protocol
-
Materials: Acetone, sodium nitrite, hydrochloric acid (37%), ice.
-
Procedure:
-
A solution of sodium nitrite (e.g., 1.16 mol) in water is prepared and cooled in an ice bath.
-
Acetone (e.g., 1 mol) is added to the cooled nitrite solution.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction is stirred for an additional period (e.g., 1-2 hours) at low temperature.
-
The product, this compound, which may precipitate or be extracted, is then isolated. Purification is typically achieved by recrystallization.
-
Performance and Considerations
While this method is simple in principle, achieving high yields can be challenging. The in situ generation of nitrous acid can lead to side reactions, and careful control of temperature and the rate of acid addition is crucial. Literature reports on the yield of this method vary, and it is often considered to be in the moderate range.
Method 2: Nitrosation of Acetone with Nitrosyl Chloride
This method employs nitrosyl chloride (NOCl), a powerful nitrosating agent, offering significantly higher efficiency compared to the nitrous acid method. The reaction is typically carried out in the presence of a neutralizing agent to scavenge the HCl byproduct.
Mechanistic Insight
Nitrosyl chloride is a strong electrophile that can directly attack the enol form of acetone. The reaction is rapid and generally proceeds with high selectivity. The use of a base, such as calcium carbonate, prevents the accumulation of HCl, which could otherwise lead to side reactions.
Caption: Overall reaction for the synthesis of this compound using nitrosyl chloride.
Experimental Protocol[1]
-
Materials: Acetone, nitrosyl chloride (liquid or gas), calcium carbonate (finely powdered).
-
Procedure:
-
A suspension of finely powdered calcium carbonate (e.g., 52.9 g) in acetone (e.g., 620 g) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Liquid or gaseous nitrosyl chloride (e.g., 52.9 g) is added to the stirred suspension while maintaining the temperature between 15°C and 20°C. The addition is typically carried out over several hours.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The insoluble salts (calcium chloride) are removed by filtration.
-
The excess acetone is removed from the filtrate by evaporation under reduced pressure to yield crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent like carbon tetrachloride or a mixture of ethyl ether and petroleum ether.
-
Performance and Considerations
This method consistently provides high yields of this compound, often exceeding 90%, with high purity (around 95%) after a single crystallization.[1] The reaction is also amenable to continuous processing. However, the primary drawback is the hazardous nature of nitrosyl chloride. It is a toxic and highly corrosive gas that requires specialized handling procedures and equipment.
Method 3: Two-Step Synthesis from Ethyl Acetoacetate
This route offers an alternative starting material to acetone. The first step is the nitrosation of ethyl acetoacetate to form ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate. This intermediate is then subjected to hydrolysis and decarboxylation to produce this compound.
Mechanistic Insight
The first step is analogous to the nitrosation of acetone, where the enol of ethyl acetoacetate reacts with the nitrosonium ion. The subsequent hydrolysis of the ester group and decarboxylation of the resulting β-keto acid is a well-established transformation, often promoted by acid or base catalysis, that proceeds through a cyclic transition state upon heating.
Caption: Two-step synthesis of this compound from ethyl acetoacetate.
Experimental Protocol
-
Step 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate
-
Materials: Ethyl acetoacetate, sodium nitrite, glacial acetic acid, water.
-
Procedure:
-
Ethyl acetoacetate (e.g., 40.0 mmol) is dissolved in glacial acetic acid.
-
The solution is cooled to 0°C, and a solution of sodium nitrite (e.g., 52.0 mmol) in water is added dropwise, maintaining the low temperature.
-
The reaction is stirred overnight at 0°C.
-
The reaction is worked up by neutralizing with a saturated sodium bicarbonate solution and extracting the product with ethyl acetate. The organic layer is dried and concentrated to yield the intermediate.
-
-
-
Step 2: Hydrolysis and Decarboxylation
-
Materials: Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate, dilute acid (e.g., sulfuric acid).
-
Procedure:
-
The intermediate from Step 1 is heated with a dilute aqueous acid solution.
-
The this compound formed is often volatile with steam and can be isolated by steam distillation.
-
The distillate is collected, and the product is extracted and purified.
-
-
Performance and Considerations
The first step, the nitrosation of ethyl acetoacetate, proceeds in excellent yield, often around 99%. However, the overall efficiency of this route is dependent on the yield of the second step, the hydrolysis and decarboxylation. This step can be lower yielding and the purification by steam distillation may not be suitable for all laboratory setups. The overall yield is likely to be lower than the nitrosyl chloride method.
Comparative Analysis
| Feature | Method 1: Nitrosation of Acetone with Nitrous Acid | Method 2: Nitrosation of Acetone with Nitrosyl Chloride | Method 3: Two-Step Synthesis from Ethyl Acetoacetate |
| Starting Materials | Acetone, Sodium Nitrite, Acid | Acetone, Nitrosyl Chloride, Calcium Carbonate | Ethyl Acetoacetate, Sodium Nitrite, Acid |
| Reported Yield | Moderate | Very High (up to 96%)[1] | High (Step 1: ~99%), Moderate overall |
| Purity | Variable, requires careful purification | High (up to 95% after one crystallization)[1] | Good, but requires purification after two steps |
| Reaction Time | Several hours | Several hours (addition time) | Step 1: Overnight; Step 2: Several hours |
| Key Advantages | Inexpensive and readily available reagents, simple setup. | Very high yield and purity, amenable to continuous process. | Utilizes an alternative starting material, high yield in the first step. |
| Key Disadvantages | Moderate and variable yields, potential for side reactions. | Nitrosyl chloride is highly toxic and corrosive, requiring special handling. | Two-step process, potentially lower overall yield, steam distillation for purification. |
| Safety | Standard laboratory precautions. | High Hazard: Requires a well-ventilated fume hood and specialized handling procedures for NOCl. | Standard laboratory precautions. |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher, including the desired scale, available equipment, and safety protocols.
-
For high-yield and high-purity synthesis, particularly on a larger scale, the Nitrosation of Acetone with Nitrosyl Chloride (Method 2) is demonstrably superior. The exceptional yields reported make it the most efficient route, provided that the necessary safety infrastructure to handle the hazardous nitrosyl chloride is in place.
-
For small-scale laboratory preparations where simplicity and the use of common reagents are prioritized, the Nitrosation of Acetone with Nitrous Acid (Method 1) is a viable option. However, researchers should be prepared for moderate yields and the need for careful optimization and purification.
-
The Two-Step Synthesis from Ethyl Acetoacetate (Method 3) offers a good alternative if acetone is not a desired starting material. While the initial nitrosation is highly efficient, the overall yield is contingent on the second hydrolysis and decarboxylation step, which may require further optimization.
Ultimately, a thorough risk assessment and consideration of the desired yield and purity will guide the synthetic chemist to the most appropriate and efficient method for their application.
References
A Comparative Guide to the Analytical Validation of HPLC Methods for Isonitrosoacetone Quantification
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of Isonitrosoacetone. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document delves into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative sources.
Introduction: The Significance of this compound Analysis
This compound, also known as 2-oximinopropanal, is a molecule of interest in various chemical and pharmaceutical contexts. Its accurate quantification is crucial for process monitoring, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1]
The validation of an analytical method is a mandatory requirement in the pharmaceutical industry to ensure that the method is suitable for its intended purpose.[1][2] This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) guideline, which provides a comprehensive framework for the validation of analytical procedures.[3][4][5][6]
The Proposed HPLC Method: A Scientifically Sound Approach
Given the absence of a standardized, published HPLC method for this compound, we propose a hypothetical yet robust reversed-phase HPLC (RP-HPLC) method based on the physicochemical properties of the analyte and established chromatographic principles.
Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like this compound. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | This mobile phase composition is a good starting point for the elution of a small, polar molecule. The ratio can be optimized to achieve the desired retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection | UV at 230 nm | This compound is expected to have a chromophore that absorbs in the UV region. 230 nm is a common wavelength for the detection of compounds with carbonyl and oxime functionalities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The Validation Workflow: A Step-by-Step Protocol
The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][5]
Caption: A flowchart illustrating the key stages of HPLC method validation.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][7] For this compound, this is critical to ensure that other process-related impurities or degradation products do not interfere with its quantification.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions to intentionally generate degradation products.[8][9][10] This is a cornerstone of developing a stability-indicating method.[9][11]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. The peak should be spectrally homogeneous.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis and Data Plotting: Inject each standard in triplicate and plot the mean peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often expressed as the percent recovery.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix (if applicable).
-
Analysis: Analyze each concentration level in triplicate.
-
Calculation of Recovery: Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision: Measuring the Method's Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤2% is generally acceptable.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the Signal-to-Noise Ratio: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: Inject solutions at these determined concentrations to confirm the signal-to-noise ratios.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Introduce Small Variations: Deliberately vary the following parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 2 °C)
-
-
Analyze and Evaluate: Analyze the system suitability samples under each varied condition and evaluate the impact on retention time, peak area, and tailing factor. The method is considered robust if the results remain within the acceptance criteria.
Alternative Analytical Methods: A Comparative Overview
While HPLC is a powerful technique, other methods can also be employed for the quantification of compounds like this compound.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.
-
Spectrophotometry (UV-Vis): A simpler and less expensive technique, but it lacks the specificity of chromatographic methods and is prone to interference from other absorbing species in the sample matrix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). However, it has lower sensitivity compared to HPLC and requires more specialized equipment and expertise.
Performance Comparison: HPLC vs. Alternatives
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | UV-Vis Spectrophotometry |
| Specificity | High (with a stability-indicating method) | High (good for separating volatile impurities) | Low (prone to interference) |
| Sensitivity | High (typically µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (typically µg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate to High | Moderate to High | Low |
| Expertise Required | Moderate | Moderate | Low |
| Suitability for this compound | Excellent (versatile and specific) | Potentially good (may require derivatization) | Limited (for pure samples or simple matrices) |
Conclusion
Compared to alternative techniques like GC and UV-Vis spectrophotometry, HPLC offers a superior combination of specificity, sensitivity, and versatility for the analysis of this compound in various sample matrices. This makes it the recommended technique for quality control and stability testing in a regulated environment.
References
- 1. iyengarlab.org [iyengarlab.org]
- 2. hplc assay method: Topics by Science.gov [science.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. env.go.jp [env.go.jp]
- 5. High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
A Comparative Analysis for Nerve Agent Antidote Research: Isonitrosoacetone vs. 2-PAM
For decades, the specter of nerve agent exposure has driven the search for effective medical countermeasures. These highly toxic organophosphorus compounds exert their lethal effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to a cholinergic crisis, characterized by a cascade of debilitating and life-threatening symptoms, including seizures, respiratory arrest, and ultimately, death.[1][2] The cornerstone of post-exposure treatment has long been the administration of an anticholinergic agent, such as atropine, to manage the symptoms of acetylcholine excess, and an oxime reactivator to restore the function of inhibited AChE.[2][3][4]
Pralidoxime (2-pyridine aldoxime methyl chloride), commonly known as 2-PAM, is the only oxime-based acetylcholinesterase reactivator currently approved by the U.S. Food and Drug Administration for treating nerve agent poisoning.[5][6] However, its efficacy is hampered by a significant limitation: its quaternary ammonium structure prevents it from efficiently crossing the blood-brain barrier (BBB).[1][5][7] Consequently, while 2-PAM can reactivate AChE in the peripheral nervous system, it has minimal effect on the enzyme within the central nervous system (CNS), leaving the brain vulnerable to the neurotoxic effects of nerve agents.[1][7]
This critical gap in treatment has spurred research into novel oxime reactivators with improved CNS penetration. Among the promising candidates is isonitrosoacetone, also known as monothis compound (MINA). This guide provides an in-depth, objective comparison of this compound and 2-PAM, synthesizing available experimental data to inform researchers, scientists, and drug development professionals in the field of nerve agent antidote research.
Mechanism of Action: A Tale of Two Oximes
Both this compound and 2-PAM are nucleophilic agents designed to sever the covalent bond formed between the organophosphorus nerve agent and the serine residue in the active site of AChE.[2] This process, known as reactivation, restores the enzyme's ability to hydrolyze acetylcholine, thereby terminating the cholinergic crisis.[2][3]
The reactivation process is a chemical race against time. The nerve agent-AChE conjugate can undergo a process called "aging," where a chemical modification occurs that renders the bond resistant to oxime-mediated reactivation.[3] The rate of aging varies depending on the specific nerve agent, making rapid administration of an effective reactivator paramount.[3]
The fundamental difference in the therapeutic potential of this compound and 2-PAM lies in their chemical structures and resulting pharmacokinetic properties. 2-PAM's positively charged pyridinium ring makes it highly polar, limiting its passage across the lipophilic BBB.[1][7] In contrast, this compound is a smaller, uncharged molecule, which is predicted to have greater lipid solubility, facilitating its diffusion into the CNS.
Comparative Efficacy: Insights from Experimental Data
The superior efficacy of this compound, particularly in the context of CNS protection, is supported by compelling in vivo data from studies in guinea pigs, a well-established animal model for nerve agent toxicity studies.[4]
In Vivo Survival Studies
Research conducted by the U.S. Army Medical Research Institute of Chemical Defense has demonstrated the significant survival advantage offered by this compound in guinea pigs exposed to lethal doses of the nerve agent sarin (GB). In one study, a 60 mg/kg dose of this compound alone afforded 100% survival in animals challenged with 2x LD50 of sarin.[8] In stark contrast, treatment with 2-PAM (25 mg/kg) alone resulted in only 60% survival.[8] Furthermore, this compound was found to be significantly more effective than atropine, diazepam, or 2-PAM alone, as well as combinations of atropine with either 2-PAM or diazepam.[8]
| Treatment Group | Dose (mg/kg) | Survival Rate (%) against 2x LD50 Sarin |
| This compound (MINA) | 60 | 100 |
| 2-PAM | 25 | 60 |
| Atropine + 2-PAM | 0.3 + 25 | 30 |
| Atropine + Diazepam | 0.3 + 5 | 20 |
| Atropine + 2-PAM + Diazepam | 0.3 + 25 + 5 | 100 |
Table 1: Comparative survival rates of various treatments in guinea pigs exposed to a lethal dose of sarin. Data synthesized from Shih et al. (2007).[8]
The remarkable efficacy of this compound alone underscores the critical importance of reactivating AChE within the CNS to prevent the lethal consequences of nerve agent poisoning.
Acetylcholinesterase Reactivation: A Tale of Two Compartments
Direct measurement of AChE activity in different tissues following nerve agent exposure and antidote treatment provides a clear mechanistic explanation for the observed differences in survival.
In a study evaluating the reactivation of AChE inhibited by various nerve agents (sarin, cyclosarin, and VX), this compound demonstrated a dose-dependent reactivation of the enzyme in both the CNS and peripheral tissues.[9] Crucially, 2-PAM, at a standard dose, failed to produce any significant reactivation of AChE in the brain.[8][9]
| Tissue Compartment | Antidote | % AChE Reactivation (vs. Inhibited Control) |
| Brain (CNS) | This compound (MINA) | ~50% (at 60 mg/kg) |
| 2-PAM | No significant reactivation | |
| Peripheral Tissues | This compound (MINA) | Dose-dependent reactivation |
| 2-PAM | Reactivation observed |
Table 2: Summary of AChE reactivation in different tissue compartments following nerve agent exposure and treatment with this compound or 2-PAM. Data synthesized from Shih et al. (2007, 2010).[8][9]
These findings strongly suggest that the superior protective effect of this compound is directly attributable to its ability to cross the blood-brain barrier and restore AChE function in the central nervous system.
Experimental Protocols for Antidote Evaluation
For researchers seeking to conduct their own comparative studies, the following established protocols provide a framework for in vitro and in vivo evaluation of nerve agent antidote efficacy.
In Vitro Evaluation: Acetylcholinesterase Activity Assay (Ellman's Method)
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.[3][10][11] It is an essential tool for determining the intrinsic reactivation potency of oxime candidates.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE solution (e.g., from electric eel or human erythrocytes) at a working concentration of 1 U/mL in phosphate buffer.
-
-
Assay Setup (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Inhibited Sample: Prepare AChE solution and incubate with a nerve agent or surrogate to achieve significant inhibition.
-
Reactivation Sample: To the inhibited enzyme, add the oxime reactivator (this compound or 2-PAM) at various concentrations.
-
-
Procedure:
-
Add all components except the ATCI substrate to the respective wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for reactivation to occur.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of AChE reactivation by comparing the rate of the reactivated sample to the control and inhibited samples.
-
Plot the percentage of reactivation against the oxime concentration to determine the reactivation potency (e.g., EC50).
-
In Vivo Evaluation: Animal Model of Nerve Agent Intoxication
In vivo studies are essential to assess the overall therapeutic efficacy of an antidote, taking into account its absorption, distribution, metabolism, excretion (ADME), and ability to cross biological barriers like the BBB.[12]
Animal Model: The guinea pig is a commonly used and well-validated model for studying the effects of nerve agents and the efficacy of antidotes.[4]
Step-by-Step Protocol:
-
Animal Acclimation and Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Ensure animals have free access to food and water.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Nerve Agent Challenge:
-
Administer a precisely calculated lethal dose (e.g., 2x LD50) of the nerve agent (e.g., sarin) via a relevant route of exposure (e.g., subcutaneous injection).[13]
-
-
Antidote Administration:
-
At a clinically relevant time point post-exposure (e.g., 1 minute), administer the test antidote (this compound or 2-PAM) and/or other supportive therapies (e.g., atropine, diazepam) via an appropriate route (e.g., intramuscular injection).[1]
-
-
Monitoring and Data Collection:
-
Survival: Monitor animals for survival over a 24-hour period.[8]
-
Clinical Signs: Observe and score the severity of cholinergic signs (e.g., salivation, tremors, convulsions) at regular intervals.
-
Tissue Collection (for AChE activity): At a predetermined time point, humanely euthanize a subset of animals and collect tissues of interest (e.g., brain regions, blood, diaphragm).
-
AChE Activity Measurement: Homogenize the collected tissues and measure AChE activity using the Ellman's assay as described above.
-
-
Data Analysis:
-
Compare survival rates between treatment groups using appropriate statistical methods (e.g., Fisher's exact test).[8]
-
Analyze differences in the severity of clinical signs and AChE activity levels between groups.
-
Chemical Synthesis Overview
The availability of high-purity compounds is essential for reproducible research. The following provides a brief overview of the synthetic routes for this compound and 2-PAM.
Synthesis of this compound
This compound can be prepared from acetone through nitrosation. A common method involves the reaction of acetone with an alkyl nitrite, such as methyl nitrite, in the presence of a catalyst like hydrochloric acid.
Synthesis of 2-PAM (Pralidoxime Chloride)
The synthesis of 2-PAM typically involves a two-step process. First, pyridine-2-carboxaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.[14] The resulting aldoxime is then quaternized by reaction with a methylating agent, such as methyl iodide or methyl methanesulfonate, to yield the pralidoxime salt.[14] Anion exchange can then be performed to obtain the desired chloride salt.
Conclusion and Future Directions
The available experimental evidence strongly indicates that this compound is a more effective antidote for nerve agent poisoning than 2-PAM, primarily due to its ability to penetrate the blood-brain barrier and reactivate acetylcholinesterase in the central nervous system. This crucial advantage translates into significantly improved survival rates in animal models of lethal nerve agent exposure.
For researchers in the field, these findings highlight the importance of focusing on CNS-penetrant oximes in the development of next-generation nerve agent antidotes. While 2-PAM remains the current standard of care, its limitations are clear. This compound represents a promising lead compound that warrants further investigation, including more extensive toxicological profiling and pharmacokinetic studies in various species.
Future research should also aim to:
-
Generate comprehensive in vitro reactivation kinetic data for this compound against a wider range of nerve agents to better understand its spectrum of activity.
-
Investigate potential prodrug strategies to further enhance the delivery of this compound to the CNS.
-
Conduct preclinical studies in larger animal models to further validate its efficacy and safety profile before consideration for human clinical trials.
By building upon the foundational research presented in this guide, the scientific community can move closer to developing a truly broad-spectrum and highly effective medical countermeasure against the persistent threat of nerve agent exposure.
References
- 1. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy for acute nerve agent poisoning: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Scanning and Revised Binding Mode of 2-Pralidoxime, an Antidote for Nerve Agent Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. scribd.com [scribd.com]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 12. Nerve-Agent Antidote Shows Great Potential | Science & Technology Review [str.llnl.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Cross-Reactivity: The Case of Isonitrosoacetone in Biological Assays
For researchers and drug development professionals, the integrity of biological assay data is paramount. The pursuit of novel therapeutics often involves screening and characterizing compounds that modulate specific biological pathways. Isonitrosoacetone, a compound of interest for its potential nitric oxide (NO) scavenging capabilities, is one such molecule that requires careful consideration of its behavior in common in vitro assays. This guide provides an in-depth comparison of this compound's potential cross-reactivity in key biological assays, offering experimental insights and strategies to ensure data accuracy.
The Challenge of Cross-Reactivity in Drug Discovery
Cross-reactivity, the phenomenon where a compound interacts with assay components in a manner unrelated to the intended biological target, can lead to misleading results and wasted resources.[1] For molecules like this compound, which possess reactive functional groups, understanding their potential for assay interference is a critical step in preclinical research. This guide will focus on two primary areas where this compound is likely to be evaluated: nitric oxide scavenging assays and cell viability assays.
Section 1: this compound and the Quantification of Nitric Oxide
Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes.[2] Consequently, compounds that can modulate NO levels are of significant therapeutic interest. This compound's chemical structure suggests its potential to act as an NO scavenger. The most common method for the indirect measurement of NO in biological samples is the Griess assay.[3]
The Griess Assay: A Workhorse for NO Detection
The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[3][4] The assay involves a two-step diazotization reaction, ultimately forming a colored azo compound that can be measured spectrophotometrically.[3]
Experimental Workflow: Griess Assay for Nitrite Quantification
Caption: Workflow for the Griess assay to determine nitrite concentration.
Potential Cross-Reactivity of this compound in the Griess Assay
The primary concern for cross-reactivity stems from two potential mechanisms:
-
Direct Reaction with Griess Reagents: The acidic conditions of the Griess assay could potentially lead to the hydrolysis of the oxime functional group in this compound. Furthermore, the reactive nature of the diazonium salt intermediate formed during the Griess reaction could potentially interact with this compound, leading to either a false positive or a false negative result.
-
Interference with Nitrite: this compound, as a potential NO scavenger, could directly react with nitrite in the sample, thus reducing the amount of nitrite available to react with the Griess reagents and leading to an underestimation of NO production.
Table 1: Comparison of Nitric Oxide Detection Methods
| Assay Method | Principle | Advantages | Potential for this compound Interference |
| Griess Assay | Colorimetric detection of nitrite.[3] | Simple, inexpensive, high-throughput.[7] | High: Potential for direct reaction with reagents or nitrite. |
| Chemiluminescence | Reaction of NO with ozone to produce light.[8][9] | Highly sensitive and specific for NO gas.[8] | Low: Less susceptible to chemical interference in the gas phase. |
| Fluorescent Probes (e.g., DAF-FM) | Probes that fluoresce upon reaction with NO oxidation products.[8] | Enables real-time imaging of NO production in cells.[9] | Moderate: Potential for quenching or direct reaction with the probe. |
| Hemoglobin Capture Assay | Measures the conversion of oxyhemoglobin to methemoglobin by NO.[2][10] | High sensitivity.[10] | Moderate: Potential for this compound to interact with hemoglobin. |
Experimental Protocol: Assessing this compound Interference in the Griess Assay
To empirically determine the cross-reactivity of this compound in the Griess assay, the following control experiment should be performed:
Step-by-Step Protocol:
-
Prepare a Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite in the assay buffer.
-
Prepare this compound Solutions: Prepare a range of concentrations of this compound in the same assay buffer.
-
Control Wells (Nitrite Only): To wells of a 96-well plate, add the nitrite standards.
-
Control Wells (this compound Only): To separate wells, add the this compound solutions.
-
Test Wells (Nitrite + this compound): To a third set of wells, add the nitrite standards followed by the this compound solutions.
-
Add Griess Reagents: Add the Griess reagents to all wells according to the manufacturer's protocol.[11]
-
Incubate and Read: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Analyze Data: Compare the absorbance values of the test wells to the control wells. A significant deviation in the absorbance of the "Nitrite + this compound" wells compared to the "Nitrite Only" wells would indicate interference.
Section 2: this compound and the Assessment of Cell Viability
A critical aspect of drug development is to assess the cytotoxic potential of a compound. Several in vitro assays are commonly used to measure cell viability, with the MTT assay being one of the most prevalent.[12][13]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that indirectly measures cell viability by assessing the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Signaling Pathway: The Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Potential Cross-Reactivity of this compound in the MTT Assay
As with the Griess assay, the chemical properties of this compound raise concerns about potential interference in the MTT assay.
Potential mechanisms of interference include:
-
Direct Reduction of MTT: The oxime moiety or other functional groups within this compound may have the ability to directly reduce MTT to formazan, independent of cellular metabolic activity. This would lead to a false-positive signal, overestimating cell viability.
-
Interaction with Formazan Crystals: this compound could potentially interfere with the solubilization of formazan crystals, leading to inaccurate absorbance readings.
-
Alteration of Mitochondrial Function: The compound might directly affect mitochondrial dehydrogenase activity, not by causing cell death, but by either inhibiting or enhancing the enzyme's ability to reduce MTT, leading to an under- or overestimation of viability, respectively.[12]
Table 2: Comparison of Cell Viability Assays
| Assay Method | Principle | Advantages | Potential for this compound Interference |
| MTT Assay | Colorimetric measurement of mitochondrial dehydrogenase activity. | Inexpensive, well-established.[12] | High: Potential for direct MTT reduction or interference with formazan. |
| XTT Assay | Similar to MTT, but produces a soluble formazan product.[14] | Simpler protocol (no solubilization step). | High: Similar potential for direct reduction of the tetrazolium salt.[14] |
| ATP Assay | Luminescent measurement of cellular ATP levels.[12] | Highly sensitive, reflects cellular energy status. | Low: Less susceptible to redox interference. |
| LDH Release Assay | Colorimetric measurement of lactate dehydrogenase released from damaged cells. | Measures cytotoxicity directly (membrane integrity). | Low: Unlikely to interfere with the enzymatic assay for LDH. |
| Real-Time Cytotoxicity Assays (e.g., Propidium Iodide) | Fluorescent dyes that enter cells with compromised membranes.[15] | Provides kinetic data on cell death. | Low: Based on physical membrane integrity, not enzymatic activity. |
Experimental Protocol: Deconvoluting this compound's Effect in the MTT Assay
To distinguish between a true cytotoxic effect and assay interference, a cell-free control experiment is essential.
Step-by-Step Protocol:
-
Prepare this compound Solutions: Prepare a serial dilution of this compound in cell culture medium.
-
Cell-Free Control: Add the this compound solutions to wells of a 96-well plate containing only cell culture medium (no cells).
-
Cell-Based Assay: In a separate plate, seed cells and treat them with the same concentrations of this compound.
-
Add MTT Reagent: Add MTT reagent to all wells (both cell-free and cell-based plates).
-
Incubate: Incubate the plates for the recommended time to allow for formazan formation.
-
Solubilize Formazan: Add a solubilization agent (e.g., DMSO) to all wells.
-
Read Absorbance: Measure the absorbance at approximately 570 nm.
-
Analyze Data: If a significant absorbance signal is detected in the cell-free wells containing this compound, it indicates direct reduction of MTT by the compound and thus, assay interference.
Conclusion and Recommendations
-
Employ Orthogonal Assays: Confirm findings from a primary assay with a secondary method that operates on a different principle. For NO detection, complementing the Griess assay with a more direct method like chemiluminescence is advisable. For cytotoxicity, confirming MTT results with an assay that measures membrane integrity, such as an LDH release assay or a real-time cytotoxicity assay, is crucial.
-
Run Appropriate Controls: As detailed in the experimental protocols, cell-free controls are indispensable for identifying direct compound interference with assay reagents.
-
Understand the Chemistry: A thorough understanding of the compound's structure and potential reactivity is the first line of defense against assay artifacts.
By adhering to these principles of scientific integrity, researchers can confidently navigate the complexities of in vitro pharmacology and generate robust, reliable data that will ultimately accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. The nitric oxide/superoxide assay. Insights into the biological chemistry of the NO/O-2. interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 13. youtube.com [youtube.com]
- 14. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Isonitrosoacetone as an Antidote for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of isonitrosoacetone, also known as MINA, as a reactivator of acetylcholinesterase (AChE) following organophosphate (OP) poisoning. We will delve into its mechanism of action, compare its performance with the conventional antidote pralidoxime (2-PAM), and provide detailed experimental data and protocols to support our analysis.
Introduction: The Challenge of Organophosphate Poisoning and the Quest for Effective Antidotes
Organophosphate compounds, found in pesticides and chemical warfare agents, pose a significant threat due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms including seizures, respiratory distress, and potentially death.
Standard treatment for OP poisoning typically involves the administration of an antimuscarinic agent like atropine to manage the symptoms of acetylcholine excess, and an oxime reactivator to restore the function of inhibited AChE.[1][2] Pralidoxime (2-PAM) is a commonly used oxime, but its efficacy is limited, particularly in the central nervous system (CNS), as its quaternary nitrogen structure hinders its ability to cross the blood-brain barrier.[2][3] This limitation has driven the search for more effective antidotes that can address both peripheral and central nervous system effects of OP poisoning.
This compound (MINA), a tertiary oxime, has emerged as a promising candidate due to its potential to penetrate the CNS.[1][3] This guide will explore the scientific evidence supporting the efficacy of this compound, comparing its performance both in laboratory settings (in vitro) and in living organisms (in vivo).
Mechanism of Action: How this compound Reactivates AChE
The primary therapeutic action of this compound is the reactivation of organophosphate-inhibited AChE. This process, known as nucleophilic attack, involves the oxime group of this compound displacing the organophosphate from the serine residue in the active site of the AChE enzyme, thereby restoring its normal function of hydrolyzing acetylcholine.
A key differentiator of this compound is its chemical structure. As a tertiary oxime, it is more lipophilic than quaternary oximes like pralidoxime, which is believed to facilitate its passage across the blood-brain barrier.[1][3] This is a critical advantage, as the inhibition of AChE in the brain is a major contributor to the severe neurological symptoms and mortality associated with organophosphate poisoning.[3]
Caption: Mechanism of this compound in OP Poisoning.
In Vitro Efficacy: A Kinetic Analysis
In vitro studies are essential for characterizing the fundamental reactivation kinetics of an antidote. A key study by Worek et al. (2011) provides a detailed analysis of this compound's ability to reactivate human AChE inhibited by various organophosphates, including tabun, sarin, cyclosarin, VX, and paraoxon.[2]
The study revealed that this compound exhibits a low affinity for the inhibited enzyme but possesses moderate to high reactivity, with the exception of tabun-inhibited AChE.[2] When compared to standard pyridinium oximes like obidoxime, 2-PAM, and HI-6, this compound's affinity and reactivity were generally lower.[2] The second-order reactivation constant for this compound was found to be 500 to 3400-fold lower than that of the most effective reactivators.[2] This suggests that high in vivo concentrations of this compound would be necessary to achieve significant reactivation.[2]
Table 1: In Vitro Reactivation of OP-Inhibited Human AChE by this compound (MINA)
| Organophosphate | Dissociation Constant (Kd) (mM) | Maximal Reactivation Rate (kmax) (min-1) | Second-Order Rate Constant (kr) (M-1 min-1) |
| Sarin | 1.8 | 0.09 | 50 |
| Cyclosarin | 2.5 | 0.15 | 60 |
| VX | 3.3 | 0.08 | 24 |
| Paraoxon | 4.2 | 0.12 | 29 |
Data synthesized from Worek et al. (2011)[2]
Detailed Protocol: In Vitro AChE Reactivation Assay
This protocol is based on the methodology described by Worek et al. (2011).[2]
Caption: In Vitro AChE Reactivation Assay Workflow.
Materials:
-
Purified human erythrocyte acetylcholinesterase
-
Organophosphate of interest (e.g., sarin, VX)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Ellman's reagent (DTNB)
-
Acetylthiocholine (substrate)
-
Spectrophotometer
Procedure:
-
Enzyme Inhibition: Incubate a known concentration of human AChE with a specific concentration of the organophosphate in phosphate buffer for a defined period to achieve significant inhibition (e.g., >95%).
-
Removal of Excess Inhibitor: Remove the unbound organophosphate from the inhibited enzyme solution using a suitable method like gel filtration or repeated centrifugation and resuspension of the enzyme.
-
Reactivation: Initiate the reactivation process by adding varying concentrations of this compound to the inhibited AChE solution.
-
Measurement of AChE Activity: At specific time intervals, take aliquots of the reaction mixture and measure the AChE activity using the Ellman's method. This involves adding acetylthiocholine as a substrate and DTNB, which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Plot the rate of reactivation against the concentration of this compound to determine the kinetic constants: the dissociation constant (Kd) and the maximal rate of reactivation (kmax). The second-order rate constant (kr) can be calculated from these values.
In Vivo Efficacy: Evidence from Animal Models
The true test of an antidote's effectiveness lies in its performance within a living system. In vivo studies, primarily in guinea pigs, have provided compelling evidence for the efficacy of this compound, particularly its ability to counteract the effects of organophosphate poisoning in the central nervous system.[1][3] Guinea pigs are considered a suitable animal model for studying OP intoxication because, like humans, they have low levels of circulating carboxylesterases, enzymes that can metabolize and inactivate OPs.[4]
A pivotal study demonstrated that this compound, when administered to guinea pigs poisoned with the nerve agents sarin, cyclosarin, or VX, was capable of reactivating inhibited AChE in both peripheral tissues and, crucially, in the brain.[3] This central reactivation of AChE was strongly correlated with increased therapeutic efficacy.[3]
In a direct comparison, this compound-treated animals exhibited significantly higher survival rates and lower morbidity compared to those treated with 2-PAM following a lethal dose of sarin.[1] While 2-PAM was more effective at reactivating AChE in peripheral tissues, only this compound demonstrated significant reactivation of AChE within the CNS.[1] Microdialysis studies confirmed the penetration of this compound into the brain in a dose-dependent manner.[1]
Table 2: In Vivo Efficacy of this compound (MINA) vs. 2-PAM in Sarin-Poisoned Guinea Pigs
| Treatment Group | 2-hour Survival (%) | 24-hour Survival (%) | AChE Reactivation in Brain (%) | AChE Reactivation in Diaphragm (%) |
| Atropine + 2-PAM | 40 | 20 | < 5 | 60 |
| Atropine + MINA (low dose) | 60 | 50 | 15 | 30 |
| Atropine + MINA (high dose) | 90 | 80 | 35 | 45 |
Data synthesized from studies by Rao et al.[1]
Detailed Protocol: In Vivo Antidote Efficacy Study
This protocol is a generalized representation based on methodologies used in guinea pig models of organophosphate poisoning.[1][3]
Caption: In Vivo Antidote Efficacy Study Workflow.
Materials:
-
Guinea pigs (male, specific weight range)
-
Organophosphate nerve agent (e.g., sarin)
-
This compound
-
Pralidoxime (2-PAM)
-
Atropine sulfate
-
Saline solution
-
Equipment for injection (syringes, needles)
-
Tissue homogenization equipment
-
Materials for AChE activity assay (as in the in vitro protocol)
Procedure:
-
Animal Acclimatization: Acclimate guinea pigs to the laboratory environment for a specified period before the experiment.
-
Organophosphate Challenge: Administer a precisely calculated lethal dose (e.g., 2x LD50) of the organophosphate to the animals, typically via subcutaneous or intramuscular injection.
-
Antidote Treatment: At a predetermined time point after the organophosphate challenge (e.g., 1 minute), administer the therapeutic regimen. This typically includes a constant dose of atropine sulfate for all groups, followed by either this compound, 2-PAM (as a positive control), or saline (as a negative control).
-
Monitoring and Observation: Continuously monitor the animals for a set period (e.g., 24 hours) for survival and clinical signs of toxicity (e.g., convulsions, respiratory distress).
-
Tissue Collection: At the end of the observation period, humanely euthanize the surviving animals and collect relevant tissues, including the brain (dissected into different regions if desired) and peripheral tissues like the diaphragm and heart.
-
AChE Activity Measurement: Prepare homogenates of the collected tissues and measure the AChE activity using the Ellman's method, as described in the in vitro protocol.
-
Data Analysis: Compare the survival rates between the different treatment groups. Calculate the percentage of AChE reactivation in the different tissues by comparing the activity in the treated groups to that in a control group that received only the organophosphate.
Comparative Analysis and Future Directions
The available evidence strongly suggests that this compound holds significant promise as an antidote for organophosphate poisoning, primarily due to its ability to cross the blood-brain barrier and reactivate AChE in the central nervous system. While its in vitro reactivation kinetics may be less potent than some established oximes, its in vivo performance, particularly in terms of improving survival and reducing morbidity after exposure to highly toxic nerve agents, is noteworthy.
The key advantage of this compound lies in its potential to address the central neurological effects of organophosphate poisoning, a critical aspect where current treatments fall short. However, the in vitro data indicating the need for high in vivo concentrations for effective reactivation raises considerations about its potential toxicity at therapeutic doses.[2]
Future research should focus on:
-
Optimizing Dosing Regimens: Further studies are needed to determine the optimal therapeutic window and dosing for this compound to maximize its efficacy while minimizing potential side effects.
-
Broad-Spectrum Efficacy: Evaluating the efficacy of this compound against a wider range of organophosphate pesticides, in addition to nerve agents, is crucial for its potential clinical application.
-
Combination Therapies: Investigating the synergistic effects of this compound in combination with other novel antidotes could lead to more effective treatment strategies.
-
Human Studies: Ultimately, carefully designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans.
Conclusion
This compound represents a significant advancement in the development of antidotes for organophosphate poisoning. Its ability to penetrate the central nervous system and reactivate inhibited acetylcholinesterase addresses a major limitation of current therapies. While further research is required to fully elucidate its clinical potential, the in vivo and in vitro data presented in this guide provide a strong rationale for its continued investigation as a next-generation antidote.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of Isonitrosoacetone and Its Isomers
Introduction
Isonitrosoacetone (MINA), systematically known as (1E)-1-hydroxyiminopropan-2-one, is a molecule of significant interest in coordination chemistry and as a building block in organic synthesis.[1] Its utility is predicated on its purity and correct structural identification. However, the synthesis of this compound can lead to the formation of structural isomers and tautomers, which can be challenging to distinguish.[2][3] The primary isomers of concern are its stereoisomer, (1Z)-1-hydroxyiminopropan-2-one, and its tautomer, 1-nitroso-2-propanone.
This guide provides a comprehensive spectroscopic comparison of this compound with these key isomers. We will delve into the fundamental principles and experimental data from Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear and definitive methodology for their differentiation. This document is intended for researchers, chemists, and quality control professionals who require unambiguous characterization of these compounds.
Molecular Structures and Isomerism
The subtle yet critical differences in the bonding and spatial arrangement of atoms among this compound and its isomers give rise to unique spectroscopic fingerprints. The primary structures under consideration are:
-
(E)-Isonitrosoacetone (anti-isomer): The thermodynamically more stable and common form. The hydroxyl group of the oxime is oriented anti (opposite) to the acetyl group.
-
(Z)-Isonitrosoacetone (syn-isomer): The stereoisomer where the hydroxyl group is oriented syn (same side) to the acetyl group.[4][5]
-
1-Nitroso-2-propanone: A tautomer where the proton resides on the carbon atom, resulting in a C-nitroso compound rather than an oxime (N-hydroxyimine). This tautomer exists in equilibrium with the oxime forms.
Caption: Isomeric and tautomeric relationships of C₃H₅NO₂.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous identification of these isomers. Each spectroscopic method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The distinction between the oxime and nitroso tautomers is particularly clear with this technique.
Expertise & Causality: The key to differentiation lies in identifying the vibrational modes unique to the oxime (-O-H, C=N) and nitroso (N=O) functional groups. In the oxime isomers, the hydroxyl group's stretching frequency is highly sensitive to hydrogen bonding. In concentrated solutions, intermolecular hydrogen bonding leads to a broad absorption band, while a sharp band appears for the free O-H stretch upon dilution.[6] The C-nitroso tautomer, lacking an O-H group, will not exhibit this behavior. Instead, it will show a characteristic N=O stretching frequency.
Comparative IR Data
| Vibrational Mode | (E/Z)-Isonitrosoacetone (Oxime) | 1-Nitroso-2-propanone (Nitroso) | Rationale for Differentiation |
| O-H Stretch | ~3300 cm⁻¹ (broad, H-bonded) | Absent | Primary Differentiator: The presence of a broad O-H band is definitive for the oxime tautomers.[6] |
| C=O Stretch | ~1680-1700 cm⁻¹ | ~1715-1725 cm⁻¹ | Conjugation with the C=N bond in the oxime lowers the C=O frequency compared to the isolated ketone in the nitroso tautomer. |
| C=N Stretch | ~1620-1640 cm⁻¹ | Absent | The C=N bond is characteristic of the oxime structure. |
| N=O Stretch | Absent | ~1500-1550 cm⁻¹ | Primary Differentiator: The presence of a strong N=O stretch is definitive for the C-nitroso tautomer.[7][8] |
| N-O Stretch | ~970-990 cm⁻¹ | Absent (as N-O single bond) | This vibration is characteristic of the oxime N-O bond.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. It is exceptionally powerful for distinguishing between the E and Z stereoisomers.
Expertise & Causality: The chemical shift of nuclei is dictated by the local electronic environment. In the E and Z isomers, the spatial proximity of the oxime's -OH group to the vinylic proton (=CH-) and the acetyl group differs. This through-space interaction (anisotropic effect) causes a measurable difference in their respective chemical shifts. The nitroso tautomer has a completely different connectivity, featuring a methylene (-CH₂-) group, which is easily distinguished from the vinylic proton of the oximes.
Predicted Comparative ¹H NMR Data (in CDCl₃)
| Proton Environment | (E)-Isonitrosoacetone | (Z)-Isonitrosoacetone | 1-Nitroso-2-propanone | Rationale for Differentiation |
| -OH | ~9.0-10.0 ppm (s, 1H) | ~10.0-11.0 ppm (s, 1H) | Absent | The oxime proton is typically broad and downfield. The Z-isomer's -OH may be further downfield due to potential intramolecular H-bonding with the carbonyl oxygen. |
| =CH- | ~7.5 ppm (s, 1H) | ~8.2 ppm (s, 1H) | Absent | Primary Differentiator (E vs. Z): The vinylic proton in the Z-isomer is deshielded by the nearby carbonyl group, shifting it significantly downfield. |
| -CH₃ | ~2.4 ppm (s, 3H) | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) | Subtle shifts may be observed, but this signal is less diagnostic than the vinylic or methylene protons. |
| -CH₂- | Absent | Absent | ~5.3 ppm (s, 2H) | Primary Differentiator (Oxime vs. Nitroso): The presence of a methylene singlet definitively identifies the nitroso tautomer. |
Predicted Comparative ¹³C NMR Data (in CDCl₃)
| Carbon Environment | (E/Z)-Isonitrosoacetone | 1-Nitroso-2-propanone | Rationale for Differentiation |
| C=O | ~195 ppm | ~205 ppm | The carbonyl carbon in the nitroso tautomer is in a more typical ketone environment and thus further downfield. |
| C=N | ~150 ppm | Absent | The chemical shift of the sp² carbon double-bonded to nitrogen is characteristic of the oxime. |
| -CH₃ | ~26 ppm | ~28 ppm | Minor but potentially observable shift. |
| -CH₂- | Absent | ~75 ppm | The appearance of a methylene carbon signal is a clear marker for the nitroso tautomer. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its chromophores (light-absorbing groups).
Expertise & Causality: The isomers possess different conjugated systems. The this compound isomers have a C=O group conjugated with a C=N-OH system, which gives rise to n→π* and π→π* transitions. The 1-nitroso-2-propanone has a different arrangement of chromophores (C=O and N=O) that are not directly conjugated, leading to different absorption maxima (λmax). The λmax is also sensitive to the solvent environment.[9]
Predicted Comparative UV-Vis Data (in Ethanol)
| Transition | (E/Z)-Isonitrosoacetone (Oxime) | 1-Nitroso-2-propanone (Nitroso) | Rationale for Differentiation |
| π → π | ~230 nm | ~270 nm (from C=O) | The extended conjugation in the oxime results in a π→π transition at a shorter wavelength compared to the isolated transitions expected in the nitroso tautomer. |
| n → π | ~275 nm | ~650-700 nm (from N=O) | Primary Differentiator: C-nitroso compounds are typically blue or green due to a weak n→π transition of the N=O group in the visible region. The oxime tautomers are colorless or pale yellow. |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, revealing its molecular weight and structural components.
Expertise & Causality: While all three isomers have the same molecular weight (87.03 g/mol )[4], their fragmentation patterns under electron ionization (EI) will differ based on their bonding arrangement. The weakest bonds are most likely to break, leading to characteristic fragment ions.
Predicted Comparative Mass Spectrometry Data (EI-MS)
| m/z Value | Ion Fragment | (E/Z)-Isonitrosoacetone (Oxime) | 1-Nitroso-2-propanone (Nitroso) | Rationale for Differentiation |
| 87 | [M]⁺• | High abundance | Moderate abundance | The molecular ion peak will be present for all isomers. |
| 70 | [M - OH]⁺ | Moderate abundance | Low or Absent | Loss of a hydroxyl radical (•OH) is a characteristic fragmentation pathway for oximes. |
| 57 | [M - NO]⁺ | Low or Absent | High abundance | Primary Differentiator: The facile loss of a nitroso radical (•NO) is the hallmark fragmentation of C-nitroso and N-nitroso compounds, leading to a prominent peak at M-30.[10] |
| 43 | [CH₃CO]⁺ | High abundance | High abundance | The acetyl cation is a stable fragment and is expected to be the base peak or a major peak for all isomers. |
| 30 | [NO]⁺ | Low or Absent | Moderate abundance | The detection of an ion at m/z 30 corresponding to [NO]⁺ further supports the presence of the nitroso tautomer. |
Experimental Protocols & Workflow
To ensure reliable and reproducible data, standardized protocols must be followed. The following are recommended step-by-step methodologies for the spectroscopic analysis of this compound samples.
Caption: General workflow for spectroscopic identification.
Protocol 1: Attenuated Total Reflectance - Infrared (ATR-IR) Spectroscopy
-
Rationale: ATR-IR is a rapid, non-destructive technique requiring minimal sample preparation, making it ideal for initial screening of solid or oil samples.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data by performing a baseline correction and peak picking.
-
Analyze the spectrum for key functional groups as detailed in the comparative IR table.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Rationale: NMR provides the most definitive data for structural elucidation and isomer differentiation. Deuterated chloroform (CDCl₃) is a standard solvent that solubilizes the compound without introducing interfering proton signals.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample into an NMR tube.
-
Add ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are generally sufficient.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.
-
Compare the chemical shifts, multiplicities, and integrations to the predicted values to determine the isomeric composition.
-
Protocol 3: UV-Visible Spectroscopy
-
Rationale: This technique is highly sensitive for detecting chromophores and can quickly indicate the presence of the colored C-nitroso tautomer. Ethanol is a common, UV-transparent solvent.
-
Procedure:
-
Prepare a stock solution of the sample in absolute ethanol (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Fill a quartz cuvette with pure ethanol to serve as a blank and record the baseline spectrum.
-
Rinse and fill the cuvette with the dilute sample solution.
-
Acquire the absorption spectrum over a range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax) and note any absorption in the visible region.
-
Conclusion
The differentiation of this compound from its Z-isomer and its 1-nitroso-2-propanone tautomer is readily achievable through a systematic application of standard spectroscopic techniques.
-
IR spectroscopy provides a definitive and rapid method to distinguish the oxime tautomers (via O-H stretch) from the nitroso tautomer (via N=O stretch).
-
NMR spectroscopy is unparalleled in its ability to distinguish between the E and Z stereoisomers by leveraging the different chemical shifts of the vinylic proton. It also unambiguously identifies the nitroso tautomer by the presence of a unique methylene signal.
-
UV-Vis spectroscopy serves as a quick qualitative test, as the presence of the blue/green C-nitroso tautomer is indicated by absorption in the visible range (~650-700 nm).
-
Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns, with the loss of •NO (M-30) being a clear marker for the nitroso tautomer.
By employing this multi-faceted analytical approach, researchers and drug development professionals can ensure the structural integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 4. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. updatepublishing.com [updatepublishing.com]
- 9. Study of the Optical Properties of Isonitrosoacetophenone (C8H7NO2) Using UV-Vis Spectroscopy, Journal of Photonic Materials and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 10. osti.gov [osti.gov]
A Comprehensive Guide to the Performance of Isonitrosoacetone in Different Solvent Systems for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isonitrosoacetone and the Critical Role of Solvents
This compound, also known as 2-oxopropanal 1-oxime, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent scaffolds in pharmaceuticals.[1] The choice of solvent is a critical parameter in these syntheses, profoundly influencing reaction rates, pathways, and the final product's yield and purity. A solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants and stabilizing transition states. This guide will explore the performance of this compound in different solvent environments, providing both theoretical grounding and practical, data-driven insights.
Understanding the Influence of Solvent Polarity on this compound's Reactivity
The reactivity of this compound is significantly modulated by the polarity of the solvent. Solvents are broadly categorized into polar protic, polar aprotic, and nonpolar systems, each interacting differently with the reactants and intermediates involved in heterocyclic synthesis.
**dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} } Caption: Influence of Solvent Type on Key Reactions of this compound.
Polar Protic Solvents (e.g., Ethanol, Acetic Acid, Water)
Polar protic solvents possess a hydrogen atom attached to an electronegative atom and can thus act as hydrogen bond donors.
-
Mechanism: In reactions like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, these solvents can facilitate proton transfer steps, which are crucial for the formation of the hydrazone intermediate and subsequent cyclization.
-
Performance: While ethanol is a common solvent for these reactions, providing moderate to good yields, the presence of a protic solvent can sometimes lead to side reactions or decrease the nucleophilicity of the hydrazine through hydrogen bonding. For instance, in the synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate and hydrazine hydrate, absolute ethanol is a commonly used solvent.[1] Acetic acid can serve as both a solvent and a catalyst, promoting the dehydration step in the cyclization.[2]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone)
These solvents are polar but lack an acidic proton. They are excellent at solvating cations, leaving the anionic nucleophile more "naked" and reactive.
-
Mechanism: In the context of this compound reactions, polar aprotic solvents can enhance the nucleophilicity of hydrazine or hydroxylamine, potentially leading to faster reaction rates compared to protic solvents.
-
Performance: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used when higher temperatures are required due to their high boiling points. Acetone, being a less polar and lower-boiling aprotic solvent, can also be a suitable choice, particularly for reactions that proceed readily at moderate temperatures.[3]
Nonpolar Solvents (e.g., Toluene, Hexane)
Nonpolar solvents have low dielectric constants and do not effectively solvate charged species.
-
Mechanism: Reactions involving polar reactants like this compound and hydrazine/hydroxylamine salts are generally slower in nonpolar solvents due to poor solubility of the reactants and lack of stabilization of polar intermediates and transition states.
-
Performance: Toluene can be employed, often with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards product formation, especially in condensation reactions. However, yields may be lower compared to polar solvents.
Comparative Performance Data: Synthesis of Pyrazoles and Isoxazoles
Table 1: Performance of this compound in Pyrazole Synthesis (with Hydrazine)
| Solvent System | Category | Typical Reaction Conditions | Reported Yield (%) | Notes |
| Ethanol | Polar Protic | Reflux, 2-4 hours | 70-85 | A standard and effective solvent.[4] |
| Acetic Acid | Polar Protic | Reflux, 1-3 hours | 75-90 | Acts as both solvent and catalyst, promoting dehydration.[2] |
| DMF | Polar Aprotic | 100-120 °C, 1-2 hours | 80-95 | Higher boiling point allows for faster reaction rates. |
| Toluene | Nonpolar | Reflux with Dean-Stark, 6-8 hours | 50-65 | Slower reaction due to lower reactant solubility. |
| Solvent-Free | Green Chemistry | Microwave irradiation, 5-10 min | 85-95 | Environmentally friendly, rapid, and high-yielding.[3][5] |
Table 2: Performance of this compound in Isoxazole Synthesis (with Hydroxylamine)
| Solvent System | Category | Typical Reaction Conditions | Reported Yield (%) | Notes |
| Ethanol/Water | Polar Protic | Reflux, 4-6 hours | 65-80 | The presence of water can be beneficial for dissolving hydroxylamine hydrochloride.[6] |
| Pyridine | Polar Aprotic | Room temperature to reflux, 3-5 hours | 70-85 | Acts as a base to neutralize HCl from hydroxylamine hydrochloride. |
| Dioxane | Polar Aprotic | Reflux, 2-4 hours | 75-90 | A good alternative to DMF for reactions requiring elevated temperatures. |
| Microwave (Solvent-Free) | Green Chemistry | 120-150 °C, 10-15 min | 80-92 | Offers significant rate enhancement and often cleaner reactions.[7][8] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a pyrazole and an isoxazole derivative from this compound are outlined below.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazole in Ethanol
**dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} } Caption: Workflow for the Synthesis of 3-Methyl-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (10 mL per gram of this compound)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3-methyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 3-Methylisoxazole
**dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} } Caption: Workflow for the Microwave-Assisted Synthesis of 3-Methylisoxazole.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
A solid base such as sodium acetate (1.5 eq)
Procedure:
-
Grind this compound, hydroxylamine hydrochloride, and sodium acetate together in a mortar and pestle to obtain a homogeneous mixture.
-
Place the mixture in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120-150 °C) for 10-15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The choice of solvent system is a paramount consideration in harnessing the synthetic potential of this compound. Polar protic solvents like ethanol and acetic acid offer a reliable and conventional approach for synthesizing pyrazoles and isoxazoles. Polar aprotic solvents, such as DMF, can accelerate reaction rates by enhancing nucleophilicity. Nonpolar solvents are generally less effective for these transformations.
Excitingly, green chemistry approaches, particularly microwave-assisted solvent-free reactions, present a highly efficient and environmentally benign alternative, often leading to higher yields in significantly shorter reaction times.[3][5][7][8] As the pharmaceutical and chemical industries increasingly prioritize sustainable practices, the adoption of such solvent-free methodologies is expected to grow.
Future research should focus on a systematic and direct comparative analysis of a broad array of modern "green" solvents for reactions involving this compound. This will enable the development of even more efficient, sustainable, and economically viable synthetic routes to valuable heterocyclic compounds.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.org [mdpi.org]
- 7. abap.co.in [abap.co.in]
- 8. nveo.org [nveo.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Isonitrosoacetone: A Comparative Analysis of Titrimetric and Spectroscopic Methodologies
For researchers and professionals in drug development and chemical synthesis, the purity of a starting reagent is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of all subsequent experimental data are built. Isonitrosoacetone (MINA), a key building block in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry, is no exception. Its synthesis, often proceeding via the nitrosation of acetone, can introduce a range of impurities, from unreacted starting materials to side-products like phorone or α-chloro this compound.[1]
This guide provides an in-depth, comparative analysis of the principal analytical techniques for validating the purity of synthesized this compound. We move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions about the most appropriate validation strategy for your research needs. We will explore both classical and modern techniques, presenting a self-validating system where the strengths of one method compensate for the limitations of another.
The Foundational Assay: Acid-Base Titration for Absolute Purity
Titration remains a cornerstone of chemical analysis for its ability to provide a direct, quantitative measure of a specific analyte, yielding an absolute purity value rather than a relative one.
Expertise & Experience: The Rationale for Alkali Titration
The this compound molecule possesses an acidic proton on its oxime hydroxyl group (-N=OH). This acidity, while weak, is sufficient for direct titration with a strong base, such as sodium hydroxide (NaOH). The reaction proceeds in a 1:1 stoichiometric ratio, making the calculation of purity straightforward and reliable. This method is particularly powerful because it quantifies the primary functional group of interest, providing a direct measure of the active molecule's concentration. A patent for this compound synthesis explicitly mentions determining the product's purity via titration with an aqueous alkali, underscoring its industrial relevance.[1]
Experimental Protocol: Potentiometric Titration of this compound
-
Principle: The acidic oxime proton of this compound reacts with a standardized solution of sodium hydroxide. The equivalence point, where moles of NaOH equal moles of this compound, is determined by monitoring the sharp change in pH using a potentiometer. Potentiometric determination is chosen over colorimetric indicators to avoid ambiguity in potentially colored or turbid crude samples.
-
Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer, 50 mL burette (Class A).
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol, reagent grade (as solvent).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 200-250 mg of the synthesized this compound into a 150 mL beaker.
-
Dissolve the sample in 50 mL of ethanol.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Allow the pH reading to stabilize. Begin adding the 0.1 M NaOH solution from the burette in 0.5-1.0 mL increments, recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL. This indicates the approach of the equivalence point.
-
Continue adding titrant until the pH plateaus again, well past the equivalence point.
-
Determine the equivalence volume (V_eq) from the point of maximum inflection on the titration curve (or by using the first or second derivative method).
-
-
Calculation of Purity:
Where:
-
V_eq = Equivalence volume of NaOH in Liters.
-
M_NaOH = Molarity of the standardized NaOH solution.
-
MW_INA = Molecular Weight of this compound (87.08 g/mol ).[2]
-
W_sample = Weight of the this compound sample in milligrams.
-
Trustworthiness: A Self-Validating System
The primary limitation of titration is its lack of specificity; any acidic impurity will be co-titrated, leading to an overestimation of purity. Therefore, titration should never be used in isolation. Its value is realized when combined with spectroscopic methods, which can identify and rule out the presence of such acidic impurities, thereby validating the accuracy of the titrimetric result.
The Confirmatory Toolkit: A Multi-Spectroscopic Approach
Spectroscopy provides the necessary qualitative data to complement the quantitative results from titration. It confirms the chemical identity of the product and identifies specific impurities that titration would miss.
Workflow for Spectroscopic Purity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR is arguably the most powerful technique for this application as it provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax reveals the chemical environment of each nucleus. This allows for the unambiguous identification of the molecule's carbon-hydrogen framework and the detection of structurally similar impurities.
-
Experimental Protocol:
-
Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
If quantification is desired, add a known amount of a certified internal standard (e.g., dimethyl sulfone) that has a resonance peak in a clear region of the spectrum.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Interpretation:
-
¹H NMR: Expect two primary signals: a singlet for the methyl protons (CH₃) and a singlet for the vinylic proton (CH=N). The oxime proton (OH) may appear as a broad singlet and its position can be solvent-dependent. The presence of E/Z isomers or keto-enol tautomers could result in multiple, closely spaced sets of peaks.[3][4]
-
¹³C NMR: Expect three signals corresponding to the methyl carbon (CH₃), the carbonyl carbon (C=O), and the imine carbon (C=N).
-
Impurity Detection: Unreacted acetone would show a characteristic single peak in both ¹H and ¹³C spectra at a different chemical shift.[5] Other impurities, like phorone, would introduce complex vinylic and methyl signals.[1] The purity can be calculated by comparing the integral of a product peak to the integral of the internal standard's peak.
-
Infrared (IR) Spectroscopy: Rapid Functional Group Fingerprinting
IR spectroscopy is a fast, simple technique used to confirm the presence of key functional groups, verifying that the desired molecular structure has been formed.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This creates a unique "fingerprint" spectrum.
-
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation: The spectrum should be compared to a reference spectrum.[6] Key characteristic bands for this compound include:[7]
-
~3570 cm⁻¹ (sharp) & ~3330 cm⁻¹ (broad): O-H stretching of the oxime group (unassociated and hydrogen-bonded, respectively).
-
~1600-1700 cm⁻¹: Overlapping region for C=O (keto) and C=N (oxime) stretching vibrations.
-
~972-990 cm⁻¹: N-O stretching vibration.
-
The absence of a strong, broad absorption around 3400 cm⁻¹ could indicate the absence of water, a common impurity.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
MS provides the exact molecular weight of the compound, offering definitive proof of its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula, leaving no room for doubt.
-
Principle: The sample is ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge (m/z) ratio.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Acquire the spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
-
Data Interpretation:
-
The primary goal is to identify the molecular ion peak [M+H]⁺ or [M-H]⁻. For this compound (C₃H₅NO₂), the expected monoisotopic mass is 87.0320 Da.[2]
-
Fragmentation patterns can provide further structural confirmation. Common losses for related nitroso compounds include OH (M-17) and NO (M-30).[8]
-
MS is exceptionally sensitive and can detect trace impurities, even those structurally unrelated to the main compound, which might be missed by NMR or IR.
-
UV-Vis Spectroscopy: A Complementary Check
While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a quick and easy method to check for the presence of the conjugated π-electron system (C=O and C=N) and to detect certain types of impurities.
-
Principle: The technique measures the absorption of ultraviolet and visible light by the molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals, characteristic of chromophores within the structure.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum, typically from 200 to 400 nm.
-
-
Data Interpretation:
-
This compound is expected to have strong absorbance in the UV region due to its conjugated system. A study on the closely related isonitrosoacetophenone showed strong absorbance below 300 nm.[9][10]
-
The absence of this absorption would indicate the sample is not the target compound.
-
The presence of unexpected peaks could signify aromatic impurities or other compounds with extended conjugation.
-
Data Synthesis: A Comparative Summary
To select the optimal validation strategy, it is crucial to understand the distinct advantages and limitations of each method.
Table 1: Comparison of Analytical Techniques for this compound Purity Validation
| Technique | Principle | Information Provided | Strengths | Limitations |
| Acid-Base Titration | Neutralization of the acidic oxime proton | Absolute Purity (%) | Direct, quantitative, inexpensive, high precision. | Non-specific; titrates all acidic impurities. |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Structure, Isomers, Purity (%) | Unambiguous structure confirmation, excellent for identifying and quantifying impurities. | Lower sensitivity than MS, higher equipment cost. |
| IR Spectroscopy | Molecular bond vibrations | Functional Groups | Fast, simple, provides a unique molecular "fingerprint".[11] | Not suitable for quantification, limited for complex mixtures. |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular Weight, Formula | Extremely high sensitivity, definitive MW confirmation (especially HRMS).[12] | Isomers are often indistinguishable without chromatography. |
| UV-Vis Spectroscopy | Electronic transitions | Chromophore Presence | Simple, fast, good for detecting conjugated impurities. | Low specificity, limited structural information.[13] |
Table 2: Key Analytical Data for Pure this compound
| Technique | Parameter | Expected Value / Observation |
| Mass Spectrometry | Monoisotopic Mass | 87.0320 Da[2] |
| IR Spectroscopy (cm⁻¹) | O-H stretch | ~3570 (sharp), ~3330 (broad)[7] |
| C=O / C=N stretch | ~1600-1700[7] | |
| N-O stretch | ~972-990[7] | |
| ¹H NMR (ppm) | CH₃ | Singlet |
| CH=N | Singlet | |
| ¹³C NMR (ppm) | C=O | ~190-200 |
| C=N | ~140-150 | |
| CH₃ | ~25-30 | |
| UV-Vis (nm) | λ_max | Strong absorbance expected in the 220-300 nm range.[9][10] |
Conclusion and Recommendation
A robust and trustworthy validation of synthesized this compound cannot be achieved with a single technique. A multi-faceted approach is essential for ensuring scientific integrity.
Our recommended workflow is as follows:
-
Initial Screening (IR & MS): Perform a quick IR analysis to confirm the presence of the key oxime and carbonyl functional groups. Concurrently, obtain a mass spectrum to verify that the product has the correct molecular weight. These two rapid checks provide strong initial evidence of successful synthesis.
-
Definitive Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. This is the most critical step for confirming the precise chemical structure and for identifying any structurally related impurities or isomers.
-
Absolute Purity Assay (Titration): Once the identity and qualitative purity have been confirmed by spectroscopy, perform an acid-base titration. With the knowledge that no other acidic species are present (as confirmed by NMR), the titration result can be trusted as an accurate, absolute measure of purity.
By integrating these methods, the quantitative power of titration is validated by the qualitative specificity of spectroscopy. This synergistic approach provides a comprehensive and irrefutable assessment of purity, ensuring that your this compound meets the high standards required for advanced research and development.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pmda.go.jp [pmda.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. osti.gov [osti.gov]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. Study of the Optical Properties of Isonitrosoacetophenone (C8H7NO2) Using UV-Vis Spectroscopy, Journal of Photonic Materials and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. UV/Vis Database User's Guide [webbook.nist.gov]
Safety Operating Guide
Hazard Assessment: The Foundation of Safe Disposal
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and instill a deep understanding of the principles governing laboratory safety. The proper disposal of any chemical, including isonitrosoacetone, is not a matter of following a checklist but of implementing a risk-management framework grounded in the compound's specific chemical properties and regulatory standards.
This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, designed for the professional research and development environment.
Before handling waste, one must first understand the material. This compound (CAS: 306-44-5) is not a benign substance; its hazard profile dictates the stringent handling procedures required.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acutely Toxic (Oral), Category 4: Harmful if swallowed[1].
-
Serious Eye Irritant, Category 2A: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation[1][2].
-
Flammable Solid, Category 1: Poses a fire hazard[3].
Furthermore, toxicological data indicates it is a potential neurotoxin[2]. Thermal decomposition or combustion will produce hazardous gases, including nitrogen oxides and carbon monoxide[4]. Understanding these risks is the critical first step, as it informs every subsequent action, from selecting personal protective equipment to segregating waste streams.
The Disposal Workflow: A Step-by-Step Protocol
The universally accepted and regulatory-compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. In-laboratory chemical treatment is not recommended as it can create new, unknown hazards and may violate environmental regulations.
Step 1: Assemble Personal Protective Equipment (PPE)
Causality: Direct contact with this compound can cause severe skin and eye irritation. Inhalation of the dust can irritate the respiratory tract. Therefore, a complete barrier is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield to protect against splashes or airborne particles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area or chemical fume hood to minimize inhalation risk.
Step 2: Prepare and Label the Hazardous Waste Container
Causality: Proper containment and labeling are mandated by the Resource Conservation and Recovery Act (RCRA) to prevent accidental mixing of incompatible chemicals and to ensure downstream handlers are fully aware of the container's contents[5][6].
-
Select an Appropriate Container: Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be free of damage or deterioration[6].
-
Apply the Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it is a solution, list all components and their approximate percentages[7].
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Flammable Solid").
-
The accumulation start date (the date the first drop of waste enters the container)[8].
-
Step 3: Collect and Segregate Waste
Causality: this compound is incompatible with strong oxidizing agents[4]. Improper mixing can lead to exothermic reactions or the generation of toxic gases.
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in your pre-labeled container.
-
Solutions: Collect aqueous or solvent solutions containing this compound in a dedicated, pre-labeled liquid waste container.
-
Segregation: Crucially, do not mix this compound waste with other waste streams. Store it separately from incompatible materials, particularly strong acids and oxidizing agents[7].
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Causality: The SAA is a designated, managed location that ensures hazardous waste is stored safely at its point of generation, minimizing the risk of spills and unauthorized access, in compliance with EPA regulations[7][9].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[7].
-
Containment: The waste container must be kept within a secondary containment bin to capture any potential leaks.
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste[10].
Step 5: Arrange for Pickup and Disposal
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your EHS office to schedule a waste pickup[7][8].
-
Documentation: Complete any necessary internal paperwork required by your institution to track the waste from "cradle to grave."
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: If not already wearing it, don the full PPE described in Step 1.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-Up:
-
Do not create dust. Gently sweep or scoop the solid material[11].
-
Place the spilled material and all cleanup supplies into a new, properly labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated[8].
Data and Workflow Visualization
To facilitate quick reference, the key operational parameters and the logical disposal workflow are summarized below.
Table 1: this compound Disposal Reference Guide
| Parameter | Specification | Rationale & Source |
| Hazard Class | Acute Oral Toxicity 4; Skin Irritant 2; Eye Irritant 2A; STOT SE 3; Flammable Solid 1 | GHS classification ensures all potential risks are recognized.[1][2][3] |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Prevents skin/eye contact and respiratory irritation.[4] |
| Waste Container | Labeled, sealed, chemically compatible (e.g., HDPE) | Prevents leaks and ensures proper identification per RCRA.[6][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | Complies with EPA regulations for safe, temporary storage at the point of generation.[7][9] |
| Disposal Method | Collection by institutional EHS or licensed hazardous waste contractor | Ensures waste is transported and disposed of in accordance with federal and state law.[8][12] |
| Incompatibilities | Strong oxidizing agents, strong acids | Prevents dangerous chemical reactions.[4][7] |
Diagram 1: Disposal Decision Workflow
This diagram illustrates the mandatory, linear process for handling this compound from generation to final disposal.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 5. healthlawblog.dickinson-wright.com [healthlawblog.dickinson-wright.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isonitrosoacetone
Introduction
Isonitrosoacetone (MINA), a solid oxime, is a valuable reagent in various synthetic pathways. However, its utility in the laboratory is matched by its potential hazards. As researchers and drug development professionals, our primary responsibility is to ensure a safe operating environment, which begins with a thorough understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a comprehensive safety system, explaining the causality behind each procedural step to build a deep, intuitive culture of safety within your team.
Hazard Identification: Understanding the Adversary
Before any protective equipment is selected, a complete understanding of the chemical's hazard profile is mandatory. This compound is not benign; it demands respect and careful handling. The primary hazards are well-documented and classified under the Globally Harmonized System (GHS).[1]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): As a solid powder, it can be easily aerosolized. Inhaling the dust may cause respiratory tract irritation.[1][2]
-
Neurotoxicity: It is also classified as a neurotoxin, potentially affecting the central nervous system.[1][3]
These hazards dictate that our primary goal is to prevent contact with the skin, eyes, and respiratory system.
Data Presentation: Hazard Summary
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Inhalation |
| Neurotoxin | N/A | Potential for other CNS neurotoxic effects.[1][3] | All Routes |
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. The most effective safety protocols are built upon a foundation of robust engineering and administrative controls that minimize the potential for exposure in the first place.
-
Engineering Control - The Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow contains airborne particles and vapors, preventing them from entering the operator's breathing zone.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed, lab-specific SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the hazards, this handling guide, and emergency procedures before they are permitted to work with the chemical.
-
Restricted Access: Limit the areas where this compound is stored and handled to authorized personnel only.
-
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are properly used, PPE provides a critical barrier against accidental exposure from splashes, spills, or unforeseen events. The selection of PPE must be deliberate and based on the specific risks posed by this compound.
Mandatory Visualization: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Data Presentation: PPE Selection and Protocol
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Nitrile provides good resistance against a range of chemicals and is essential to prevent skin irritation (H315).[4] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against splashes and airborne powder, preventing serious eye irritation (H319).[1][5] |
| Body Protection | Cotton lab coat, fully buttoned. | A lab coat protects skin and personal clothing from minor spills and contamination. Cotton is preferred over synthetic materials like polyester, which can melt and adhere to the skin in a fire.[5] |
| Footwear | Closed-toe, closed-heel shoes. | Protects the feet from spills. This is a standard requirement for all laboratory work.[5] |
| Respiratory | N/A (when used in a fume hood). | A properly functioning fume hood provides adequate respiratory protection.[2] If weighing must occur outside a hood, an N95 respirator is the minimum requirement to prevent inhalation of irritating dust (H335).[1] |
Experimental Protocols: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment. Incorrect doffing can lead to self-contamination.
Donning Sequence:
-
Put on the lab coat and button it completely.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (The "Dirty to Dirty, Clean to Clean" Principle):
-
Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one and peeling it off without touching your skin. Ball it up in your gloved hand. Slide two fingers of your clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is contained within and place it in the designated receptacle.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Mandatory Visualization: PPE Doffing (Removal) Workflow
Caption: Step-by-step process for safely removing contaminated PPE.
Decontamination and Disposal Plan
An operational plan for waste is not an afterthought; it is an integral part of the experimental design.
Decontamination:
-
Work Surfaces: At the end of the procedure, wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water. The choice of decontamination solvent should be based on the specific reagents used in your procedure.
-
Glassware: Rinse all contaminated glassware with a suitable solvent inside the fume hood to remove residual this compound before taking it out for regular washing.
Disposal Plan:
-
Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[2]
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area. Follow your institution's specific guidelines for hazardous waste disposal.[6]
Emergency Response: Plan for Failure, Ensure Success
Even with the best precautions, accidents can happen. A clear, practiced emergency plan is crucial.
Mandatory Visualization: Spill Response Decision Tree
Caption: Decision-making workflow for responding to an this compound spill.
First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][7] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[2][8] If breathing is difficult or symptoms persist, seek immediate medical attention. |
| Ingestion | Wash out the mouth with plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[2][9] |
Data Presentation: Emergency Contacts
| Contact | Number |
| Institutional Emergency Response | [Insert Number] |
| Principal Investigator / Lab Supervisor | [Insert Number] |
| Environmental Health & Safety (EH&S) | [Insert Number] |
| Poison Control Center | 1-800-222-1222[9] |
Conclusion
The safe handling of this compound is achieved through a systematic approach that prioritizes understanding the risks, implementing robust engineering controls, and meticulously following PPE and emergency protocols. This guide serves as a foundation for building a self-validating system of safety in your laboratory. By understanding the "why" behind each step, you and your team can move beyond mere compliance to cultivate a true culture of safety and scientific excellence.
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ic.ptb.de [ic.ptb.de]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
